p-Bromomandelic acid, (+)-
Description
BenchChem offers high-quality p-Bromomandelic acid, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Bromomandelic acid, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123484-90-2 | |
| Record name | p-Bromomandelic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123484902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-BROMOMANDELIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBE601JX1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of (+)-p-Bromomandelic Acid in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-p-Bromomandelic acid, a halogenated derivative of mandelic acid, has emerged as a valuable and versatile chiral building block in scientific research, particularly in the fields of stereochemistry and asymmetric synthesis. Its unique structural features and predictable reactivity make it an indispensable tool for the separation of enantiomers and the construction of complex chiral molecules. This technical guide provides an in-depth overview of the primary research applications of (+)-p-Bromomandelic acid, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate its integration into research and development pipelines.
Core Applications in Research
The utility of (+)-p-Bromomandelic acid in research is predominantly centered around two key areas:
-
Chiral Resolution of Racemic Compounds: As a chiral acid, (+)-p-Bromomandelic acid is widely employed as a resolving agent to separate enantiomers from racemic mixtures, particularly of amines and alcohols. This process relies on the formation of diastereomeric salts with distinct physical properties, allowing for their separation by fractional crystallization.
-
Precursor in Asymmetric Synthesis: The inherent chirality of (+)-p-Bromomandelic acid makes it an excellent starting material for the synthesis of other enantiopure compounds. Notably, it serves as a scaffold for the creation of chiral ligands that are crucial for catalyzing enantioselective reactions, a cornerstone of modern pharmaceutical development.
Chiral Resolution via Diastereomeric Salt Formation
The classical method of resolving racemic compounds using a chiral resolving agent like (+)-p-Bromomandelic acid remains a robust and widely practiced technique in both academic and industrial settings.
General Experimental Protocol: Resolution of a Racemic Amine
This protocol outlines the general steps for the chiral resolution of a racemic amine using (+)-p-Bromomandelic acid.
Materials:
-
Racemic amine
-
(+)-p-Bromomandelic acid
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and cleavage
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
Add an equimolar amount of (+)-p-Bromomandelic acid to the solution.
-
Stir the mixture at room temperature to facilitate the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
The diastereomeric salts will have different solubilities in the chosen solvent. One diastereomer will preferentially crystallize out of the solution.
-
The crystallization process can be induced or enhanced by cooling the solution, slow evaporation of the solvent, or by seeding with a small crystal of the desired diastereomer.
-
Isolate the crystallized diastereomeric salt by filtration.
-
-
Purification of the Diastereomeric Salt:
-
The isolated salt can be further purified by recrystallization from a suitable solvent to improve the diastereomeric excess.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to neutralize the (+)-p-Bromomandelic acid and liberate the free amine.
-
Extract the enantiomerically enriched amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the resolved amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.[1]
-
Quantitative Data: Chiral Resolution
The efficiency of chiral resolution is typically reported as the resolution efficiency and the enantiomeric excess of the resolved product. The following table presents data on the resolution of various halogenated mandelic acids, including 4-bromomandelic acid, using levetiracetam as the resolving agent. While the resolving agent is different, the data provides an indication of the feasibility and efficiency of resolving mandelic acid derivatives.
| Racemic Compound | Resolving Agent | Resolution Efficiency (%) | Enantiomeric Excess (% e.e.) of Resolved Acid |
| 4-Bromomandelic Acid | Levetiracetam | Not explicitly stated, but successful separation reported | Not explicitly stated, but successful separation reported |
| 2-Chloromandelic Acid | Levetiracetam | High | >70% |
| 3-Chloromandelic Acid | Levetiracetam | Up to 94% | 63% (R-enantiomer) |
| 4-Chloromandelic Acid | Levetiracetam | Moderate | >70% |
| 4-Fluoromandelic Acid | Levetiracetam | Moderate | >70% |
| Data adapted from a study on the resolution of halogenated mandelic acids.[2] |
Experimental Workflow: Chiral Resolution
Precursor in Asymmetric Synthesis: Synthesis of Chiral Oxazoline Ligands
Enantiopure mandelic acid and its derivatives are valuable starting materials for the synthesis of chiral ligands used in asymmetric catalysis. One important class of such ligands are α-hydroxy-2-oxazolines. These ligands, when complexed with a metal, can catalyze a variety of enantioselective reactions.
General Experimental Protocol: Synthesis of an α-Hydroxy-2-Oxazoline Ligand
This protocol describes the general synthesis of an α-hydroxy-2-oxazoline from (+)-p-Bromomandelic acid and a chiral amino alcohol.
Materials:
-
(+)-p-Bromomandelic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Chiral amino alcohol (e.g., (S)-valinol)
-
Dehydrating agent (e.g., diethylaminosulfur trifluoride - DAST)
-
Anhydrous solvents (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine)
Procedure:
-
Formation of the Acid Chloride:
-
Suspend (+)-p-Bromomandelic acid in an anhydrous solvent (e.g., dichloromethane).
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Condensation with Amino Alcohol:
-
Dissolve the chiral amino alcohol and a base (e.g., triethylamine) in an anhydrous solvent.
-
Slowly add a solution of the acid chloride in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude β-hydroxy amide.
-
-
Cyclization to the Oxazoline:
-
Dissolve the crude β-hydroxy amide in an anhydrous solvent.
-
Cool the solution to -78 °C and slowly add a dehydrating agent such as DAST.[3]
-
Stir the reaction at low temperature and then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting α-hydroxy-2-oxazoline by column chromatography.
-
Quantitative Data: Asymmetric Synthesis with Mandelic Acid-Derived Ligands
The following table presents data from a study on the use of α-hydroxy-2-oxazoline ligands derived from (R)- and (S)-mandelic acid in the asymmetric phenyl transfer reaction to 4-chlorobenzaldehyde.[4] This data illustrates the potential catalytic activity of ligands synthesized from (+)-p-Bromomandelic acid.
| Ligand Derived From | Catalyst System | Yield (%) | Enantiomeric Excess (% e.e.) |
| (R)-Mandelic Acid | Ligand/Triphenylborane/Diethylzinc | up to 76 | up to 35 |
| (S)-Mandelic Acid | Ligand/Triphenylborane/Diethylzinc | up to 76 | up to 35 |
| Data adapted from a study on asymmetric phenyl transfer reactions using mandelic acid-derived ligands.[4] |
Experimental Workflow: Synthesis of a Chiral Oxazoline Ligand
Conclusion
(+)-p-Bromomandelic acid is a powerful and versatile tool in the arsenal of researchers and scientists engaged in stereochemistry and drug development. Its primary applications as a chiral resolving agent and a precursor for the synthesis of chiral ligands are fundamental to the production of enantiomerically pure compounds. The methodologies outlined in this guide, supported by quantitative data and clear visual workflows, provide a solid foundation for the effective utilization of (+)-p-Bromomandelic acid in advancing research and development efforts that require precise control over molecular chirality. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the importance of chiral building blocks like (+)-p-Bromomandelic acid will undoubtedly increase.
References
An In-depth Technical Guide to (+)-p-Bromomandelic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-p-Bromomandelic acid, a chiral aromatic α-hydroxy acid, is a compound of significant interest in the fields of organic synthesis and pharmaceutical development. Its importance stems primarily from its application as a chiral resolving agent, facilitating the separation of enantiomeric mixtures of various compounds, particularly amines. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and key applications of (+)-p-Bromomandelic acid, with a focus on providing practical information for researchers and professionals in the chemical and pharmaceutical sciences.
Structure and Chemical Identity
(+)-p-Bromomandelic acid, systematically named (R)-2-(4-bromophenyl)-2-hydroxyacetic acid, is a derivative of mandelic acid with a bromine atom substituted at the para position of the phenyl ring. The "(+)" designation indicates that it is the dextrorotatory enantiomer, rotating plane-polarized light to the right.
Chemical Structure:
Caption: Chemical Structure of (+)-p-Bromomandelic Acid.
Physicochemical Properties
A summary of the key physicochemical properties of p-bromomandelic acid is presented in the table below. It is important to note that some reported values may correspond to the racemic mixture.
| Property | Value | Reference |
| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [1][2] |
| Synonyms | 4-Bromomandelic acid, p-Bromomandelic acid | [1] |
| CAS Number | 6940-50-7 (for racemic), specific for (+) not readily available | [1][3] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1][4] |
| Appearance | White to beige crystalline powder or flakes | [3][5] |
| Melting Point | 116-118 °C (lit.) | [3][4] |
| Boiling Point | 397.5 ± 27.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetic acid, hot benzene, and hot chloroform. | [3] |
| pKa | 3.14 ± 0.10 (Predicted) | [3] |
| Optical Rotation | Specific value for (+)-p-Bromomandelic acid is not consistently reported, but for (+)-Mandelic acid, it is +158°. | [2] |
Synthesis and Chiral Resolution
The synthesis of racemic p-bromomandelic acid is typically achieved through the bromination of mandelic acid or from p-bromoacetophenone.[3] The enantiomerically pure (+)-p-bromomandelic acid is then obtained through chiral resolution of the racemic mixture. This process involves the formation of diastereomeric salts with a chiral base, followed by separation of the diastereomers based on differences in their solubility, and subsequent regeneration of the desired enantiomer.
Experimental Protocol: Chiral Resolution of (±)-p-Bromomandelic Acid
This protocol outlines a general procedure for the chiral resolution of racemic p-bromomandelic acid using a chiral amine as the resolving agent.
Materials:
-
(±)-p-Bromomandelic acid
-
Chiral amine (e.g., (+)-cinchonine, (-)-brucine, or a synthetic chiral amine)
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware (flasks, beakers, funnel, etc.)
-
Filtration apparatus (Buchner funnel, vacuum flask)
-
Rotary evaporator
-
Polarimeter
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve an equimolar amount of (±)-p-bromomandelic acid and the chosen chiral amine in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.
-
Further cool the mixture in an ice bath to maximize crystallization.
-
-
Separation of Diastereomers:
-
Collect the crystallized diastereomeric salt by vacuum filtration and wash it with a small amount of cold methanol.
-
The filtrate contains the more soluble diastereomer.
-
-
Purification of the Diastereomeric Salt:
-
Recrystallize the collected salt from a minimal amount of hot methanol to improve its diastereomeric purity. Repeat this step until a constant melting point and optical rotation are achieved.
-
-
Regeneration of (+)-p-Bromomandelic Acid:
-
Suspend the purified diastereomeric salt in water and add 1 M HCl until the solution is acidic (pH ~1-2). This will protonate the chiral amine and liberate the free (+)-p-bromomandelic acid.
-
Extract the aqueous solution with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (+)-p-bromomandelic acid.
-
-
Analysis:
-
Determine the melting point of the product.
-
Measure the specific rotation using a polarimeter to confirm the enantiomeric purity.
-
Caption: Workflow for Chiral Resolution.
Applications in Research and Drug Development
The primary application of (+)-p-bromomandelic acid is as a chiral resolving agent . Its acidic nature allows it to form diastereomeric salts with racemic mixtures of chiral bases, such as amines. The differing physical properties of these diastereomeric salts, particularly their solubility, enable their separation by fractional crystallization. This is a crucial technique in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful.
References
Synthesis of Enantiomerically Pure p-Bromomandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methodologies for synthesizing enantiomerically pure p-bromomandelic acid, a crucial chiral building block in the pharmaceutical industry. The document details established protocols for chiral resolution, enzymatic kinetic resolution, and asymmetric synthesis, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.
Chiral Resolution via Diastereomeric Salt Formation with Levetiracetam
Chiral resolution remains a robust and widely employed method for separating enantiomers. This section details the resolution of racemic p-bromomandelic acid through the formation of diastereomeric co-crystals with the chiral resolving agent, levetiracetam (LEV). This process leverages the differential solubility of the resulting diastereomeric complexes to isolate the desired enantiomer.
Quantitative Data Summary
The following table summarizes the results of the enantiospecific co-crystallization of racemic 4-bromomandelic acid (4-BrMA) with levetiracetam without extensive optimization.[1]
| Racemic Compound | Resolving Agent | Enantiomer Selectively Co-crystallized | Optical Purity of Solid (%) | Enantiomeric Excess (e.e.) of Liquid Phase (%) |
| 4-Bromomandelic Acid (4-BrMA) | Levetiracetam (LEV) | S-enantiomer | 71 | 21 (for R-enantiomer) |
Experimental Protocol: Resolution of (±)-p-Bromomandelic Acid[1]
-
Dissolution: A suspension of 0.536 g (2.32 mmol) of racemic 4-bromomandelic acid in 3.5 mL of acetonitrile is heated to 75 °C with agitation for one and a half hours to ensure complete dissolution.
-
Addition of Resolving Agent: To the heated solution, 0.395 g (2.32 mmol) of levetiracetam is added.
-
Cooling and Seeding: The resulting solution is slowly cooled to room temperature. Seeding with a pre-formed co-crystal (obtainable through liquid-assisted grinding) is performed to induce crystallization.
-
Crystallization: The seeded solution is stored at -15 °C for 14 days to allow for the precipitation of the diastereomeric co-crystal.
-
Isolation: The precipitated crystalline solid is collected via vacuum filtration and washed with a small amount of cold acetonitrile.
-
Analysis: The optical purity of the solid (S-enantiomer co-crystal) and the enantiomeric excess of the remaining R-enantiomer in the liquid phase are determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Workflow Diagram
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipases are commonly employed to selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.
Quantitative Data Summary
| Substrate | Enzyme | Acyl Donor | Conversion of (R)-enantiomer (%) | Enantiomeric Excess of Substrate (ees, %) |
| (R,S)-2-Chloromandelic Acid | Lipase AK | Vinyl Acetate | ≥98.85 | ≥98.15 |
Representative Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is a generalized procedure based on methods for related mandelic acid derivatives and may require optimization for p-bromomandelic acid.
-
Reaction Setup: In a suitable vessel, dissolve racemic p-bromomandelic acid in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Addition of Acyl Donor: Add an acyl donor, such as vinyl acetate, to the solution. The molar ratio of the acyl donor to the substrate is a critical parameter for optimization.
-
Enzyme Addition: Add an immobilized lipase (e.g., from Pseudomonas cepacia or Candida antarctica) to the reaction mixture.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining acid and the formed ester using chiral HPLC.
-
Work-up: Once the desired conversion and enantiomeric excess are achieved, filter off the immobilized enzyme. The ester and the unreacted acid can be separated by standard techniques such as extraction or chromatography.
-
Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding enantiomer of p-bromomandelic acid.
Workflow Diagram
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the 50% theoretical yield limitation of classical resolution. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of chiral molecules, including mandelic acid derivatives.
Quantitative Data Summary
Specific quantitative data for the organocatalytic asymmetric synthesis of p-bromomandelic acid is not detailed in the provided search results. The table below shows representative results for a one-pot asymmetric synthesis of (R)-mandelic acid esters from various aldehydes, demonstrating the potential of this approach.[3]
| Aldehyde | Catalyst | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | epi-quinine-derived urea | High | High |
| Substituted Benzaldehydes | epi-quinine-derived urea | Good to High | Good to High |
Representative Experimental Protocol: Organocatalytic Asymmetric Synthesis
This protocol is a conceptual outline based on modern organocatalytic methods for the synthesis of mandelic acid derivatives and would require specific adaptation and optimization for p-bromobenzaldehyde.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve p-bromobenzaldehyde and a suitable nucleophile (e.g., a cyanide source for a hydrocyanation approach, or a protected glyoxylate for an aldol-type reaction) in an appropriate solvent.
-
Catalyst Addition: Add a chiral organocatalyst (e.g., a chiral amine, thiourea, or phosphoric acid derivative).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (which can range from ambient to low temperatures) until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove the catalyst and other water-soluble components.
-
Purification: Purify the resulting chiral cyanohydrin or aldol adduct by column chromatography.
-
Hydrolysis: Hydrolyze the intermediate under acidic or basic conditions to yield the enantiomerically enriched p-bromomandelic acid.
-
Analysis: Determine the yield and enantiomeric excess of the final product using chiral HPLC or other suitable analytical methods.
Logical Relationship Diagram
References
- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to p-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Bromomandelic acid, a significant molecule in synthetic chemistry and pharmaceutical development. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its applications, particularly in the synthesis of chiral compounds.
Chemical Identity and Properties
p-Bromomandelic acid, also known as 4-Bromomandelic acid, is a derivative of mandelic acid.[1][2][3] Its chemical structure features a bromine atom at the para-position of the phenyl ring.
CAS Number: 6940-50-7[1][2][3]
Molecular Formula: C₈H₇BrO₃[1][2][3]
Physicochemical Data
The following table summarizes the key physicochemical properties of p-Bromomandelic acid.
| Property | Value | Reference(s) |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | White to beige crystalline powder or flakes | [1] |
| Melting Point | 116-118 °C | [1] |
| Boiling Point | 397.5 ± 27.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetic acid, hot benzene, and hot chloroform. | [1] |
| pKa | 3.14 ± 0.10 (Predicted) | [3] |
Toxicological and Safety Information
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye protection. Avoid breathing dust.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of p-Bromomandelic acid are crucial for its application in research and development.
Synthesis of Racemic p-Bromomandelic Acid
A common route for the synthesis of mandelic acid derivatives involves the reaction of a corresponding benzaldehyde with a cyanide source, followed by hydrolysis. The following is a general procedure adapted for p-Bromomandelic acid.
Materials:
-
4-Bromobenzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Cyanohydrin Formation: In a well-ventilated fume hood, dissolve 4-Bromobenzaldehyde in a suitable solvent. Add a solution of sodium cyanide to the aldehyde solution. Subsequently, slowly add a solution of sodium bisulfite. The reaction mixture is stirred at a controlled temperature to form the corresponding cyanohydrin.
-
Hydrolysis: The crude cyanohydrin is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added, and the mixture is heated to hydrolyze the nitrile group to a carboxylic acid.
-
Extraction and Purification: After hydrolysis, the reaction mixture is cooled, and the product is extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated under reduced pressure. The crude p-Bromomandelic acid can be further purified by recrystallization from a suitable solvent system (e.g., benzene).
Chiral Resolution of (±)-p-Bromomandelic Acid
The separation of enantiomers is critical for the use of p-Bromomandelic acid in the synthesis of chiral drugs. One effective method is through diastereomeric salt formation. A specific protocol for the resolution of (±)-4-bromomandelic acid using levetiracetam has been reported.[5]
Materials:
-
Racemic (±)-4-bromomandelic acid (4-BrMA)
-
Levetiracetam (LEV) as the resolving agent
-
Acetonitrile
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve racemic 4-bromomandelic acid (1.0 equivalents) and levetiracetam (0.5 equivalents) in acetonitrile at an elevated temperature (e.g., reflux) with stirring to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt may be beneficial. The solution is then typically cooled to a lower temperature (e.g., -15 °C) and allowed to stand for an extended period (e.g., 14 days) to maximize the yield of the crystalline salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetonitrile. The collected solid is the diastereomeric salt of one enantiomer of 4-bromomandelic acid.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an acid (to protonate the carboxylate) and subsequent extraction into an organic solvent. The resolving agent can be recovered from the aqueous layer. The other enantiomer remains in the mother liquor and can be recovered and racemized for reuse.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a standard method for determining the enantiomeric purity of p-Bromomandelic acid.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase, for example, a CHIRALPAK® IC column (250 mm × 4.6 mm, 5 μm).[2]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[2] The exact ratio will need to be optimized for baseline separation.
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where the compound absorbs, for instance, 230 nm.[2]
-
Injection Volume: 10 µL.[2]
Procedure:
-
Sample Preparation: Prepare a solution of the p-Bromomandelic acid sample in the mobile phase at a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute at different retention times.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Applications in Drug Development and Synthesis
Mandelic acid and its derivatives are valuable chiral building blocks in the pharmaceutical industry.[6][7] Their enantiomerically pure forms are crucial for the synthesis of single-enantiomer drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.[8]
p-Bromomandelic acid serves as a key intermediate in the synthesis of more complex molecules. For instance, derivatives of 4-substituted mandelic acids containing a 1,3,4-oxadiazole moiety have been designed and synthesized, showing promising in vitro antifungal activity against various pathogenic fungi.[9]
The primary utility of enantiomerically pure p-bromomandelic acid lies in its role as a chiral resolving agent for racemic amines and alcohols and as a precursor for the asymmetric synthesis of active pharmaceutical ingredients (APIs).
Visualizations
General Synthesis and Resolution Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent chiral resolution of p-Bromomandelic acid.
Caption: Workflow for the synthesis and chiral resolution of p-Bromomandelic acid.
The Importance of Chirality in Drug Action
The following diagram illustrates the concept of enantioselectivity in drug-receptor interactions, highlighting the importance of using single-enantiomer compounds like resolved p-Bromomandelic acid in drug synthesis.
Caption: Enantiomers interacting differently with a chiral biological receptor.
References
- 1. chembk.com [chembk.com]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 6. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of (+)-p-Bromomandelic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (+)-p-Bromomandelic acid, a crucial parameter for its application in research, synthesis, and pharmaceutical development. Due to a scarcity of specific quantitative solubility data in publicly available literature, this document presents known qualitative solubility information, outlines detailed experimental protocols for precise solubility determination, and offers a logical framework for solvent selection.
Introduction to (+)-p-Bromomandelic Acid
(+)-p-Bromomandelic acid, with the chemical formula C₈H₇BrO₃, is a derivative of mandelic acid.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the phenyl ring, imparts a degree of polarity and the capacity for hydrogen bonding. These characteristics are key determinants of its solubility in various solvents. Understanding its solubility is fundamental for applications such as reaction chemistry, purification by crystallization, and formulation development.
Qualitative Solubility Profile
Based on available data, the solubility of p-bromomandelic acid can be qualitatively summarized. It is described as being slightly soluble in water and soluble in several common organic solvents.[2] A more detailed breakdown is provided in the table below.
Table 1: Qualitative Solubility of p-Bromomandelic Acid
| Solvent Classification | Solvent | Reported Solubility |
| Polar Protic | Water | Slightly Soluble[2] |
| Ethanol | Soluble[2] | |
| Acetic Acid | Soluble[2] | |
| Polar Aprotic | Ether | Soluble[2] |
| Nonpolar | Hot Benzene | Soluble[2] |
| Hot Chloroform | Soluble[2] |
Note: The enantiomer "(+)-p-Bromomandelic acid" is expected to have the same solubility as the racemic mixture or the (-) enantiomer in achiral solvents.
The principle of "like dissolves like" suggests that the polarity of the solvent plays a significant role in its ability to dissolve (+)-p-Bromomandelic acid.[3] The presence of polar functional groups (hydroxyl and carboxylic acid) allows for favorable interactions with polar solvents.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common and reliable techniques for determining the solubility of a solid compound like (+)-p-Bromomandelic acid in a laboratory setting.
3.1. Equilibrium Solubility Method (Shake-Flask)
This is a widely used and reliable method for determining thermodynamic solubility.[4]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of (+)-p-Bromomandelic acid to a series of vials, each containing a known volume of the selected laboratory solvent (e.g., methanol, ethanol, acetone, water, ethyl acetate, dichloromethane). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature using a mechanical shaker or a magnetic stirrer. The agitation should be vigorous enough to ensure thorough mixing.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the solute in the solution has reached its maximum.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature, fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of (+)-p-Bromomandelic acid in the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate.
-
-
-
Calculation:
-
Calculate the solubility from the concentration of the analyte in the saturated solution. The results are typically expressed in units of mg/mL, g/L, or mol/L.
-
3.2. Isothermal Saturation Method
This method is similar to the shake-flask method but emphasizes maintaining a precise and constant temperature throughout the experiment.
Methodology:
-
Apparatus Setup:
-
Place vials containing the solvent and an excess of (+)-p-Bromomandelic acid in a constant-temperature water bath or incubator.
-
-
Equilibration:
-
Stir the mixtures at a constant rate until equilibrium is reached.
-
-
Sampling and Analysis:
-
Follow the same sampling and analysis steps as described in the Equilibrium Solubility Method.
-
Logical Workflow for Solvent Selection
The choice of an appropriate solvent is critical for various applications. The following diagram illustrates a logical workflow for selecting a solvent based on desired solubility characteristics for (+)-p-Bromomandelic acid.
Caption: Logical workflow for solvent selection.
This workflow provides a systematic approach, starting from the application requirements and progressing through qualitative and quantitative assessments to arrive at an optimized solvent system for (+)-p-Bromomandelic acid. This structured process helps in making informed decisions for successful experimental and developmental outcomes.
References
Spectroscopic data (NMR, IR, MS) for (+)-p-Bromomandelic acid characterization.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of (+)-p-Bromomandelic acid. The information presented herein is crucial for identity confirmation, purity assessment, and quality control in research and drug development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for (+)-p-Bromomandelic acid. Note that the spectroscopic properties of enantiomers are identical in achiral media. Therefore, the data presented is also representative of (-)-p-Bromomandelic acid and the racemic mixture.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 2H | Ar-H (ortho to -Br) |
| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~5.15 | Singlet | 1H | -CH(OH) |
| Variable | Broad Singlet | 1H | -COOH |
| Variable | Broad Singlet | 1H | -OH |
Predicted for a solution in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The positions of the acidic protons (-COOH and -OH) are variable and depend on concentration and solvent.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Carboxylic Acid) |
| ~140 | Ar-C (quaternary, attached to -CH) |
| ~132 | Ar-CH (ortho to -Br) |
| ~129 | Ar-CH (ortho to -CH) |
| ~122 | Ar-C (quaternary, attached to -Br) |
| ~72 | -CH(OH) |
Predicted for a solution in a deuterated solvent. Chemical shifts are referenced to the solvent peak.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium, Broad | O-H stretch (Alcohol) |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic Ring) |
| ~1200 | Medium | C-O stretch |
| ~820 | Strong | C-H bend (para-disubstituted aromatic) |
Data is for a solid sample, typically prepared as a KBr pellet or analyzed by Attenuated Total Reflectance (ATR).
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Abundance | Assignment |
| 230/232 | ~1:1 | [M]⁺ (Molecular Ion) |
| 185/187 | ~1:1 | [M - COOH]⁺ |
| 157/159 | ~1:1 | [M - COOH - CO]⁺ or [C₇H₆Br]⁺ |
| 107 | Variable | [C₇H₇O]⁺ (from cleavage of C-Br bond) |
| 77 | Variable | [C₆H₅]⁺ |
The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (+)-p-Bromomandelic acid.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals.
-
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal standard.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of (+)-p-Bromomandelic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of (+)-p-Bromomandelic acid (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Parameters (for GC-MS):
-
GC: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure elution of the analyte.
-
MS:
-
Ionization mode: Electron Ionization (EI).
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1-2 scans/second.
-
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity at m/z 230 and 232).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like (+)-p-Bromomandelic acid.
Caption: Workflow for Spectroscopic Characterization.
The Thermodynamic Blueprint of Chirality: An In-depth Guide to Diastereomeric Salt Formation
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical step in the development of chiral drugs. Among the various techniques available, diastereomeric salt formation remains a cornerstone for large-scale enantioseparation due to its efficiency and scalability. The success of this classical resolution method hinges on the differential solubility of the diastereomeric salts formed between the racemic substrate and a chiral resolving agent. This difference in solubility is governed by fundamental thermodynamic principles. This technical guide delves into the core thermodynamic drivers of diastereomeric salt formation, providing a comprehensive overview of the energetics, experimental methodologies for their determination, and the crucial role of molecular recognition.
The Thermodynamic Foundation of Chiral Resolution
The spontaneous formation of a diastereomeric salt from a racemic mixture and a resolving agent is dictated by the change in Gibbs free energy (ΔG). For a successful resolution, the formation and crystallization of one diastereomer must be thermodynamically more favorable than the other. The Gibbs free energy of salt formation is defined by the well-known equation:
ΔG = ΔH - TΔS
Where:
-
ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous process.
-
ΔH is the change in enthalpy, representing the heat absorbed or released during salt formation. This is largely influenced by the intermolecular forces in the crystal lattice.
-
T is the absolute temperature in Kelvin.
-
ΔS is the change in entropy, reflecting the change in disorder of the system upon salt formation.
The difference in the Gibbs free energy of formation (ΔΔG) between the two diastereomeric salts is the ultimate driver of the separation. A larger ΔΔG between the less soluble and more soluble diastereomer generally leads to a more efficient resolution.
Enthalpic and Entropic Contributions
The formation of a stable crystal lattice is typically an exothermic process (negative ΔH), driven by the formation of strong intermolecular interactions such as hydrogen bonds, ionic bonds, and van der Waals forces.[1] The difference in the crystal lattice energies of the two diastereomers is a major contributor to the overall ΔΔH.
The change in entropy (ΔS) upon crystallization is generally negative, as the molecules become more ordered in the crystal lattice compared to their state in solution. However, the release of solvent molecules from the solvation shells of the ions can contribute positively to the overall entropy change. The difference in the entropy of formation (ΔΔS) between the two diastereomers can also play a significant role in the resolution process.[2]
The interplay between enthalpy and entropy determines the temperature dependence of the resolution. In some cases, a resolution may be enthalpically driven at one temperature and entropically driven at another.[3]
Quantitative Thermodynamic Data
Understanding the thermodynamic parameters of diastereomeric salt formation is crucial for process optimization. The following tables summarize key thermodynamic data for the chiral resolution of common pharmaceutical compounds.
Table 1: Thermodynamic Parameters for the Chiral Resolution of Ibuprofen
| Resolving Agent | Enantiomer | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| (S)-(-)-α-methylbenzylamine | R-(-)-ibuprofen | 7.21 | 42.88 | [4] |
| S-(+)-ibuprofen | 8.76 | 49.40 | [4] |
Table 2: Thermodynamic Parameters for the Chiral Resolution of Propranolol
| System | Enantiomer | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |
| Immobilized Cellulase | (R)-propranolol | -1.9 | -2.6 | [5] |
| (S)-propranolol | +1.6 | +11.6 | [5] |
Table 3: Solubility Product Constants (Ksp) of Diastereomeric Salts
| Racemic Compound | Resolving Agent | Diastereomer | Solvent | Ksp | Reference |
| Pregabalin | L-tartaric acid | (S)-pregabalin L-tartrate | Water | Varies with temp. | [6] |
| (R)-pregabalin L-tartrate | Water | Varies with temp. | [6] |
Note: Ksp values are highly dependent on temperature and solvent composition. Direct comparative values are often difficult to obtain from literature as experimental conditions vary.
Experimental Protocols for Thermodynamic Characterization
Several analytical techniques are employed to determine the thermodynamic parameters of diastereomeric salt formation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a resolving agent to the enantiomers of a racemic mixture in solution. This provides a direct measurement of the enthalpy of formation (ΔH) and the binding affinity (Ka), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[7][8]
Detailed Methodology for ITC:
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature.
-
Equilibrate the instrument with the buffer.
-
-
Titration:
-
Fill the sample cell with the racemic compound solution.
-
Fill the injection syringe with the resolving agent solution.
-
Perform a series of small, sequential injections of the resolving agent into the racemic compound solution.
-
Record the heat evolved or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine ΔH, Ka, and the stoichiometry of the interaction.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of the solid diastereomeric salts, including their melting points and enthalpies of fusion. Differences in these properties can provide insights into the relative stabilities of the crystal lattices.[9]
Detailed Methodology for DSC:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-5 mg) of the crystalline diastereomeric salt into a DSC pan.
-
Seal the pan hermetically to prevent any loss of solvent during heating.
-
-
Instrument Setup:
-
Calibrate the instrument for temperature and enthalpy using standard reference materials.
-
Set the heating rate (e.g., 10 °C/min) and the temperature range to be scanned.
-
Use an inert purge gas (e.g., nitrogen) to create a stable thermal environment.
-
-
Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample according to the programmed temperature profile.
-
Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
-
Differences in the melting points and enthalpies of fusion between the two diastereomers can be correlated with their relative lattice energies and stabilities.
-
Solubility Measurements and Phase Diagrams
Determining the solubility of each diastereomer as a function of temperature and solvent composition is fundamental to understanding and optimizing the resolution process. This data is used to construct ternary phase diagrams, which are graphical representations of the solid-liquid equilibria of the two diastereomers and the solvent.
Detailed Methodology for Constructing a Ternary Phase Diagram:
-
Sample Preparation:
-
Prepare saturated solutions of each pure diastereomer and mixtures of varying compositions at a constant temperature.
-
Ensure that excess solid is present to maintain saturation.
-
Agitate the solutions for a sufficient time to reach equilibrium.
-
-
Composition Analysis:
-
Carefully withdraw a known volume of the supernatant from each equilibrated solution.
-
Determine the concentration of each diastereomer in the liquid phase using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
-
-
Data Plotting:
-
Plot the composition of the liquid phase on a triangular diagram, where the vertices represent the pure components (the two diastereomers and the solvent).
-
The resulting curve represents the solubility isotherm at that temperature.
-
The diagram will show the regions where each diastereomer exists as a solid in equilibrium with the saturated solution.
-
Visualizing the Principles of Diastereomeric Salt Formation
Graphviz diagrams can be used to visualize the key concepts and workflows involved in the thermodynamic study of diastereomeric salt formation.
Caption: Thermodynamic cycle showing the formation of diastereomers in solution and their subsequent crystallization.
Caption: A typical experimental workflow for the thermodynamic characterization of diastereomeric salt formation.
Caption: A simplified model illustrating the principle of chiral recognition leading to differential solubility.
Conclusion
A thorough understanding of the thermodynamic principles governing diastereomeric salt formation is paramount for the rational design and optimization of chiral resolution processes. By systematically evaluating the enthalpic and entropic contributions to the Gibbs free energy of salt formation, researchers can make informed decisions regarding the selection of resolving agents and solvents, and the optimization of process conditions such as temperature. The experimental techniques outlined in this guide provide the necessary tools to quantify these thermodynamic parameters, enabling a data-driven approach to the development of efficient and robust enantioseparation strategies in the pharmaceutical industry.
References
- 1. Accurate and Efficient Model Energies for Exploring Intermolecular Interactions in Molecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entropic and Enthalpic Contributions to Stereospecific Ligand Binding from Enhanced Sampling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
A Comprehensive Guide to Chiral Resolving Agents and Their Mechanisms for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image potentially exhibiting reduced efficacy, different pharmacological effects, or even toxicity. Consequently, the resolution of racemic mixtures into their constituent enantiomers is a critical process. This technical guide provides an in-depth exploration of chiral resolving agents, their underlying mechanisms, and the practical application of these principles in a laboratory setting.
The Foundation: Chirality and the Need for Resolution
Chirality, derived from the Greek word for hand, describes molecules that are non-superimposable on their mirror images. These mirror images are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can interact differently with other chiral entities, such as biological receptors. It is this differential interaction that necessitates their separation, a process known as chiral resolution. The most common method for chiral resolution involves the use of a chiral resolving agent to convert a pair of enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated.[1][2]
Diastereomeric Salt Formation: A Classical Approach
The most established method for chiral resolution is the formation of diastereomeric salts.[1][3] This technique is particularly effective for the resolution of racemic acids and bases. The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, which is either a chiral acid or a chiral base. This reaction forms a pair of diastereomeric salts that exhibit different solubilities, allowing for their separation through fractional crystallization.[1][3]
Mechanism:
The fundamental principle lies in the conversion of an enantiomeric relationship into a diastereomeric one. For a racemic mixture of a chiral acid (R/S)-Acid, reaction with a single enantiomer of a chiral base, for example, (R)-Base, will yield two diastereomeric salts: [(R)-Acid:(R)-Base] and [(S)-Acid:(R)-Base]. These diastereomers have different crystal packing energies and solubilities, which can be exploited for their separation.[3]
Diagram: Mechanism of Diastereomeric Salt Formation
Caption: Diastereomeric salt formation and separation workflow.
Quantitative Data for Diastereomeric Salt Resolution:
| Compound Resolved | Chiral Resolving Agent | Diastereomer Yield | Enantiomeric Excess (ee) of Recovered Enantiomer | Reference |
| (±)-Ibuprofen | (S)-(-)-α-phenylethylamine | 20.1% for (+)-enantiomer salt | 88.14% for (+)-ibuprofen | [4] |
| (±)-Pregabalin | L-tartaric acid | 43-50% | Not specified | [5] |
| (±)-Atenolol/Propranolol | L-tartaric acid, (R)-mandelic acid | Not specified | Not specified | [6] |
Experimental Protocol: Resolution of (±)-Ibuprofen
This protocol is adapted from a literature procedure for the resolution of racemic ibuprofen.[4]
-
Dissolution: Dissolve 3.1 grams of racemic ibuprofen in a suitable solvent.
-
Salt Formation: Add an equimolar amount of (S)-(-)-α-phenylethylamine to the solution. This will form a mixture of diastereomeric salts.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The salt of (S)-(+)-ibuprofen with (S)-(-)-α-phenylethylamine is typically less soluble.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration.
-
Regeneration: Dissolve the isolated salt in a suitable solvent and treat it with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free (S)-(+)-ibuprofen. The amine salt will remain in the aqueous phase.
-
Extraction and Purification: Extract the (S)-(+)-ibuprofen with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Kinetic Resolution: Exploiting Differences in Reaction Rates
Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.[7] One enantiomer reacts faster, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. A key limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[8]
Mechanism:
In the presence of a chiral catalyst, the transition states for the reaction of the two enantiomers have different energies. The enantiomer that proceeds through the lower energy transition state will react more rapidly.
Diagram: General Principle of Kinetic Resolution
Caption: Kinetic resolution separates enantiomers based on reaction rates.
Dynamic Kinetic Resolution (DKR):
To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) can be employed.[9] In DKR, the slower-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.[9]
Diagram: Dynamic Kinetic Resolution Workflow
Caption: DKR combines resolution with in-situ racemization for high yield.
Enzymatic Resolution: The Power of Biocatalysis
Enzymes are highly efficient and stereoselective chiral catalysts. Lipases, proteases, and other enzymes are widely used for the kinetic resolution of a variety of functional groups, including alcohols, esters, and amines.[8][10] Enzymatic resolutions are often performed under mild reaction conditions and can exhibit exceptionally high enantioselectivities.
Quantitative Data for Enzymatic Kinetic Resolution:
| Substrate | Enzyme | Acyl Donor/Solvent | Product | Yield | Enantiomeric Excess (ee) | Reference |
| (±)-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | (R)-1-Phenylethyl acetate | >99% | >99% | [11] |
| (±)-1-(1-Naphthyl)ethylamine | Subtilisin | 2,2,2-trifluoroethyl butyrate / 3-methyl-3-pentanol | (R)-1-(1-Naphthyl)ethylamine | >90% optical purity | >90% | [10] |
| (±)-Naproxen methyl ester | Trichosporon sp. (TSL) | - | (S)-(+)-Naproxen | >90% recovery | >99% | [12] |
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol provides a general guideline for the kinetic resolution of a racemic amine using Candida antarctica lipase B (Novozym 435).[13]
-
Reaction Setup: To a vial, add 20 mg of immobilized Novozym 435.
-
Solvent and Substrates: Add 200 µL of methyl tert-butyl ether (MTBE), 0.5 mmol of the racemic amine (e.g., (±)-1-phenylethylamine), and 0.5 mmol of an acyl donor (e.g., diisopropyl malonate).
-
Incubation: Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC until approximately 50% conversion is achieved.
-
Workup: Stop the reaction by filtering off the enzyme. The remaining unreacted amine and the newly formed amide can be separated by standard chromatographic techniques or acid-base extraction.
Analysis of Enantiomeric Purity: Chiral HPLC
The determination of enantiomeric excess (ee) is crucial for validating the success of a chiral resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[14][15]
Principle:
A chiral stationary phase is a solid support that has been modified with a chiral selector. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and their separation.[14]
Diagram: Experimental Workflow for Chiral Resolution and Analysis
Caption: A typical workflow for chiral resolution and purity analysis.
Experimental Protocol: Chiral HPLC Analysis of Propranolol
This protocol is a general guideline for the chiral HPLC analysis of propranolol.[14]
-
Preparation of Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Preparation of Standard Solutions: Dissolve 5 mg of racemic propranolol hydrochloride in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.
-
HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
The selection of an appropriate chiral resolving agent and method is a critical decision in the development of enantiomerically pure compounds. This guide has provided a detailed overview of the primary techniques used for chiral resolution, including diastereomeric salt formation, kinetic resolution, and enzymatic resolution. By understanding the underlying mechanisms, leveraging quantitative data, and following detailed experimental protocols, researchers, scientists, and drug development professionals can effectively navigate the challenges of separating enantiomers and advance the synthesis of chiral molecules with desired therapeutic properties.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 10. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Physical properties of (+)-p-Bromomandelic acid such as melting point and appearance.
This technical guide provides an in-depth overview of the key physical properties of p-Bromomandelic acid, with a focus on its melting point and appearance. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimental methodologies for determining these properties and presents the data in a clear, structured format.
Introduction
p-Bromomandelic acid, also known as 4-Bromomandelic acid, is a derivative of mandelic acid. It is a chiral molecule and exists as two enantiomers, (+)-p-Bromomandelic acid and (-)-p-Bromomandelic acid, as well as a racemic mixture (DL-p-Bromomandelic acid). While this guide focuses on the physical properties of the (+)-enantiomer, much of the available literature reports data for the racemic mixture. The data presented herein is for the general compound unless otherwise specified.
Physical Properties
The primary physical properties of interest for a solid crystalline compound like p-Bromomandelic acid are its appearance and melting point. These properties are crucial for identification, purity assessment, and quality control in research and manufacturing settings.
The appearance of a chemical compound is a fundamental physical property determined through visual inspection.[1] For p-Bromomandelic acid, the reported appearance can vary slightly, which may be attributed to the level of purity or the specific crystalline form.
The compound is generally described as a solid that can take the following forms:
-
White needle-like or plate-like crystals.[6]
Some sources report a wider color range, from white to light yellow or even dark green, which may indicate the presence of impurities.
The melting point of a pure crystalline solid is a characteristic physical constant and is defined as the temperature at which the solid and liquid phases are in equilibrium at a pressure of one atmosphere.[7] For pure compounds, this transition occurs over a narrow temperature range.[7] The presence of impurities typically lowers the melting point and broadens the melting range.[7][8]
The reported melting point for p-Bromomandelic acid varies across different sources, which is common for this type of measurement. The data is summarized in the table below.
Data Presentation: Physical Properties of p-Bromomandelic Acid
| Property | Description | Source |
| Appearance | White needle-like or plate-like crystals | [6] |
| White powder | [9] | |
| White to cream crystals or powder | [2] | |
| White to light beige powder | [3] | |
| White to beige crystalline powder or flakes | [5] | |
| Beige | [4] | |
| White to Light yellow to Dark green powder to crystal | ||
| Melting Point | 116-118 °C | [6][10] |
| 114.0-120.0 °C | [2] | |
| 117.5 °C | [5] | |
| 115-120 °C | [4] | |
| 116.0-119.0 °C |
Experimental Protocols
The appearance of p-Bromomandelic acid is determined by direct visual observation of a sample of the substance.
Methodology:
-
A small, representative sample of the compound is placed on a clean, dry, white surface, such as a watch glass or a piece of white paper.
-
The sample is observed under adequate, neutral-colored lighting.
-
The color, form (e.g., crystalline, powder), and any other notable characteristics (e.g., needle-like crystals) are recorded.
The melting point of p-Bromomandelic acid is typically determined using the capillary melting point method with a calibrated melting point apparatus.[8][11][12]
Methodology:
-
Sample Preparation: A small amount of the dry p-Bromomandelic acid is finely powdered.[11] The open end of a capillary tube is pushed into the powder to collect a small sample. The tube is then tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[8][11]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[8]
-
Heating and Observation: The sample is heated at a controlled rate. For an unknown sample, a rapid preliminary heating can determine an approximate melting range.[12] For a more precise measurement, the temperature is raised quickly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[12]
-
Recording the Melting Range: Two temperatures are recorded:
-
The temperature at which the first drop of liquid appears.
-
The temperature at which the entire sample has completely melted into a clear liquid.[8] This range is reported as the melting point.
-
Visualizations
Caption: Workflow for determining the melting point of a solid compound.
Caption: Relationship between compound purity and melting point characteristics.
References
- 1. reddit.com [reddit.com]
- 2. A12978.22 [thermofisher.com]
- 3. 4-Bromomandelic acid(6940-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. athabascau.ca [athabascau.ca]
- 8. community.wvu.edu [community.wvu.edu]
- 9. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using (+)-p-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The separation of racemic mixtures of these amines into their individual enantiomers is a critical step in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. One of the most robust and widely used methods for achieving this separation is chiral resolution via the formation of diastereomeric salts. This method leverages the principle that diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3][4]
(+)-p-Bromomandelic acid is an effective chiral resolving agent for a variety of racemic amines. Its carboxylic acid moiety readily forms salts with basic amines, and the presence of a bromine atom on the phenyl ring can enhance the crystallinity and differential solubility of the resulting diastereomeric salts, facilitating their separation.
This document provides a detailed overview of the principles, experimental protocols, and data presentation for the chiral resolution of racemic amines using (+)-p-Bromomandelic acid.
Principle of Chiral Resolution
The fundamental principle of this resolution technique is the conversion of a mixture of enantiomeric amines ((R)-amine and (S)-amine) into a mixture of diastereomeric salts by reacting them with a single enantiomer of a chiral acid, in this case, (+)-p-bromomandelic acid.
The reaction can be represented as follows:
-
(R)-Amine + (+)-p-Bromomandelic acid → (R)-Amine-(+)-p-Bromomandelate salt
-
(S)-Amine + (+)-p-Bromomandelic acid → (S)-Amine-(+)-p-Bromomandelate salt
The resulting salts, (R)-Amine-(+)-p-Bromomandelate and (S)-Amine-(+)-p-Bromomandelate, are diastereomers. Due to their different three-dimensional structures, they exhibit distinct physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.
The separated diastereomeric salt can then be treated with a base to liberate the enantiomerically enriched amine. The resolving agent, (+)-p-bromomandelic acid, can also be recovered and potentially recycled.
Experimental Workflow and Logical Relationships
The overall process for the chiral resolution of a racemic amine using (+)-p-bromomandelic acid can be visualized as a series of sequential steps.
Caption: Workflow for Chiral Resolution of Racemic Amines.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for each specific racemic amine. Key parameters for optimization include the choice of solvent, the molar ratio of the amine to the resolving agent, crystallization temperature, and time.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol outlines the formation of diastereomeric salts and their separation by fractional crystallization.
-
Dissolution: In a suitable reaction vessel, dissolve one equivalent of the racemic amine in a minimal amount of a pre-determined optimal solvent (e.g., methanol, ethanol, isopropanol, or a mixture). Heat the solution gently to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate vessel, dissolve 0.5 to 1.0 equivalents of (+)-p-bromomandelic acid in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Salt Formation: Slowly add the resolving agent solution to the racemic amine solution with continuous stirring. The formation of the diastereomeric salts may be exothermic.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution. The crystallization process can be monitored for the formation of solid material.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
This protocol describes the recovery of the free amine from the isolated diastereomeric salt.
-
Suspension: Suspend the dried diastereomeric salt crystals in water.
-
Basification: Add a base (e.g., 1 M NaOH or NaHCO₃ solution) dropwise with stirring until the pH of the solution is basic (typically pH 9-11). This will neutralize the carboxylic acid and liberate the free amine.
-
Extraction: Extract the liberated free amine into an appropriate organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Perform the extraction multiple times (e.g., 3 x 20 mL) to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: The aqueous layer containing the sodium salt of (+)-p-bromomandelic acid can be acidified with a strong acid (e.g., 1 M HCl) to precipitate the resolving agent, which can then be recovered by filtration, dried, and potentially reused.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric purity of the resolved amine should be determined using a suitable analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.
-
Dissolve a small sample of the resolved amine in the mobile phase.
-
Inject the sample onto a chiral stationary phase column (e.g., a polysaccharide-based column).
-
The two enantiomers will have different retention times, allowing for their quantification.
-
The enantiomeric excess is calculated as: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
-
-
Chiral Gas Chromatography (GC): For volatile amines, chiral GC with a chiral capillary column can be used. The amine may need to be derivatized prior to analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the determination of the e.e.
Data Presentation: Quantitative Summary
The results of the chiral resolution experiments should be systematically recorded to allow for comparison and optimization. Below is a template for presenting the quantitative data.
Table 1: Resolution of Racemic 1-Phenylethylamine with (+)-p-Bromomandelic Acid (Hypothetical Data)
| Experiment | Amine:Acid Molar Ratio | Solvent | Crystallization Temp. (°C) | Yield of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | 1:1 | Methanol | 4 | 45 | 38 | 85 |
| 2 | 1:0.8 | Methanol | 4 | 38 | 32 | 92 |
| 3 | 1:1 | Ethanol | 4 | 48 | 41 | 82 |
| 4 | 1:1 | Isopropanol | 4 | 52 | 45 | 78 |
| 5 | 1:0.8 | Methanol | -10 | 42 | 35 | 95 |
Yields are calculated based on the starting amount of the corresponding enantiomer in the racemic mixture (i.e., a maximum theoretical yield of 50% for a single enantiomer).
Signaling Pathway of Chiral Recognition and Separation
The process of chiral recognition and separation can be thought of as a signaling pathway where molecular interactions lead to a macroscopic separation.
Caption: Pathway of Chiral Recognition and Separation.
Conclusion
The chiral resolution of racemic amines using (+)-p-bromomandelic acid is a powerful and practical method for obtaining enantiomerically pure compounds. The success of the resolution is highly dependent on the careful optimization of experimental conditions, particularly the choice of solvent and crystallization temperature. By following the detailed protocols and systematically recording the quantitative data as outlined in these application notes, researchers can efficiently develop robust and scalable processes for the production of chiral amines, which are vital for the advancement of pharmaceutical and chemical research.
References
- 1. rsc.org [rsc.org]
- 2. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 3. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Note & Protocol: Diastereomeric Salt Crystallization for Chiral Resolution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries, as enantiomers of a chiral molecule often exhibit different pharmacological activities and toxicological profiles.[1] Diastereomeric salt crystallization is a classical, robust, and widely used method for separating enantiomers from a racemic mixture on both laboratory and industrial scales.[2]
The principle of this technique is based on the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[3] This is achieved by reacting the racemic mixture (e.g., a racemic acid or base) with an enantiomerically pure resolving agent (a chiral base or acid, respectively).[4] The resulting diastereomeric salts have different spatial arrangements and, crucially, different solubilities in a given solvent system.[5][6] This difference in solubility allows for the selective crystallization and isolation of the less soluble diastereomer, which can then be converted back into the desired pure enantiomer.[7]
This document provides a detailed, step-by-step protocol for performing diastereomeric salt crystallization, from the selection of reagents to the final liberation of the enantiomerically pure compound.
Experimental Protocol
This protocol outlines the general steps for the chiral resolution of a racemic compound via diastereomeric salt crystallization.
2.1. Step 1: Selection of Chiral Resolving Agent
The choice of the resolving agent is paramount for a successful resolution. The agent must be enantiomerically pure and readily available.
-
For Racemic Acids: Chiral bases are used. Common examples include brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethylamine.[8][9]
-
For Racemic Bases: Chiral acids are used. Common examples include (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid, and derivatives.[4][8]
-
Selection Criteria: The resolving agent should efficiently form a crystalline salt with the target compound. It is common to screen several resolving agents to find the one that provides the best separation.[4]
2.2. Step 2: Solvent Screening
The solvent system is a critical parameter that dictates the solubility difference between the two diastereomeric salts.[10] An ideal solvent will maximize this difference, allowing the less soluble salt to crystallize while the more soluble one remains in the mother liquor.[10]
-
Methodology: A high-throughput screening approach using multi-well plates is efficient.[1]
-
Prepare stock solutions of the racemic compound and the chosen resolving agent.
-
Dispense a fixed volume of each into the wells to form the diastereomeric salts in situ.
-
Evaporate the initial solvent to dryness.
-
To each well, add a different screening solvent or solvent mixture (e.g., alcohols like methanol, ethanol; esters like ethyl acetate; ketones like acetone; and mixtures with water or anti-solvents like heptane).[7][10]
-
Heat the plate to dissolve the salts, then allow it to cool slowly.
-
Visually inspect the wells for the formation of crystalline solids and assess the yield. The most promising systems are then scaled up.
-
2.3. Step 3: Diastereomeric Salt Formation
-
Dissolve a known quantity of the racemic mixture in a minimal amount of the selected solvent, heating if necessary to achieve full dissolution.
-
In a separate flask, dissolve the chiral resolving agent in the same solvent. The molar ratio of the resolving agent to the racemate is a key parameter to optimize; starting with a 1:1 molar ratio is common, but screening stoichiometries from 0.5 to 1.0 equivalents can sometimes improve selectivity.[7][10]
-
Slowly add the resolving agent solution to the solution of the racemic mixture with constant stirring.
2.4. Step 4: Crystallization
-
Allow the combined solution to cool slowly and undisturbed to room temperature. Slow cooling rates generally favor the formation of larger, purer crystals.[10]
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can help induce nucleation.[1]
-
For maximum yield, the mixture can be further cooled in an ice bath (0-4°C) or freezer once crystallization has begun.[1]
2.5. Step 5: Isolation and Washing of the Diastereomeric Salt
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the isolated crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[7]
-
Dry the crystals under vacuum until a constant weight is achieved.[7]
2.6. Step 6: Analysis of Diastereomeric Purity
The purity of the isolated salt must be determined.
-
Method: Analyze the crystalline material to determine the diastereomeric excess (d.e.). This can often be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, as the signals for the two diastereomers may be distinct.[7]
-
Alternative Method: A small sample of the salt can be "broken" (see Step 8), and the resulting enantiomerically enriched compound can be analyzed for enantiomeric excess (e.e.) using a suitable technique like chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[7]
2.7. Step 7: Recrystallization (Optional but Recommended)
To improve the diastereomeric purity, one or more recrystallization steps are often necessary.[7]
-
Dissolve the isolated salt in a minimal amount of a suitable hot solvent (this may be the same solvent as the initial crystallization or a different one).
-
Allow the solution to cool slowly to recrystallize the salt.
-
Isolate, wash, and dry the crystals as described in Step 5.
-
Repeat the analysis (Step 6) and the recrystallization process until the desired diastereomeric purity is achieved or no further improvement is observed.[9]
2.8. Step 8: Liberation of the Enantiomer
Once the diastereomeric salt is pure, the target enantiomer is liberated.
-
Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
To break the salt, add an acid (e.g., HCl) if the resolving agent was a base, or add a base (e.g., NaOH) if the resolving agent was an acid.[8] This neutralizes the resolving agent and converts the desired enantiomer back to its free form.
-
Separate the aqueous and organic layers. The desired enantiomer will be in the organic layer, while the (now neutralized) resolving agent will typically be in the aqueous layer, allowing for its potential recovery and reuse.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
2.9. Step 9: Final Purification and Characterization
-
Remove the solvent from the organic layer using a rotary evaporator to yield the crude enantiomerically enriched product.
-
Further purification, if necessary, can be performed by recrystallization, distillation, or chromatography.
-
Confirm the chemical identity and determine the final enantiomeric purity (e.e.) of the resolved product using appropriate analytical techniques (NMR, Chiral HPLC, etc.).
Data Presentation: Optimization of Crystallization Parameters
The success of diastereomeric salt crystallization relies on the careful optimization of several parameters. The following table summarizes key variables and their general effects on yield and purity.[10]
| Parameter | Effect on Yield | Effect on Purity | Optimization Notes |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystal growth. | Slower cooling generally improves purity by favoring thermodynamic equilibrium. | A slow, controlled cooling profile is often optimal. |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield. | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly. | Optimize for the best balance of yield and purity. |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation. | Can either improve or decrease purity depending on the system's kinetics. | Moderate, consistent agitation is generally recommended. |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield of the salt. | Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity. | Screen stoichiometries from 0.5 to 1.0 equivalents. |
Table based on information from BenchChem.[10]
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Key factors influencing diastereomeric salt crystallization success.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Using (+)-p-Bromomandelic Acid as a Chiral Derivatizing Agent in NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-p-bromomandelic acid as a chiral derivatizing agent (CDA) for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of chiral alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
The accurate determination of enantiomeric purity is a critical aspect of drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. NMR spectroscopy, in conjunction with chiral derivatizing agents, offers a powerful and reliable method for this analysis. (+)-p-Bromomandelic acid is an effective CDA that reacts with enantiomeric alcohols and amines to form diastereomers. These diastereomers, being chemically distinct, exhibit different chemical shifts in their NMR spectra, allowing for their differentiation and quantification. The presence of the bromine atom on the phenyl ring can enhance the chemical shift non-equivalence between the diastereomers, facilitating more accurate integration and analysis.
Principle of the Method
Enantiomers are chemically identical in an achiral environment and thus indistinguishable by NMR spectroscopy. The core principle of using a chiral derivatizing agent like (+)-p-bromomandelic acid is to convert a mixture of enantiomers into a mixture of diastereomers. This is achieved by forming a covalent bond (an ester or amide linkage) between the chiral analyte (alcohol or amine) and the enantiomerically pure (+)-p-bromomandelic acid.
The resulting diastereomers have different physical and spectroscopic properties. In an NMR spectrum, the corresponding protons (or other NMR-active nuclei) in the two diastereomers will reside in slightly different magnetic environments, leading to separate signals. The relative areas of these signals, determined by integration, directly correlate to the ratio of the original enantiomers, allowing for the calculation of the enantiomeric excess.
Data Presentation: Quantitative Analysis
The key quantitative parameter obtained from this analysis is the difference in chemical shift (Δδ) between the signals of the two diastereomers. A larger Δδ value generally leads to better resolution and more accurate quantification. The following tables summarize typical ¹H NMR data for diastereomers formed from the reaction of racemic alcohols and amines with (+)-p-bromomandelic acid.
Table 1: ¹H NMR Data for Diastereomeric Esters of Chiral Alcohols with (+)-p-Bromomandelic Acid
| Chiral Alcohol | Analyte Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| 1-Phenylethanol | Methine (CH) | 5.95 | 5.90 | 0.05 |
| Methyl (CH₃) | 1.62 | 1.55 | 0.07 | |
| 2-Butanol | Methine (CH) | 4.98 | 4.92 | 0.06 |
| Methylene (CH₂) | 1.65, 1.50 | 1.60, 1.45 | 0.05 | |
| Menthol | H-3 (CH-O) | 4.75 | 4.68 | 0.07 |
Note: Chemical shifts are illustrative and can vary based on solvent and concentration.
Table 2: ¹H NMR Data for Diastereomeric Amides of Chiral Amines with (+)-p-Bromomandelic Acid
| Chiral Amine | Analyte Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| 1-Phenylethylamine | Methine (CH) | 5.25 | 5.18 | 0.07 |
| Methyl (CH₃) | 1.58 | 1.50 | 0.08 | |
| α-Methylbenzylamine | Methine (CH) | 5.30 | 5.22 | 0.08 |
| Methyl (CH₃) | 1.65 | 1.56 | 0.09 | |
| Amphetamine | Methine (CH) | 4.88 | 4.80 | 0.08 |
Note: Chemical shifts are illustrative and can vary based on solvent and concentration.
Experimental Protocols
Derivatization of a Chiral Alcohol (Esterification)
This protocol describes the formation of diastereomeric esters from a chiral alcohol and (+)-p-bromomandelic acid.
Materials:
-
(+)-p-Bromomandelic acid
-
Chiral alcohol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for in-situ reaction
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
NMR tube, vials, syringes, and standard laboratory glassware
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1.0 eq., e.g., 0.1 mmol) and (+)-p-bromomandelic acid (1.1 eq.) in anhydrous DCM (2 mL).
-
Add DMAP (0.1 eq.) to the solution.
-
In a separate vial, dissolve DCC (1.2 eq.) in anhydrous DCM (1 mL).
-
Slowly add the DCC solution to the alcohol/acid mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and then with brine (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.
-
The crude product can be purified by flash chromatography on silica gel if necessary, but for ee determination, direct NMR analysis of the crude product is often sufficient.
Derivatization of a Chiral Amine (Amidation)
This protocol outlines the formation of diastereomeric amides from a chiral amine and (+)-p-bromomandelic acid.
Materials:
-
(+)-p-Bromomandelic acid
-
Chiral amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for in-situ reaction
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
NMR tube, vials, syringes, and standard laboratory glassware
Procedure:
-
In a clean, dry vial, dissolve (+)-p-bromomandelic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM (2 mL).
-
Add EDC (1.2 eq.) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the chiral amine (1.0 eq., e.g., 0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM (10 mL) and wash sequentially with 1 M HCl (2 x 5 mL), saturated aqueous sodium bicarbonate solution (2 x 5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude diastereomeric amides can be analyzed directly by NMR.
NMR Analysis
Sample Preparation:
-
Dissolve an accurately weighed sample (5-10 mg) of the crude or purified diastereomeric product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) (0.6-0.7 mL).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: ¹H (Proton)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the signals being integrated is crucial for accurate quantification. A value of 5-10 seconds is generally sufficient.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.
-
Spectral Width (sw): Sufficient to cover all proton signals (e.g., 10-12 ppm).
Data Processing and Quantification:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify a set of well-resolved signals corresponding to the two diastereomers. Protons closest to the newly formed stereocenter are often the most diagnostic.
-
Integrate the selected signals for each diastereomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Visualizations
Signaling Pathway of Derivatization and Analysis
Caption: Derivatization and analysis workflow.
Experimental Workflow for Alcohol Derivatization
Application Notes and Protocols for the Determination of Enantiomeric Excess Using (+)-p-Bromomandelic Acid via ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical analytical challenge in the fields of synthetic chemistry, pharmacology, and drug development. The stereochemistry of a chiral molecule can profoundly influence its biological activity, with enantiomers often exhibiting different pharmacological and toxicological profiles. Consequently, the accurate measurement of enantiomeric excess (ee) is a regulatory and scientific necessity.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral resolving agent (CRA), offers a rapid, reliable, and non-destructive method for determining enantiomeric excess.[1] This application note provides a detailed protocol for the use of (+)-p-Bromomandelic acid as a chiral resolving agent for the determination of the enantiomeric excess of chiral amines and alcohols via ¹H NMR spectroscopy.
The underlying principle of this technique is the conversion of a pair of enantiomers into a pair of diastereomers through interaction with the chiral resolving agent. Enantiomers are spectroscopically indistinguishable in an achiral environment, while diastereomers possess different physical properties and, therefore, exhibit distinct signals in the NMR spectrum.[1] The relative integration of these separated signals allows for the direct calculation of the enantiomeric excess.[1]
(+)-p-Bromomandelic acid can function as a chiral solvating agent (CSA), forming transient diastereomeric salts with chiral amines through acid-base interactions. For chiral alcohols, it can be used as a chiral derivatizing agent (CDA) to form stable diastereomeric esters, which often results in larger, more easily quantifiable signal separation.
Principle of Chiral Recognition
When a chiral analyte, such as an amine or alcohol, is mixed with an enantiomerically pure chiral resolving agent like (+)-p-Bromomandelic acid, diastereomeric complexes are formed. In the case of a chiral amine, this interaction is typically a rapid and reversible acid-base reaction forming diastereomeric ammonium carboxylate salts. For a chiral alcohol, a covalent derivatization to form a diastereomeric ester is usually required.
These newly formed diastereomers have distinct chemical environments. Protons in the vicinity of the chiral centers in the two diastereomers will experience different magnetic shielding effects, leading to a separation of their signals in the ¹H NMR spectrum. The difference in the chemical shift between the signals of the two diastereomers is denoted as ΔΔδ. By integrating the areas of these well-resolved signals, the ratio of the enantiomers in the original sample can be accurately determined.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess of a Chiral Amine using (+)-p-Bromomandelic Acid as a Chiral Solvating Agent (CSA)
This protocol outlines the procedure for the rapid determination of the enantiomeric excess of a primary or secondary amine.
3.1. Materials and Equipment
-
Reagents:
-
Chiral amine analyte (racemic or enantioenriched)
-
(+)-p-Bromomandelic acid (enantiomerically pure)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Benzene-d₆, C₆D₆)
-
-
Equipment:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
-
Analytical balance
-
Vortex mixer or sonicator
-
Micropipettes and standard laboratory glassware
-
3.2. Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral amine analyte and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the analyte solution to a 5 mm NMR tube.
-
Addition of (+)-p-Bromomandelic Acid: Add an equimolar amount of (+)-p-Bromomandelic acid to the NMR tube. The stoichiometry can be optimized; a molar ratio of 1:1 (amine:acid) is a good starting point, but ratios up to 1:2 may improve signal separation in some cases.[1]
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the mixture for approximately 30 seconds to ensure it is homogeneous and to facilitate the formation of the diastereomeric salts.[2]
3.3. ¹H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve optimal resolution.
-
Acquisition Parameters:
3.4. Data Processing and Analysis
-
Processing: Process the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.
-
Signal Identification: Identify a pair of well-resolved signals corresponding to a specific proton (or group of protons) in the two diastereomers. Protons closer to the chiral center of the analyte are most likely to show the largest chemical shift difference (ΔΔδ).
-
Integration: Carefully integrate the two separated signals. Let the integration values be I₁ and I₂.
-
Calculation of Enantiomeric Excess (ee):
ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] × 100
Where I₁ and I₂ are the integration areas of the signals corresponding to the two diastereomers.
Protocol 2: Determination of Enantiomeric Excess of a Chiral Alcohol using (+)-p-Bromomandelic Acid as a Chiral Derivatizing Agent (CDA)
This protocol involves the formation of stable diastereomeric esters, which generally provides larger ΔΔδ values.
3.1. Materials and Equipment
-
Reagents:
-
Chiral alcohol analyte
-
(+)-p-Bromomandelic acid
-
Coupling agent (e.g., DCC, EDC)
-
Acylation catalyst (e.g., DMAP)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
-
Equipment:
-
Standard laboratory glassware for chemical reactions
-
Magnetic stirrer
-
Rotary evaporator
-
NMR spectrometer and accessories as in Protocol 1
-
3.2. Derivatization Procedure
-
In a dry reaction flask, dissolve the chiral alcohol (1 equivalent) and (+)-p-Bromomandelic acid (1.1 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath and add the coupling agent (e.g., DCC, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters. Purification is often not necessary for NMR analysis.
3.3. ¹H NMR Analysis
-
Sample Preparation: Dissolve an appropriate amount of the crude diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Data Acquisition and Processing: Follow the steps outlined in sections 3.3 and 3.4 of Protocol 1.
Data Presentation
The following table summarizes representative data for the determination of ee for a generic chiral amine and a chiral alcohol using (+)-p-Bromomandelic acid. The chemical shift difference (ΔΔδ) is a key parameter indicating the effectiveness of the chiral resolution.
| Analyte Class | Analyte Example | Resolving Agent | Method | Analyte Proton Monitored | Chemical Shift (δ) Diastereomer 1 (ppm) | Chemical Shift (δ) Diastereomer 2 (ppm) | ΔΔδ (ppm) |
| Amine | 1-Phenylethylamine | (+)-p-Bromomandelic acid | CSA | α-CH | 4.25 | 4.20 | 0.05 |
| Alcohol | 1-Phenylethanol | (+)-p-Bromomandelic acid | CDA | α-CH | 5.98 | 5.92 | 0.06 |
Note: The chemical shift values are hypothetical and for illustrative purposes. Actual values will depend on the specific analyte, solvent, and spectrometer frequency.
Visualizations
Caption: Workflow for ee Determination using (+)-p-Bromomandelic Acid as a CSA.
References
Application Note: Analytical HPLC Method Development for the Separation of p-Bromomandelic Acid Diastereomers
Introduction
p-Bromomandelic acid is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceuticals. As it possesses two stereocenters, it can exist as a pair of enantiomers, each of which can be further resolved into diastereomers. The stereochemical purity of these intermediates is critical for the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of stereoisomers. This application note provides a detailed protocol for the development of an analytical HPLC method for the separation of p-Bromomandelic acid diastereomers. The primary approach involves the derivatization of the acid with a chiral resolving agent to form diastereomeric esters or amides, which can then be separated on a standard achiral stationary phase.
Principle of Diastereomeric Separation by HPLC
Enantiomers possess identical physicochemical properties in an achiral environment, making their direct separation on conventional HPLC columns challenging. To overcome this, a common strategy is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[1][2][3] Diastereomers have different physical and chemical properties and can, therefore, be separated using standard achiral chromatography.[1][2][3] This indirect chiral separation method is often robust and allows for the use of a wider range of stationary and mobile phases compared to direct chiral separations.
The general workflow for this approach is as follows:
-
Derivatization: Reaction of the p-Bromomandelic acid enantiomers with a chiral derivatizing agent to form a diastereomeric mixture.
-
HPLC Separation: Separation of the resulting diastereomers on an achiral HPLC column.
-
Detection: Detection of the separated diastereomers using a suitable detector, typically UV-Vis.
-
Quantification: Quantification of the individual diastereomers based on their peak areas.
Experimental Protocols
This section details the methodologies for the derivatization of p-Bromomandelic acid and the subsequent HPLC analysis.
1. Materials and Reagents
-
p-Bromomandelic acid enantiomeric mixture
-
Chiral derivatizing agent (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)
-
Solvent for derivatization (e.g., Dichloromethane, Acetonitrile)
-
HPLC grade solvents (e.g., n-Hexane, Isopropanol, Methanol, Acetonitrile, Water)
-
Acidic modifier (e.g., Trifluoroacetic acid - TFA)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
2. Derivatization Protocol: Formation of Diastereomeric Amides
-
Sample Preparation: Accurately weigh 10 mg of the p-Bromomandelic acid enantiomeric mixture into a clean, dry vial.
-
Solvent Addition: Dissolve the sample in 1 mL of dichloromethane.
-
Reagent Addition: Add 1.2 equivalents of (S)-(-)-1-(1-Naphthyl)ethylamine and 1.1 equivalents of DCC.
-
Reaction: Cap the vial and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or a preliminary HPLC run).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under a gentle stream of nitrogen.
-
Final Sample Preparation: Reconstitute the dried residue in the initial mobile phase to a concentration of approximately 1 mg/mL for HPLC analysis.
3. HPLC Method Development Protocol
The following protocol outlines a systematic approach to developing a robust separation method. Both normal-phase and reversed-phase chromatography should be explored.
3.1. Normal-Phase HPLC
Normal-phase chromatography, typically employing a silica-based stationary phase and non-polar mobile phases, is often effective for the separation of diastereomers.[1][2][3]
-
Column: Silica-based column (e.g., Luna Silica, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
Start with a non-polar solvent like n-Hexane and a more polar modifier like Isopropanol.
-
Initial condition: 90:10 (v/v) n-Hexane:Isopropanol.
-
Vary the percentage of Isopropanol from 5% to 20% to optimize retention and resolution.
-
For acidic compounds, adding a small amount of an acidic modifier like Trifluoroacetic Acid (0.1%) to the mobile phase can improve peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
3.2. Reversed-Phase HPLC
Reversed-phase HPLC is a widely used and versatile technique.
-
Column: C18 column (e.g., ZORBAX SB-C18, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase Screening:
-
Use a mixture of an aqueous buffer and an organic modifier (Methanol or Acetonitrile).
-
Initial condition: 65:35 (v/v) Methanol:10 mM Phosphate buffer (pH 2.5).[4]
-
Adjust the organic modifier percentage to achieve optimal retention and separation.
-
The pH of the aqueous phase can significantly influence the retention of acidic compounds.[5]
-
-
Flow Rate: 0.8 - 1.2 mL/min.[4]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[4]
-
Temperature: Ambient or controlled (e.g., 25°C).[5]
Data Presentation
The following tables summarize starting conditions for HPLC method development based on literature for similar compounds.
Table 1: Suggested Starting Conditions for Normal-Phase HPLC
| Parameter | Condition |
| Stationary Phase | Silica Gel (5 µm) |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Suggested Starting Conditions for Reversed-Phase HPLC
| Parameter | Condition |
| Stationary Phase | C18 (5 µm) |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | Methanol / 10 mM Phosphate Buffer pH 2.5 (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC method development process.
Caption: Workflow for the derivatization of p-Bromomandelic acid.
Caption: Logical workflow for HPLC method development.
Conclusion
The development of a robust analytical HPLC method for the separation of p-Bromomandelic acid diastereomers is crucial for ensuring the quality and purity of pharmaceutical intermediates. The indirect approach, involving derivatization with a chiral reagent followed by separation on an achiral column, offers a reliable and versatile strategy. By systematically screening and optimizing parameters for both normal-phase and reversed-phase chromatography, a suitable method can be established. The protocols and starting conditions provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
Application Notes and Protocols for the Experimental Setup of Fractional Crystallization of Diastereomeric Salts
Introduction
Fractional crystallization of diastereomeric salts is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1][2] This classical resolution method is based on the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics, most notably solubility.[3][4] The process involves reacting a racemic mixture (e.g., an acid or a base) with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[5][6] Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer that remains in the mother liquor.[3][7] Subsequent chemical treatment of the isolated diastereomeric salt regenerates the desired pure enantiomer and typically allows for the recovery of the resolving agent.[1]
Key Considerations for Method Development
The success of a diastereomeric salt resolution is highly dependent on the careful optimization of several experimental parameters. A screening process is often necessary to identify the optimal conditions.[3]
-
Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and capable of forming crystalline salts with the racemate.[2][7] Common resolving agents for racemic acids are chiral bases like brucine, strychnine, and 1-phenylethanamine, while chiral acids like tartaric acid or (1S)-(+)-10-camphorsulfonic acid are used for racemic bases.[1][5][7]
-
Solvent Selection: The solvent system is critical as it dictates the solubility difference between the two diastereomeric salts.[3] The ideal solvent should dissolve both salts to a reasonable extent at a higher temperature and show a significant difference in their solubilities at a lower temperature, allowing one to crystallize selectively while the other remains in solution.[8]
-
Stoichiometry (Molar Ratio): The molar ratio between the racemic compound and the resolving agent can significantly influence both the yield and the enantiomeric purity of the product.[1] While a 1:1 ratio is common, other stoichiometries should be explored, especially for diacids or dibases.[1]
-
Temperature and Cooling Profile: The temperature at which crystallization occurs affects the selectivity of the process.[1] A controlled, slow cooling profile often yields crystals of higher purity than rapid cooling, which can trap impurities.[3]
-
Seeding: The introduction of a small crystal of the desired pure diastereomeric salt ("seeding") into a supersaturated solution can promote crystallization, control crystal size, and improve the efficiency and reproducibility of the resolution.[1][3][9]
Experimental Workflow
The overall process can be broken down into four principal stages: salt formation, selective crystallization, isolation of the pure diastereomer, and regeneration of the target enantiomer.[3]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
Protocol 1: Screening for Optimal Resolution Conditions
This protocol is adapted for a multi-well plate format to efficiently screen various solvents and conditions.[3][10]
Materials:
-
Racemic compound (acid or base)
-
A selection of chiral resolving agents
-
A panel of crystallization solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures)[10]
-
96-well microplate or similar multi-well plates[10]
-
Plate sealer
-
Evaporator (e.g., Genevac)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and the chiral resolving agent(s) at the same molar concentration in a suitable volatile solvent like methanol.[3]
-
Salt Formation:
-
Dispense a fixed volume of the racemic compound stock solution into each well of the plate (e.g., 93 µmol).[10]
-
Add one molar equivalent of the resolving agent stock solution to each well.[10]
-
Seal the plate and stir for a period (e.g., 2 hours at 45 °C) to ensure complete salt formation.[10]
-
Evaporate the solvent completely to obtain the diastereomeric salts as a dry powder in each well.[10]
-
-
Solvent Screening:
-
Analysis:
-
Visually inspect each well for the presence of crystalline precipitate.
-
Isolate the solid material from promising wells for further analysis (e.g., by filtration or centrifugation and decantation).
-
Analyze the purity of the isolated salt (e.g., by NMR or measuring optical rotation) to identify the most effective solvent and resolving agent combination.[3]
-
Protocol 2: Preparative Scale Resolution of (±)-trans-2,3-diphenylpiperazine
This protocol provides a specific example of a preparative scale resolution.[1]
Materials:
-
(±)-trans-2,3-diphenylpiperazine (10.0 mmol, 2.38 g)
-
(1S)-(+)-10-camphorsulfonic acid (CSA) (20.0 mmol, 4.64 g)
-
Dichloromethane (CH₂Cl₂, 100 mL)
-
Standard laboratory glassware for reaction, filtration, and extraction.
Procedure:
-
Salt Formation and Crystallization:
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Recrystallization (Optional): To improve purity, the isolated salt can be recrystallized. This process should be repeated until there is no further change in the optical rotation, indicating the resolution is complete.[7]
Protocol 3: Regeneration of the Pure Enantiomer
This protocol describes how to liberate the free enantiomer from the purified diastereomeric salt.[1]
Materials:
-
Isolated diastereomeric salt (from Protocol 2)
-
Dichloromethane
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution (or a suitable acid/base for salt breaking)
-
Brine
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable drying agent
-
Separatory funnel
Procedure:
-
Salt Dissociation: Suspend or dissolve the isolated diastereomeric salt in a mixture of dichloromethane and a saturated aqueous solution of Na₂CO₃.[1]
-
Extraction:
-
Isolation:
Quantitative Data Summary
The following table summarizes quantitative data from referenced experimental protocols for diastereomeric salt resolution.
| Parameter | Resolution of (±)-trans-2,3-diphenylpiperazine[1] | Screening for Carboxylic Acid Resolution[10] | Resolution of Pregabalin[11] |
| Racemic Compound | (±)-trans-2,3-diphenylpiperazine | Racemic Carboxylic Acid | (±)-Pregabalin |
| Resolving Agent | (1S)-(+)-10-camphorsulfonic acid | Chiral Amino Alcohols | L-Tartaric Acid |
| Scale | Preparative (10.0 mmol) | Screening (93 µmol) | Preparative |
| Racemate:Agent Ratio | 1:2 | 1:1 | N/A |
| Solvent(s) | Dichloromethane | Methanol (for salt formation), 12 different systems for crystallization | Water |
| Solvent Volume | 100 mL | 500 µL per well | N/A |
| Temperature Profile | Stirred at room temperature | 45 °C for salt formation, then controlled cooling | Cooled from 30 °C to 20 °C |
| Cooling Rate | N/A | N/A | 0.07 °C min⁻¹ |
| Reaction/Crystallization Time | 24 hours | 2 hours (salt formation), 20 hours (crystallization) | 90 minutes (agitation) |
| Yield | N/A | N/A | 51.6% |
| Productivity | N/A | N/A | 153 mg (g water)⁻¹ |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Application of (+)-p-Bromomandelic Acid in the Asymmetric Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-p-Bromomandelic acid, a chiral carboxylic acid, serves as a valuable and versatile tool in the asymmetric synthesis of pharmaceuticals. Its primary application lies in its use as a chiral resolving agent for the separation of racemic mixtures of amines and alcohols, which are common intermediates in drug synthesis. The formation of diastereomeric salts with (+)-p-Bromomandelic acid allows for the separation of enantiomers through crystallization, a technique widely employed in both laboratory and industrial settings. Additionally, while less common, its stereodefined structure holds potential for its use as a chiral building block or synthon in the construction of complex enantiopure molecules.
This document provides detailed application notes and protocols for the use of (+)-p-Bromomandelic acid in asymmetric synthesis, with a focus on its role as a chiral resolving agent.
Application as a Chiral Resolving Agent
The most prevalent application of (+)-p-Bromomandelic acid in pharmaceutical synthesis is the resolution of racemic bases, particularly amines. This classical resolution method is based on the principle that the reaction of a racemic mixture of a base with an enantiomerically pure acid forms a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The general workflow for the chiral resolution of a racemic amine using (+)-p-Bromomandelic acid is depicted below:
Quantitative Data Summary
The efficiency of a chiral resolution process is evaluated by the yield of the diastereomeric salt and the optical purity, expressed as enantiomeric excess (e.e.) or diastereomeric excess (d.e.), of the resolved products. The following table summarizes representative quantitative data for the resolution of a racemic piperazine derivative using (+)-p-Bromomandelic acid, as described in a patent for the synthesis of a pharmaceutical intermediate.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Optical Purity of Resolved Amine | Reference |
| (1R, 2R)-Form A piperazine derivative | S-(+)-p-Bromomandelic acid | Acetone | Not specified | 99.1% e.e. (after recrystallization) | --INVALID-LINK-- |
Experimental Protocols
General Protocol for the Chiral Resolution of a Racemic Amine
This protocol provides a general methodology for the resolution of a racemic amine using (+)-p-Bromomandelic acid. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for different substrates.
1. Formation of the Diastereomeric Salt:
-
Step 1.1: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) with gentle heating if necessary to achieve complete dissolution. The choice of solvent is critical and often determined empirically.
-
Step 1.2: In a separate flask, dissolve (+)-p-Bromomandelic acid (0.5 to 1.0 equivalent) in the same solvent, again with gentle heating if required. The stoichiometry of the resolving agent may need to be adjusted to optimize the resolution.
-
Step 1.3: Slowly add the solution of (+)-p-Bromomandelic acid to the solution of the racemic amine with continuous stirring.
-
Step 1.4: Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) may be observed. For optimal crystallization, it may be beneficial to cool the mixture further in an ice bath or refrigerator for a period of time (e.g., 1-24 hours).
2. Isolation and Purification of the Diastereomeric Salt:
-
Step 2.1: Collect the precipitated diastereomeric salt by vacuum filtration.
-
Step 2.2: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Step 2.3 (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the isolated salt from a suitable hot solvent. This step is often crucial for achieving high enantiomeric excess in the final product.
3. Liberation of the Enantiopure Amine:
-
Step 3.1: Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).
-
Step 3.2: Add an aqueous solution of a base (e.g., 1 M NaOH or NaHCO₃) dropwise with vigorous stirring until the aqueous layer is basic (pH > 9). This will neutralize the (+)-p-Bromomandelic acid and liberate the free amine.
-
Step 3.3: Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Step 3.4: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
4. Recovery of the Resolving Agent:
-
Step 4.1: The aqueous layer from the amine liberation step contains the sodium salt of (+)-p-Bromomandelic acid.
-
Step 4.2: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH < 2).
-
Step 4.3: The (+)-p-Bromomandelic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can often be reused.
The logical relationship of the key steps in this protocol is illustrated in the following diagram:
Application as a Chiral Building Block
While the primary use of (+)-p-Bromomandelic acid is as a resolving agent, its inherent chirality and functional groups (a carboxylic acid, a hydroxyl group, and a brominated phenyl ring) make it a potential chiral starting material or "chiral building block" for the synthesis of more complex molecules. The stereocenter at the alpha-position can be transferred to a new molecule, and the various functional groups allow for a range of chemical transformations.
The general concept of utilizing a chiral building block is outlined below:
For instance, the hydroxyl and carboxylic acid groups can be modified or used to form new bonds, while the bromine atom on the phenyl ring can participate in cross-coupling reactions to build more complex aromatic systems. However, specific, widely adopted pharmaceutical syntheses that utilize (+)-p-Bromomandelic acid as a chiral synthon are not as extensively documented in publicly available literature as its use as a resolving agent.
Conclusion
(+)-p-Bromomandelic acid is a highly effective and economically viable chiral resolving agent for the separation of racemic amines and other basic intermediates in the pharmaceutical industry. The formation of diastereomeric salts and their separation by crystallization is a robust and scalable method for obtaining enantiomerically pure compounds. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in drug development to effectively utilize (+)-p-Bromomandelic acid in their asymmetric synthesis endeavors. Further exploration of its potential as a chiral building block may open new avenues for its application in the synthesis of novel pharmaceuticals.
Application Notes and Protocols: NMR Signal Assignment Strategy for Diastereomers Formed with (+)-p-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and stereoselective synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and non-destructive method for this purpose. Enantiomers, which are non-superimposable mirror images, are indistinguishable in an achiral solvent by NMR. However, by reacting a racemic mixture of a chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure CDA, a mixture of diastereomers is formed. These diastereomers possess distinct physical and spectral properties, leading to discernible differences in their NMR spectra, most notably in the chemical shifts (δ) of corresponding protons.[1][2]
(+)-p-Bromomandelic acid is an effective chiral derivatizing agent. Its aromatic ring and the bromine atom create a distinct anisotropic environment that can induce significant chemical shift differences (Δδ) in the resulting diastereomers, facilitating their quantification. This application note provides a detailed protocol for the formation of diastereomeric esters using (+)-p-Bromomandelic acid and a comprehensive strategy for the assignment of their ¹H NMR signals.
Principle of Diastereomeric Analysis by NMR
The fundamental principle lies in the conversion of a mixture of enantiomers into a mixture of diastereomers with unique NMR signatures. For a racemic analyte, such as a secondary alcohol (R/S-analyte), reaction with enantiomerically pure (+)-(R)-p-Bromomandelic acid will yield two diastereomers: (R)-analyte-(R)-p-bromomandelate and (S)-analyte-(R)-p-bromomandelate.
Due to the different spatial arrangement of the atoms in these diastereomers, the protons in one diastereomer will experience a different magnetic environment compared to the corresponding protons in the other diastereomer. This difference in the magnetic environment leads to different chemical shifts in the ¹H NMR spectrum.[3] The protons closest to the newly formed chiral centers are most likely to exhibit the largest chemical shift differences (Δδ), which can be used to determine the diastereomeric ratio, and thus the enantiomeric excess (e.e.) of the original analyte.
Experimental Protocols
Protocol 1: Formation of Diastereomeric Esters
This protocol describes the esterification of a racemic secondary alcohol with (+)-p-bromomandelic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
(+)-p-Bromomandelic acid (1.0 equivalent)
-
Racemic secondary alcohol (1.0 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask, dissolve (+)-p-bromomandelic acid (1.0 equivalent) and the racemic secondary alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add DMAP (0.1 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath and slowly add the DCC solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of dichloromethane.
-
Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diastereomeric ester mixture by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: ¹H NMR Sample Preparation and Data Acquisition
Materials:
-
Purified diastereomeric ester mixture
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or greater, is recommended for better signal resolution)
Procedure:
-
Accurately weigh approximately 10-20 mg of the purified diastereomeric ester mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. To ensure accurate integration for quantitative analysis, a sufficient relaxation delay (e.g., 5 times the longest T1) should be used.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Presentation and NMR Signal Assignment Strategy
The key to assigning the NMR signals of the diastereomers is to identify pairs of signals corresponding to the same proton in each of the two diastereomers. Protons closer to the chiral centers will experience more significant differences in their chemical environments and thus exhibit larger chemical shift differences (Δδ).
Illustrative ¹H NMR Data for Diastereomers of a Chiral Analyte with 4-Bromomandelic Acid
The following table provides an example of ¹H NMR data for the diastereomeric esters formed from a chiral analyte and racemic 4-bromomandelic acid. While this example uses the racemic acid, the principle of observing distinct signals for each diastereomer remains the same when using enantiomerically pure (+)-p-bromomandelic acid. In the case of using the pure (+)-acid with a racemic analyte, only two sets of signals (one for each diastereomer) would be observed.
| Proton Assignment | Diastereomer 1 (δ, ppm) | Multiplicity | J (Hz) | Diastereomer 2 (δ, ppm) | Multiplicity | J (Hz) | Δδ (ppm) |
| Aromatic (C₆H₄Br) | 7.47-7.43 | m | - | 7.47-7.43 | m | - | - |
| Aromatic (C₆H₄Br) | 7.36-7.34 | dd | 7.6, 1.6 | 7.36-7.34 | dd | 7.6, 1.6 | - |
| Methine (CH-O) | 5.85 | s | - | 5.83 | s | - | 0.02 |
| Analyte Proton α to Ester | 5.31-5.27 | m | - | 5.25-5.21 | m | - | ~0.04 |
| Other Analyte Protons | ... | ... | ... | ... | ... | ... | ... |
Note: This data is adapted from a representative spectrum and serves for illustrative purposes.[4] Actual chemical shifts and coupling constants will vary depending on the specific analyte.
Strategy for Signal Assignment:
-
Identify Key Signals: Focus on the signals corresponding to the methine proton of the mandelate moiety (CH-O) and the protons on the chiral analyte, particularly the proton alpha to the ester oxygen. These are expected to show the most significant Δδ values.
-
Integration: Integrate a pair of well-resolved signals corresponding to the same proton in each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.
-
2D NMR Techniques: In cases of signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning protons and their attached carbons.
-
Calculation of Diastereomeric Excess (d.e.) and Enantiomeric Excess (e.e.):
-
Let the integration of the major diastereomer be Imajor and the minor diastereomer be Iminor.
-
Diastereomeric Ratio = Imajor : Iminor
-
d.e. (%) = [(Imajor - Iminor) / (Imajor + Iminor)] * 100
-
Assuming the chiral derivatizing agent is enantiomerically pure, the enantiomeric excess (e.e.) of the original analyte is equal to the calculated d.e.
-
Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of diastereomers.
Caption: Logical relationship from enantiomers to enantiomeric excess determination.
Conclusion
The use of (+)-p-bromomandelic acid as a chiral derivatizing agent provides a reliable method for the determination of enantiomeric excess of chiral alcohols and amines via ¹H NMR spectroscopy. The distinct chemical shift differences induced in the resulting diastereomers allow for straightforward integration and quantification. Following the detailed protocols for synthesis and NMR analysis, researchers can confidently assign the signals of the diastereomers and accurately determine the enantiomeric purity of their chiral compounds, a critical step in the development of stereochemically pure pharmaceuticals and other fine chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Diastereomeric Excess with (+)-p-Bromomandelic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and protocols for improving diastereomeric excess (d.e.) when using (+)-p-Bromomandelic acid as a chiral resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric crystallization and why is it used?
A1: Diastereomeric crystallization is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers).[1] The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, such as (+)-p-Bromomandelic acid, to form a mixture of diastereomers.[1][2] Because diastereomers have different physical properties, including solubility, they can be separated by crystallization.[1][2][3] The less soluble diastereomer will crystallize preferentially from a suitable solvent, enabling its isolation in a purified form.[1]
Q2: What are the key characteristics of an effective chiral resolving agent like (+)-p-Bromomandelic acid?
A2: An ideal chiral resolving agent should:
-
Readily form stable, crystalline salts with the compound being resolved.[1][3]
-
Ensure a significant difference in solubility between the two resulting diastereomeric salts.[3][4]
-
Be easily recoverable for potential reuse after the resolution is complete.[1][3]
-
Be chemically stable and not racemize under the experimental conditions.[3]
Q3: Why is the choice of solvent so critical for a successful resolution?
A3: The solvent is a crucial factor because the success of the separation depends on the difference in solubility between the two diastereomeric salts.[1][3] An ideal solvent will maximize this difference, dissolving the more soluble diastereomer while having low solubility for the desired, less soluble diastereomer.[1] To find the best solvent system, a screening process covering various polarities and hydrogen-bonding capabilities is generally recommended.[3]
Q4: Can the initial diastereomeric ratio affect the final diastereomeric excess?
A4: Yes. The initial ratio of diastereomers can be close to the eutectic composition for a given solvent system.[1][2] At the eutectic point, both diastereomers will crystallize together, which limits the maximum achievable yield and purity from a single crystallization step.[2] In such cases, subsequent recrystallizations of the enriched material are often necessary to improve the diastereomeric excess.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereomeric Excess (d.e.) | 1. The solvent system does not provide sufficient solubility differentiation between the diastereomers.[1][3] 2. The cooling rate was too fast, leading to co-precipitation of the more soluble diastereomer.[1] 3. The initial diastereomeric ratio was close to the eutectic composition.[1][2] 4. Impurities in the starting material are being incorporated into the crystal lattice.[5] | 1. Perform a solvent screen to identify a more selective solvent or solvent mixture.[1][3] 2. Slow down the cooling process. Insulate the crystallization vessel or use a programmable bath for a controlled cooling ramp. 3. Perform a second recrystallization on the enriched material to further enhance purity.[1][6] 4. Ensure the purity of the racemic mixture and the resolving agent before salt formation. |
| Low or No Crystal Formation | 1. The solution is undersaturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation to begin crystallization. 3. The diastereomeric salt is highly soluble in the chosen solvent. | 1. Carefully evaporate a portion of the solvent and allow the solution to cool again. 2. Introduce a seed crystal of the desired diastereomeric salt. If unavailable, try scratching the inside of the flask with a glass rod at the liquid-air interface. 3. Screen for an anti-solvent or a completely different solvent system where the salt is less soluble.[7] |
| Low Recovery Yield | 1. Too much solvent was used, leaving a significant amount of the desired product in the mother liquor.[1] 2. The filtration was not performed at the optimal temperature, allowing some product to redissolve. 3. The diastereomeric salt is partially soluble in the wash solvent. | 1. Minimize the amount of solvent used for dissolution and recrystallization. Cool the mother liquor further to check for a second crop of crystals. 2. Ensure the mixture is thoroughly cooled to the target temperature before filtration. 3. Wash the collected crystals with a small amount of ice-cold, fresh solvent. |
Quantitative Data Summary
The selection of a solvent is a critical parameter that directly influences both the diastereomeric excess and the overall yield. The following table provides illustrative data on how different solvents can impact the resolution of a racemic amine with a chiral acid, demonstrating the importance of solvent screening.
Table 1: Illustrative Effect of Solvent on Diastereomeric Excess and Yield Note: Data are illustrative and highly dependent on the specific substrates being resolved. This example is based on the resolution of N-Acetyl-(+)-Pseudoephedrine.[1]
| Solvent | Diastereomeric Excess (d.e.) | Yield | Observations |
| Methanol | 65% | 75% | Rapid crystallization upon cooling.[1] |
| Ethanol | 88% | 60% | Slower crystal growth, well-formed needles.[1] |
| Isopropanol | 95% | 45% | Very slow crystallization over several hours.[1] |
| Acetone | 55% | 80% | Fine powder precipitated quickly.[1] |
| Ethyl Acetate / Hexane (9:1) | 92% | 52% | Good crystal formation upon slow cooling.[1] |
Table 2: Influence of Cooling Rate on Crystal Purity Note: This table summarizes qualitative relationships described in the literature.
| Cooling Rate | Typical Effect on Diastereomeric Excess (d.e.) | Rationale |
| Rapid Cooling (e.g., ice bath) | Lower d.e. | Promotes rapid precipitation, which can trap the more soluble diastereomer within the crystal lattice, reducing purity.[1] |
| Moderate Cooling (e.g., air cooling) | Moderate d.e. | Allows for some selective crystallization but may not be optimal. |
| Slow Cooling (e.g., insulated vessel) | Higher d.e. | Allows the crystallization process to remain closer to thermodynamic equilibrium, favoring the formation of larger, purer crystals of the less soluble diastereomer.[1] |
Key Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol provides a general methodology for the resolution of a racemic base using (+)-p-Bromomandelic acid.
-
Salt Formation:
-
Dissolve one molar equivalent of the racemic base in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture).
-
In a separate flask, dissolve one molar equivalent of (+)-p-Bromomandelic acid in the same hot solvent.
-
Slowly add the acid solution to the base solution with constant stirring.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated or placed in a dewar.
-
For optimal crystal growth and purity, avoid rapid temperature changes.
-
Once at room temperature, the flask may be placed in a refrigerator (e.g., 4 °C) to maximize the precipitation of the less soluble diastereomeric salt.[8]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor.[8]
-
The collected solid is the first crop of crystals, which should be enriched in one diastereomer.
-
-
Recrystallization (Optional but Recommended):
Protocol 2: Liberation of the Free Enantiomer
-
Salt Dissolution: Suspend the purified diastereomeric salt in water.
-
Acidification/Basification: Add a strong base (e.g., 2M NaOH) with vigorous stirring until the pH is basic (~11-12) to deprotonate the amine and liberate the free base from the mandelic acid salt.
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[8]
-
Isolation: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the enantiomerically enriched base.[8]
Mandatory Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting decision tree for low d.e.
Caption: Key factors influencing diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting poor NMR spectral resolution of diastereomeric signals.
<
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor spectral resolution of diastereomeric signals.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing separate signals for my diastereomers?
A: Diastereomers are distinct chemical entities and should, in principle, have different NMR spectra. If you are not observing separate signals, it could be due to several factors:
-
Accidental Coincidence: The chemical shift difference (Δδ) between the corresponding protons or carbons in the two diastereomers might be extremely small under the current experimental conditions, leading to signal overlap.[1][2]
-
Dynamic Exchange: The diastereomers might be interconverting on the NMR timescale. If this exchange is fast, an averaged, single signal will be observed. This can be common for atropisomers or compounds with rapidly inverting stereocenters.[3][4]
-
Low Magnetic Field Strength: A lower field spectrometer may not have sufficient dispersion to resolve closely spaced signals.
Q2: What are the initial steps to improve the resolution of overlapping diastereomeric signals?
A: Before moving to more complex methods, several simple adjustments to the NMR experiment can often improve resolution:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming. Poor shimming is a common cause of broad peaks, which can obscure resolution.[4]
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion and can often resolve overlapping signals.[2]
-
Adjust Temperature: Acquiring spectra at different temperatures can help resolve signals. For diastereomers in dynamic exchange, lowering the temperature can slow the exchange rate and resolve the signals. Conversely, for issues related to viscosity or aggregation, increasing the temperature might sharpen the signals.[3][4][5]
-
Change the Solvent: The chemical shifts of diastereomers can be influenced by the solvent.[6][7] Switching to a solvent with different properties (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can alter the relative chemical shifts and may resolve overlapping peaks.[4][6][8]
Q3: What is a chiral resolving agent and when should I use one?
A: Chiral resolving agents are additives used to exaggerate the chemical shift differences between stereoisomers.[9] They are broadly classified into three types:
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte.[10][11][12] This interaction alters the chemical environment of the analyte's nuclei, often leading to improved signal separation.[13][14]
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with a functional group on the analyte to form a new molecule with an additional stereocenter.[10][15][16][17] The resulting diastereomers often exhibit larger chemical shift differences than the original pair.[9]
-
Chiral Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that coordinate to Lewis basic sites in the analyte. They induce large changes in chemical shifts, which can be highly effective for resolving signals.[1][9] However, they can also cause significant line broadening if not used at low concentrations.[9]
You should consider using a chiral resolving agent when basic troubleshooting steps (like changing the solvent or temperature) have failed to provide adequate resolution.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving poor diastereomeric signal resolution.
Problem: My diastereomeric signals are overlapping or broad.
Follow this workflow to diagnose and solve the issue.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Troubleshooting Workflow for Poor Diastereomeric Resolution", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start: Poor Resolution\nof Diastereomeric Signals", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_basic [label="Step 1: Basic NMR\nParameter Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_resolved1 [label="Resolution\nAdequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_conditions [label="Step 2: Modify\nExperimental Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_resolved2 [label="Resolution\nAdequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_chiral_agent [label="Step 3: Employ\nChiral Resolving Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_agent [label="Select Agent Type", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; csa [label="Chiral Solvating\nAgent (CSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cda [label="Chiral Derivatizing\nAgent (CDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lsr [label="Lanthanide Shift\nReagent (LSR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; is_resolved3 [label="Resolution\nAdequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; advanced_nmr [label="Step 4: Advanced NMR\nTechniques", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_success [label="End: Resolution\nAchieved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_fail [label="Consult NMR\nSpecialist", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_basic; check_basic -> is_resolved1 [label="Re-acquire spectrum"]; is_resolved1 -> end_success [label="Yes"]; is_resolved1 -> change_conditions [label="No"]; change_conditions -> is_resolved2 [label="Re-acquire spectrum"]; is_resolved2 -> end_success [label="Yes"]; is_resolved2 -> use_chiral_agent [label="No"]; use_chiral_agent -> select_agent; select_agent -> csa [label="Non-covalent"]; select_agent -> cda [label="Covalent"]; select_agent -> lsr [label="Paramagnetic"]; csa -> is_resolved3; cda -> is_resolved3; lsr -> is_resolved3; is_resolved3 -> end_success [label="Yes"]; is_resolved3 -> advanced_nmr [label="No"]; advanced_nmr -> end_fail; } Diagram of the troubleshooting workflow for poor resolution.
Step 1: Basic NMR Parameter Optimization
-
Shimming: Re-shim the spectrometer carefully.
-
Concentration: Ensure your sample is not too concentrated, which can cause peak broadening.[4] If solubility is an issue, the sample may not be homogenous.[4]
-
Acquisition Time & Scans: Increase the number of scans to improve the signal-to-noise ratio, which can help in identifying low-intensity, resolved signals.
Step 2: Modify Experimental Conditions
If basic optimization is insufficient, modify the conditions of the experiment.
-
Temperature Variation: Acquire spectra at a range of temperatures (e.g., from -20 °C to 80 °C). Lower temperatures can resolve signals from conformers or rotamers in slow exchange, while higher temperatures can sharpen peaks broadened by viscosity.[3][4][5]
-
Solvent Screening: Re-run the sample in different deuterated solvents. Aromatic solvents like C₆D₆ often induce significant shifts compared to CDCl₃ due to anisotropic effects.[4][7]
| Solvent | Dielectric Constant (ε) | Common Use Case | Potential Effect on Δδ |
| Benzene-d₆ | 2.3 | Aromatic analytes | Can significantly alter chemical shifts due to ring current effects, often improving resolution.[4] |
| Chloroform-d | 4.8 | General purpose, non-polar | Standard starting point; may not provide sufficient differentiation for complex molecules.[7] |
| Acetone-d₆ | 21 | Polar aprotic | Good for polar compounds; can disrupt intermolecular hydrogen bonding.[4] |
| DMSO-d₆ | 47 | High polarity aprotic | Excellent for dissolving difficult samples; strong hydrogen bond acceptor.[3] |
| Methanol-d₄ | 33 | Polar protic | Can exchange with labile protons (-OH, -NH), simplifying spectra.[4] |
Step 3: Employ Chiral Resolving Agents
When changes in conditions do not suffice, the use of a chiral resolving agent is the next logical step.[1]
dot digraph "Chiral_Agent_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Chiral Resolving Agent Selection Logic", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Need to use a\nchiral resolving agent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; functional_group [label="Does analyte have a\nreactive functional group\n(e.g., -OH, -NH2, -COOH)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lewis_base [label="Does analyte have a\nLewis basic site?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; try_cda [label="Consider Chiral\nDerivatizing Agent (CDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; try_csa [label="Consider Chiral\nSolvating Agent (CSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; try_lsr [label="Consider Lanthanide\nShift Reagent (LSR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cda_info [label="Forms stable diastereomers.\nOften gives large Δδ.\nRequires reaction & purification.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left]; csa_info [label="Simple addition to NMR tube.\nNo reaction needed.\nΔδ may be small.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left]; lsr_info [label="Simple addition.\nCan cause large shifts.\nRisk of line broadening.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left];
// Edges start -> functional_group; functional_group -> try_cda [label="Yes"]; functional_group -> lewis_base [label="No"]; lewis_base -> try_lsr [label="Yes"]; lewis_base -> try_csa [label="No"]; try_cda -> cda_info [style=dashed, arrowhead=none]; try_csa -> csa_info [style=dashed, arrowhead=none]; try_lsr -> lsr_info [style=dashed, arrowhead=none]; } Logic for selecting a suitable chiral resolving agent.
Step 4: Advanced NMR Techniques
If resolution is still problematic, advanced NMR experiments may be necessary.
-
Higher Dimensionality (2D NMR): Techniques like COSY and HSQC can help to resolve overlapping multiplets and assign signals to specific diastereomers, even if 1D signals are not baseline-resolved.
-
Pure Shift NMR: This technique collapses multiplets into singlets, dramatically increasing spectral resolution and simplifying the analysis of crowded spectra.[1][2] It is particularly useful when the chemical shift difference is smaller than the multiplet width.[1]
Experimental Protocols
Protocol 1: Use of a Chiral Solvating Agent (CSA)
This protocol describes a general method for using a CSA, such as (R)- or (S)-BINOL, for the analysis of amines.[13]
Materials:
-
Analyte (diastereomeric mixture)
-
Chiral Solvating Agent (e.g., (S)-BINOL)
-
Deuterated solvent (non-polar solvents like CDCl₃ or C₆D₆ are often preferred)[13]
-
NMR tubes
Procedure:
-
Accurately weigh the analyte (e.g., 5-10 mg, ~0.02 mmol) and the CSA into a clean, dry vial. A 1:1 molar ratio is a good starting point, but ratios may need to be optimized.
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[13]
-
Acquire the ¹H NMR spectrum as you would normally.
-
Compare the spectrum with that of the analyte alone to identify shifts and newly resolved signals. The enantiomeric/diastereomeric ratio can be determined by integrating the well-resolved peaks.[13]
Protocol 2: Use of a Chiral Derivatizing Agent (CDA)
This protocol provides a general outline for using a CDA. The specific reaction conditions will vary greatly depending on the CDA and the analyte's functional group. One common example is the esterification of a chiral alcohol with Mosher's acid.[9]
Materials:
-
Analyte with a suitable functional group (e.g., alcohol, amine)
-
Chiral Derivatizing Agent (e.g., Mosher's acid chloride)
-
Anhydrous deuterated solvent and a non-deuterated reaction solvent (if needed)
-
Coupling reagents/catalysts (e.g., DMAP, DCC) as required
-
NMR tubes
Procedure:
-
Reaction: In a dry reaction vessel, dissolve the analyte in an appropriate anhydrous solvent. Add the CDA (often a slight excess is used to ensure the reaction goes to completion) and any necessary catalysts or coupling agents.[17]
-
Monitoring: Allow the reaction to proceed (time and temperature are CDA-dependent). Monitor the reaction by TLC or a quick ¹H NMR of an aliquot to ensure complete conversion of the starting material.
-
Work-up: Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and byproducts. The new diastereomeric products may require purification (e.g., by column chromatography).
-
Analysis: Dissolve the purified diastereomeric product in a deuterated solvent and transfer to an NMR tube.
-
Acquisition: Acquire the NMR spectrum. The newly formed diastereomers should exhibit signals with enhanced chemical shift separation, allowing for quantification by integration.[18] For CDAs containing fluorine (like Mosher's acid), ¹⁹F NMR can provide very clean spectra with two singlets for the two diastereomers, simplifying integration.[9]
References
- 1. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. reddit.com [reddit.com]
- 8. unn.edu.ng [unn.edu.ng]
- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Selective Precipitation of Diastereomeric Salts
Welcome to the technical support center for the chiral resolution of diastereomeric salts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing a solvent system in diastereomeric salt resolution?
A1: The primary goal is to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomeric salts.[1] The ideal solvent will dissolve the more soluble diastereomer while promoting the selective crystallization of the less soluble diastereomer, leading to a high yield and high diastereomeric excess (d.e.) of the desired product.[1][2]
Q2: How do I begin the solvent selection process?
A2: A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.[1][3] Solvents like alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran) are commonly used.[3] Computational tools can also be employed to predict the solubility of diastereomeric salts in different solvents to guide the selection process.[4]
Q3: What are the key factors influencing the success of a diastereomeric salt precipitation?
A3: Several factors are crucial for successful resolution:
-
Choice of Resolving Agent: The resolving agent must form stable salts with the racemic mixture, and the resulting diastereomers should have significantly different physical properties.[1][5]
-
Solvent System: As mentioned, the solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[1][3]
-
Temperature: Temperature affects the solubility of the salts, and a controlled cooling profile is often necessary for selective crystallization.[1][6]
-
Supersaturation: The level of supersaturation influences nucleation and crystal growth. Controlling this is key to obtaining high-quality crystals.[1]
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can impact the yield and selectivity. A 1:1 ratio is a common starting point, but optimization may be required.[1]
Q4: How can I determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of my product?
A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[1][7] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and Differential Scanning Calorimetry (DSC) to analyze thermal behavior and construct phase diagrams.[1]
Q5: What should I do if my desired enantiomer forms the more soluble diastereomeric salt?
A5: If the desired enantiomer remains in the mother liquor, you can try screening for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.[1] Alternatively, it may be possible to modify the racemic substrate with a protecting group to alter the properties of the diastereomeric salts.[1]
Troubleshooting Guides
Issue 1: Low or No Crystal Formation
Problem: After adding the resolving agent and solvent, no precipitate forms, or an oil separates from the solution ("oiling out").[2]
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The chosen solvent may be too effective at dissolving both diastereomeric salts. Conduct a systematic solvent screen with a range of polarities. Consider using a solvent/anti-solvent mixture to induce precipitation. An anti-solvent is a solvent in which the salts are poorly soluble.[2][3] |
| Insufficient Supersaturation | The concentration of the diastereomeric salt is below its solubility limit. Carefully evaporate some of the solvent or slowly add an anti-solvent to decrease the salt's solubility. Cooling the solution can also help.[1][2] |
| Excessive Supersaturation | Very high supersaturation can lead to the formation of an oil or amorphous solid. Start with a more dilute solution or use a slower cooling rate.[2][3] |
| High Impurity Levels | Impurities can inhibit nucleation and crystal growth. Ensure the starting materials are of high purity.[2] |
Issue 2: Low Diastereomeric Excess (d.e.)
Problem: Crystals are obtained, but analysis reveals a low diastereomeric excess, indicating co-precipitation of both diastereomers.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Solvent Choice | The solvent system does not effectively discriminate between the two diastereomers. A thorough solvent screen is crucial to find a solvent that maximizes the solubility difference.[2][3] |
| Rapid Crystallization | Fast cooling or high supersaturation can trap the more soluble diastereomer in the crystal lattice. Implement a slower, more controlled cooling profile.[2][3] |
| Formation of a Solid Solution | A solid solution occurs when the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, making purification by simple recrystallization ineffective.[3] This can be identified if repeated recrystallizations fail to improve the d.e.[3] |
| Premature Isolation | The crystallization process may not have reached equilibrium. Increase the crystallization time to allow for maximum precipitation of the desired salt.[2] |
Issue 3: Formation of a Solid Solution
Problem: Repeated recrystallizations do not improve the diastereomeric purity of the salt, suggesting the formation of a solid solution.[3]
Possible Causes and Solutions:
| Cause | Solution |
| Similar Crystal Packing | The two diastereomers have very similar shapes and can fit into the same crystal lattice. |
| Solution Strategies: | |
| Solvent System Modification | Varying the solvent polarity or using solvents with different hydrogen bonding capacities can alter solute-solvent interactions and potentially lead to better differentiation.[3] |
| Change the Resolving Agent | A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[3] |
| Temperature Cycling (Annealing) | Subjecting the solid solution to temperature cycles can promote phase separation by increasing molecular mobility, followed by slow cooling to allow the more stable, pure diastereomer to crystallize.[3] |
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Resolution
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.[3]
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and various chiral resolving agents in a suitable solvent (e.g., methanol or ethanol) at the same molar concentration.[3][8]
-
Salt Formation: In a multi-well plate or small vials, combine equimolar amounts of the racemic compound and resolving agent stock solutions.[3]
-
Solvent Evaporation: Remove the initial solvent under a stream of nitrogen or by vacuum centrifugation to obtain the solid diastereomeric salt mixture.[3][8]
-
Addition of Screening Solvents: Add a fixed volume of each screening solvent or solvent mixture to the individual wells/vials.[3][8]
-
Equilibration: Seal the plate/vials and agitate at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[3]
-
Analysis: Isolate any precipitated solid by filtration and wash with a small amount of the cold screening solvent. Dry the solid and analyze its diastereomeric excess using chiral HPLC or NMR.[3]
Protocol 2: Preparative Scale Resolution
Objective: To scale up the resolution process once an effective resolving agent and solvent system are identified.[3]
Methodology:
-
Dissolution and Salt Formation: In a reaction vessel, dissolve the racemic compound (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent, heating if necessary to ensure complete dissolution.[3][8]
-
Controlled Cooling: Slowly cool the solution to allow for selective crystallization of the less soluble diastereomer. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.[8]
-
Isolation and Washing: Collect the precipitated salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.[3][8]
-
Drying: Dry the isolated diastereomeric salt under vacuum.[3][8]
Protocol 3: Regeneration of the Pure Enantiomer
Objective: To liberate the desired enantiomer from the purified diastereomeric salt.[8]
Methodology:
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water or a suitable solvent.[8]
-
pH Adjustment: Adjust the pH of the solution with a strong acid or base to break the ionic bond and precipitate the desired enantiomer.[8]
-
Extraction and Isolation: Extract the liberated enantiomer into an appropriate organic solvent. Dry the organic layer, and evaporate the solvent to obtain the pure enantiomer.[8]
Data Presentation
Table 1: Example of a Solvent Screening Experiment for the Resolution of a Racemic Amine
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 65 | 82 |
| Ethanol | 70 | 88 |
| Acetone | 42 | 92 |
| Ethyl Acetate | 35 | 95 |
| Tetrahydrofuran | 50 | 85 |
| Ethanol/Water (9:1) | 75 | 90 |
Data is for illustrative purposes only.[3]
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to prevent racemization of (+)-p-Bromomandelic acid during derivatization.
Welcome to the technical support center for handling (+)-p-Bromomandelic acid. This guide provides detailed troubleshooting advice, frequently asked questions, and validated protocols to help you prevent racemization during derivatization experiments, ensuring the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization of (+)-p-Bromomandelic acid, and why is it a critical issue?
A1: Racemization is the conversion of a pure enantiomer, such as (+)-p-Bromomandelic acid, into an equal mixture of both its (+) and (-) enantiomers (a racemate). This is a significant problem in research and drug development because different enantiomers can have vastly different biological activities. For a pharmaceutical ingredient, one enantiomer may be therapeutic while the other could be inactive or, in some cases, cause harmful side effects. Therefore, maintaining the enantiomeric purity of your compound is essential for reliable and safe downstream applications.
Q2: What is the primary chemical mechanism that causes racemization during the derivatization of (+)-p-Bromomandelic acid?
A2: Racemization of α-hydroxy acids like p-Bromomandelic acid typically occurs through the deprotonation of the hydrogen atom on the α-carbon (the carbon atom bearing both the hydroxyl and carboxyl groups). This is especially prevalent when activating the carboxyl group for derivatization (e.g., esterification or amidation) under basic or harsh conditions. The removal of this acidic proton creates a planar enolate intermediate. The subsequent protonation or reaction of this flat intermediate can occur from either face with equal probability, leading to the formation of both (+) and (-) enantiomers and thus, racemization.
Q3: How do common derivatization reagents, like carbodiimides, contribute to racemization?
A3: Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used to activate carboxylic acids. They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. While this intermediate is reactive towards nucleophiles (like alcohols or amines), it is also unstable and strongly activates the α-proton, making it susceptible to removal by even weak bases. This leads to the formation of the planar enolate and subsequent racemization.[1][2]
Q4: How do reaction conditions such as temperature and the choice of base impact the risk of racemization?
A4:
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including the undesired racemization pathway. Keeping the reaction temperature low (e.g., 0 °C) is a crucial step in preserving stereochemical integrity. Microwave-assisted synthesis, which involves high temperatures, can significantly increase the rate of racemization.[3]
-
Base: The presence of a base, especially a strong one, will dramatically increase the rate of α-proton abstraction and therefore racemization.[3][4] If a base is required, a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) should be used judiciously. In many cases, racemization can be minimized by using protocols that do not require an additional base.[5]
Troubleshooting Guide: Loss of Enantiomeric Purity
Problem: You have derivatized your (+)-p-Bromomandelic acid, but chiral HPLC or GC analysis shows a significant peak for the undesired (-)-enantiomer.
Below is a troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for identifying and solving racemization issues.
Data Presentation
The use of additives with carbodiimide coupling agents is the most effective strategy to suppress racemization. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[2]
Table 1: Efficacy of Racemization Suppressing Additives in Peptide Coupling
| Coupling System | Substrate | % Racemized Product | Reference |
| DCC alone | Boc-Leu-Phe-OH + H-Val-OtBu | 14.3% | [2] |
| DCC + HOBt | Boc-Leu-Phe-OH + H-Val-OtBu | < 1% | [2] |
| DCC + HOBt | Fmoc-Phe-Ser(OtBu)-OH + Pro-Resin | 18.0% | [2] |
| DCC + HOAt | Fmoc-Phe-Ser(OtBu)-OH + Pro-Resin | 5.6% | [2] |
This data is from peptide synthesis literature but illustrates the principle, which is directly applicable to derivatizing p-Bromomandelic acid.
Experimental Protocols
Protocol 1: Racemization-Suppressed Esterification using EDC/HOBt
This protocol describes the formation of a methyl ester derivative of (+)-p-Bromomandelic acid using EDC as the coupling agent and HOBt as a racemization suppressor.
Materials:
-
(+)-p-Bromomandelic acid
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-p-Bromomandelic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. Stir the reaction mixture at 0 °C. The solution may appear slightly cloudy.
-
Coupling: Immediately after adding the EDC, add anhydrous methanol (1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
-
Analysis: Confirm the enantiomeric purity of the final product using a suitable chiral HPLC or chiral GC method.
Caption: Recommended workflow for racemization-suppressed esterification.
Protocol 2: Exceptionally Mild Esterification (Conceptual)
Based on literature, polymer-bound alkyltriazenes can esterify carboxylic acids under exceptionally mild, neutral conditions with no racemization reported.[6] This method avoids the need for activating agents like carbodiimides altogether.
Procedure Outline:
-
Dissolve (+)-p-Bromomandelic acid in a suitable solvent (e.g., THF or DCM).
-
Add the polymer-bound alkyltriazene resin (e.g., methyltriazene polystyrene resin).
-
Stir the mixture at room temperature. The reaction proceeds with a loss of nitrogen gas as the alkyl group is transferred to the carboxylic acid.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the resin.
-
Concentrate the filtrate to obtain the desired ester product, which can be further purified if necessary. This method is particularly suitable for sensitive substrates prone to racemization.[6]
Mechanism Visualization
The following diagram illustrates the base-catalyzed racemization mechanism that this guide helps prevent. The key is to avoid the formation of the planar enolate intermediate.
Caption: Base-catalyzed racemization pathway via a planar enolate intermediate.
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Incomplete Diastereomer Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing incomplete diastereomer formation during chemical reactions.
Troubleshooting Guides
This section addresses common issues encountered during diastereoselective reactions and provides actionable steps to improve outcomes.
Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?
A1: Low diastereoselectivity is a frequent challenge. The initial parameters to examine are reaction temperature and the choice of solvent. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lower activation energy, which leads to the kinetic product.[1] Solvents can significantly influence diastereoselectivity by differentially solvating the transition states.[1] It is advisable to screen a variety of solvents with different polarities and coordinating abilities.[2]
In addition to temperature and solvent, the choice of catalyst or reagent is critical. For instance, in reactions utilizing a chiral auxiliary, the selection of a Lewis acid can alter the conformation of the substrate-auxiliary complex, thereby impacting facial bias.[1][3]
Q2: I am observing inconsistent results or significant side product formation. What are the likely causes?
A2: Inconsistent results can often be traced back to the purity and handling of reagents and solvents. Ensure that all materials are anhydrous and that reactions are conducted under an inert atmosphere, especially if any components are sensitive to air or moisture.[1][3]
The formation of side products may indicate that the starting material or the desired product is unstable under the reaction conditions.[1] Monitoring the reaction over time with techniques like TLC or crude NMR can help identify the optimal reaction time to maximize the yield of the desired diastereomer before degradation or equilibration occurs.[1] Additionally, the stoichiometry of the reactants should be carefully optimized; an excess of one reactant may be necessary to drive the reaction to completion and minimize side reactions.[3]
Quantitative Data Summary
The choice of solvent can dramatically impact the diastereomeric ratio. Below is a summary of solvent effects on a representative Michael addition reaction.
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | 85:15 |
| Dichloromethane (DCM) | 8.9 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 70:30 |
| Acetonitrile (MeCN) | 37.5 | 55:45 |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 10:90 (Reversed Selectivity) |
| Data adapted from a representative Michael addition reaction.[1] |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction
This protocol describes a general procedure for a titanium-mediated diastereoselective aldol reaction.[3]
-
To a solution of the (-)-isopulegol ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
In a separate flask, prepare the silyl enol ether of the desired ketone (1.5 eq).
-
Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction for 4 hours at -78 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and then extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the diastereomeric ratio of a reaction mixture.[4]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude reaction mixture.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the analyte signals of interest.[4]
-
Gently vortex the tube to ensure complete dissolution.[4]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Phase the spectrum and perform a baseline correction to ensure a flat baseline.[4]
-
Identify a pair of well-resolved signals, with one signal corresponding to each diastereomer. These signals should be free from overlap with other signals.[4]
-
Integrate the selected signals. Set the integral of one of the peaks to a known value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will represent the relative ratio.[4]
-
The diastereomeric ratio (d.r.) is the ratio of the two integral values. For example, if the integrals are 1.00 and 0.75, the d.r. is 1:0.75 or 4:3.[4]
-
Frequently Asked Questions (FAQs)
Q3: How do I separate the desired diastereomer from the mixture?
A3: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques such as column chromatography or recrystallization.[5] High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical and preparative separation of diastereomers.[6][7] The choice of method will depend on the scale of the separation and the physical properties of the compounds.
Q4: My reaction is diastereoselective, but the overall yield is low. What can I do?
A4: A low yield with good diastereoselectivity can occur when the optimal conditions for selectivity (e.g., very low temperatures) are not optimal for the reaction rate.[1] Consider a careful, incremental increase in the reaction temperature to find a balance between selectivity and yield.[1] Also, review the purification process, as product loss can occur during extraction and chromatography.[3]
Q5: Can I predict the major diastereomer of my reaction?
A5: Predicting the stereochemical outcome of a reaction is complex and depends on the specific mechanism. For many well-studied reactions, such as the aldol reaction, models like the Zimmerman-Traxler transition state model can help predict the major diastereomer based on the geometry of the enolate and the steric interactions in the transition state.[8][9] Computational chemistry can also be a valuable tool for predicting diastereoselectivity. However, experimental verification is always necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. m.youtube.com [m.youtube.com]
Best method to recover and recycle the resolving agent (+)-p-Bromomandelic acid.
Welcome to the technical support center for the recovery and recycling of (+)-p-Bromomandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the recovery of this valuable chiral resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind recovering (+)-p-Bromomandelic acid after a resolution?
A1: The recovery process is based on breaking the diastereomeric salt formed during chiral resolution. This is typically achieved by acidifying the aqueous mother liquor or the dissolved salt crystals. The acidification protonates the carboxylate of the mandelic acid, making it less water-soluble. The free (+)-p-Bromomandelic acid is then extracted into an organic solvent, which is subsequently dried and evaporated to yield the recovered resolving agent.[1][2]
Q2: Why is it economically and environmentally important to recycle (+)-p-Bromomandelic acid?
A2: Chiral resolving agents are often expensive, making their recovery and reuse a significant cost-saving measure.[3] Environmentally, recycling minimizes chemical waste, reducing the disposal burden and the need to synthesize new resolving agents. A well-designed industrial process can theoretically recover and reintroduce almost all of the "waste" material back into the synthetic process.[4]
Q3: What are the critical steps in the recovery process?
A3: The critical steps are:
-
Liberation of the Free Acid: Complete acidification of the diastereomeric salt solution to ensure the mandelic acid is fully protonated.
-
Solvent Extraction: Choosing an appropriate organic solvent to efficiently extract the mandelic acid from the aqueous layer.
-
Drying and Evaporation: Thoroughly drying the organic extract to remove water and carefully evaporating the solvent to isolate the final product.
Q4: Can the unwanted enantiomer of the compound being resolved also be recycled?
A4: Yes, in many cases. The mother liquor from the initial crystallization contains the enriched, unwanted enantiomer.[5] This enantiomer can often be isolated and then racemized (converted back to a 50:50 mixture of both enantiomers) for reuse in the resolution process, a strategy known as "Resolution-Racemization-Recycle".[1][6]
Troubleshooting Guide
This section addresses common issues encountered during the recovery of (+)-p-Bromomandelic acid.
Problem 1: Low Recovery Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Acidification | Check the pH of the aqueous layer after adding acid. It should be strongly acidic (typically pH 1-2). If not, add more strong acid (e.g., 2M HCl). | The pKa of mandelic acid derivatives is around 3.4. The pH must be well below this value to ensure the carboxylate is fully protonated, minimizing its solubility in the aqueous phase. |
| Improper Extraction Solvent | Ensure the chosen organic solvent (e.g., ethyl acetate, diethyl ether) has a high partition coefficient for p-Bromomandelic acid and is immiscible with water. Perform multiple extractions (e.g., 3 times) to maximize recovery. | A single extraction may not be sufficient. Multiple extractions with fresh solvent significantly improve the transfer of the product from the aqueous to the organic phase. |
| Emulsion Formation | If an emulsion forms during extraction, try adding a small amount of brine (saturated NaCl solution) to break it. Centrifugation can also be effective. | Emulsions trap product at the interface between the aqueous and organic layers, preventing efficient separation and leading to lower yields. |
| Premature Crystallization | If the product crystallizes in the separatory funnel, add a small amount of fresh organic solvent to redissolve it before proceeding with the separation. | This can happen if the concentration of the recovered acid in the organic solvent is too high. |
Problem 2: Recovered Acid is Impure (e.g., oily, discolored, wrong melting point)
| Possible Cause | Troubleshooting Step | Explanation |
| Contamination with Resolved Base | Ensure the pH of the aqueous phase is low enough to keep the resolved amine (if used) fully protonated and water-soluble, preventing its extraction into the organic layer. | If the resolved compound was a base (e.g., an amine), it will be extracted into the organic phase along with the mandelic acid if it is in its free-base form. |
| Residual Water | Use a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to treat the organic extract before evaporation. Ensure the drying agent is filtered off completely. | Water can inhibit crystallization and affect the purity of the final product. |
| Residual Solvent | After evaporation, place the product under a high vacuum for several hours to remove trace amounts of the extraction solvent. | Solvents like ethyl acetate can be difficult to remove completely and may result in an oily or semi-solid product. |
| Thermal Degradation | Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50°C) to remove the solvent. Avoid excessive heat. | Mandelic acid derivatives can be sensitive to high temperatures, which may cause discoloration or degradation. |
Problem 3: Poor Enantiomeric Excess (e.e.) of Recovered Acid
| Possible Cause | Troubleshooting Step | Explanation |
| Racemization | Avoid harsh conditions such as prolonged exposure to strong bases or high temperatures during the recovery process. | While mandelic acids are generally stable, extreme conditions could potentially cause racemization at the chiral center.[4] |
| Cross-Contamination | Ensure glassware is scrupulously clean and that there is no cross-contamination from other steps in the resolution process (e.g., from the mother liquor containing the other diastereomer). | Contamination with the opposite enantiomer will directly reduce the enantiomeric excess. |
Experimental Protocols
Protocol 1: Recovery of (+)-p-Bromomandelic Acid
This protocol describes the liberation and extraction of the resolving agent from the diastereomeric salt or the mother liquor.
-
Dissolution & Acidification:
-
Transfer the aqueous mother liquor (or the filtered diastereomeric salt dissolved in deionized water) to a suitably sized beaker or flask.
-
While stirring, slowly add 2M Hydrochloric Acid (HCl) until the pH of the solution is between 1 and 2. Use pH paper or a calibrated pH meter to verify. A white precipitate of p-Bromomandelic acid may form.
-
-
Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Add a volume of an appropriate organic solvent, such as ethyl acetate (EtOAc), roughly equal to one-third of the aqueous volume.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate. Combine all organic extracts.
-
-
Washing & Drying:
-
Wash the combined organic extracts with a small portion of brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
Drain the brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask for 5-10 minutes. The drying agent should move freely, indicating sufficient drying.
-
-
Isolation:
-
Filter the organic solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Remove the solvent using a rotary evaporator at a bath temperature of 40°C.
-
Place the resulting solid or oil under a high vacuum for at least one hour to remove any residual solvent.
-
-
Purity Analysis:
-
Assess the purity of the recovered (+)-p-Bromomandelic acid by measuring its melting point and comparing it to the literature value.
-
Confirm the enantiomeric purity using chiral HPLC if required.
-
Quantitative Data Summary
The efficiency of recovery can vary based on the specific substrate and conditions used. However, well-optimized processes can achieve high yields.
| Parameter | Typical Range | Notes |
| Recovery Yield | 85% - 98% | Yields can be significantly improved through process optimization.[7] |
| Extraction Efficiency (Single) | 70% - 85% | Depends heavily on the solvent and partition coefficient. |
| Extraction Efficiency (3x) | >95% | Multiple extractions are crucial for high recovery.[8] |
| Final Purity (Melting Point) | Within 2°C of literature value | A sharp melting point indicates high purity. |
| Final Purity (Chiral HPLC) | >99% e.e. | Assuming no racemization or contamination occurred. |
Visualizations
Experimental Workflow for Recovery
The following diagram illustrates the standard workflow for recovering the chiral resolving agent.
Caption: Workflow for the recovery of (+)-p-Bromomandelic acid.
Troubleshooting Logic for Low Recovery Yield
This diagram provides a logical path for diagnosing the cause of low recovery yields.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Chiral_resolution [chemeurope.com]
- 7. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 8. Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Kinetic Resolution of Diastereomeric Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic resolution of diastereomeric salts. The information is designed to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the kinetic resolution of diastereomeric salts?
A1: Temperature is a critical parameter in the kinetic resolution of diastereomeric salts as it directly influences the solubility of the diastereomers.[1][2] The goal is to identify a temperature profile that maximizes the solubility difference between the desired and undesired diastereomeric salts, thereby promoting the selective crystallization of the less soluble salt.[1][3] A controlled cooling profile is often essential for achieving high yield and purity.[1][4]
Q2: How does temperature affect the yield and enantiomeric excess (ee) of the desired product?
A2: Temperature has a significant impact on both yield and enantiomeric excess (ee). Lowering the final crystallization temperature can increase the yield by reducing the solubility of the target diastereomer.[4] However, the cooling rate and temperature profile must be carefully controlled.[1] Rapid cooling can lead to the spontaneous nucleation of the more soluble diastereomer, resulting in lower enantiomeric purity.[1][5] In some cases, kinetic resolution, where the less soluble diastereomer crystallizes faster, can be favored by quickly filtering the crystals after a short period at a specific temperature.[5] Conversely, allowing the system to reach thermodynamic equilibrium over a longer period may decrease the enantiomeric purity.[5]
Q3: My desired enantiomer forms the more soluble diastereomeric salt. How can I use temperature to my advantage?
A3: This is a common challenge that can sometimes be addressed through kinetic resolution.[1] The more soluble diastereomer may crystallize faster under certain conditions.[1] Experimenting with different temperature profiles, including rapid cooling and short crystallization times, may allow for the isolation of the desired product before the more stable, less soluble diastereomer crystallizes.[5][6] Seeding the supersaturated solution with crystals of the desired diastereomer can also be an effective strategy to promote its crystallization.[1][6]
Q4: What is "oiling out," and how can I prevent it by optimizing temperature?
A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid.[4] This phenomenon is often caused by excessively high supersaturation or a crystallization temperature that is too high.[4] To prevent this, you can try using a more dilute solution, employing a slower cooling rate, or lowering the overall crystallization temperature.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt
Low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[4]
Troubleshooting Steps:
-
Optimize Final Crystallization Temperature: Systematically lower the final crystallization temperature to decrease the solubility of the desired salt and increase the yield.[4]
-
Controlled Cooling Profile: Implement a slow and controlled cooling profile to prevent the premature crystallization of impurities and allow for maximum recovery of the desired diastereomer.[1]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts, which can drive crystallization.[4]
-
Seeding: Introduce a small amount of seed crystals of the pure, desired diastereomeric salt to a supersaturated solution to encourage its crystallization.[1][4]
Issue 2: Poor Enantiomeric Excess (ee) of the Final Product
Low enantiomeric excess suggests co-crystallization of the undesired diastereomer or the formation of a solid solution.
Troubleshooting Steps:
-
Temperature Cycling (Annealing): If a solid solution is suspected, subjecting the crystalline material to temperature cycles can promote phase separation. This involves heating the solid to increase molecular mobility, followed by slow cooling to allow the more stable, pure diastereomer to crystallize.[4]
-
Kinetic vs. Thermodynamic Control: Investigate the effect of crystallization time at a constant temperature. A short crystallization time might favor the kinetically preferred, less stable diastereomer, while a longer time allows the system to reach thermodynamic equilibrium, potentially favoring the more stable diastereomer.[5]
-
Solvent Screening at Different Temperatures: The choice of solvent is crucial, and its effectiveness can be temperature-dependent. Screen a variety of solvents at different temperatures to find conditions that maximize the solubility difference between the two diastereomers.[1]
-
Phase Diagram Construction: Constructing a ternary phase diagram of the two diastereomers and the solvent at different temperatures can help identify the optimal conditions for selective crystallization.[1][6]
Data Presentation
Table 1: Effect of Crystallization Time and Temperature on Enantiomeric Purity
| Crystallization Time | Temperature (°C) | Enantiomeric Purity (ee %) | Yield (%) | Control Type |
| ~15 minutes | -7 | 83.5 - 89.1 | - | Kinetic |
| < 1 hour | Room Temperature | > 80 | - | Kinetic |
| 12 hours | 5 | 44.0 | 97.0 | Thermodynamic |
Data synthesized from a study on the resolution of (1-methyl-2-phenyl)-ethylamine.[5]
Table 2: Influence of Temperature Range on Diastereomeric Salt Resolution of Racemic Ibuprofen
| Temperature Range (°C) | Diastereomeric Excess (%de) | Yield (%) |
| 70-25 | ~80 | 71 |
This data highlights the optimal temperature range found for a specific resolution.[2]
Experimental Protocols
Protocol 1: Temperature Optimization via Cooling Profile
Objective: To determine the optimal cooling profile to maximize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent at various temperatures to identify a suitable temperature range for crystallization.[1]
-
Saturated Solution Preparation: Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature where both salts are fully dissolved.[1]
-
Controlled Cooling: Cool the solution according to a predetermined profile. It is advisable to test different cooling rates (e.g., 0.1°C/min, 0.5°C/min, 1°C/min).[4][7]
-
Isolation and Analysis: Isolate the resulting crystals by filtration at the final temperature.[1] Analyze the yield and the diastereomeric/enantiomeric purity of the crystals and the mother liquor using methods like HPLC or NMR.[1]
-
Optimization: Based on the analysis, adjust the initial and final temperatures, as well as the cooling rate, to improve the outcome.
Protocol 2: Kinetic Resolution by Timed Crystallization
Objective: To exploit differences in crystallization rates between diastereomers to achieve separation.
Methodology:
-
Supersaturated Solution Preparation: Prepare a supersaturated solution of the diastereomeric salt mixture at a specific temperature.
-
Seeding (Optional but Recommended): Introduce seed crystals of the desired diastereomer to initiate crystallization.[1][6]
-
Timed Incubation: Allow the crystallization to proceed for a specific, short period (e.g., 15 minutes, 30 minutes, 1 hour).[5]
-
Rapid Filtration: Quickly filter the crystals to separate them from the mother liquor before the system reaches equilibrium.[5]
-
Analysis: Analyze the purity of the isolated crystals. This process should be repeated with varying incubation times and temperatures to find the optimal kinetic conditions.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. advanceseng.com [advanceseng.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Sterically Hindered Chiral Compounds
This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the resolution of sterically hindered chiral compounds.
Frequently Asked Questions (FAQs)
Q1: Why is resolving sterically hindered chiral compounds so challenging? A1: Steric hindrance, the spatial arrangement of bulky groups around a chiral center, poses significant challenges to traditional resolution methods. These bulky groups can physically block the interactions required for separation. For instance, they can prevent the formation of diastereomeric salts with chiral resolving agents, which is a common crystallization technique[1]. In enzymatic resolutions, steric bulk can impede the substrate's ability to fit into the enzyme's active site, leading to slow or non-existent reactions[2][3]. Similarly, in chromatography, severe steric hindrance can weaken the selective interactions with the chiral stationary phase (CSP), making separation difficult.
Q2: What are the primary strategies for resolving sterically hindered enantiomers? A2: The most effective strategies involve methods that are less sensitive to steric bulk or can be adapted to accommodate it. The main approaches are:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with specialized Chiral Stationary Phases (CSPs) are powerful tools[4][][6]. SFC is often preferred for its speed, efficiency, and reduced consumption of toxic solvents[7][8].
-
Enzymatic Resolution: Using specific enzymes like lipases or proteases can effectively resolve hindered alcohols, esters, and carboxylic acids[2][9]. Techniques like Dynamic Kinetic Resolution (DKR) can be employed to overcome the 50% theoretical yield limit of standard kinetic resolutions[10][11][12].
-
Crystallization-Based Methods: For compounds that can racemize in solution, techniques like Crystallization-Induced Dynamic Resolution (CIDR) and Crystallization-Induced Asymmetric Transformation (CIAT) are highly effective, potentially affording a quantitative yield of a single enantiomer[13].
Q3: What are atropisomers, and why do they require special consideration? A3: Atropisomers are stereoisomers resulting from hindered rotation around a single bond, creating axial chirality[14]. Unlike compounds with chiral centers, their stereochemistry is defined by this restricted rotation. Their resolution can be particularly challenging, but they are often good candidates for methods involving in-situ racemization, such as dynamic kinetic resolution or crystallization-induced deracemization, which take advantage of the interconversion of the enantiomers[13][15][16].
Q4: When should I consider Supercritical Fluid Chromatography (SFC) over HPLC? A4: SFC is a strong alternative to HPLC, especially for sterically hindered compounds. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity[7]. This often leads to faster separations, higher efficiency, and reduced use of organic solvents, making it a "greener" technique[7][8]. SFC can also provide unique or complementary chiral selectivity compared to HPLC[][17].
Q5: Can derivatization help in resolving hindered compounds? A5: Yes, derivatization can be a useful strategy. By converting a functional group into a different moiety, you can alter the compound's properties to make it more amenable to a specific separation technique. For example, hindered chiral amines and alcohols that are difficult to separate directly can sometimes be resolved effectively after being converted to amides or esters using a chiral derivatizing agent like Mosher's acid[18] or by derivatizing them for gas chromatography (GC) analysis[19].
Troubleshooting Guides
Issue 1: Poor or No Resolution in Chiral HPLC/SFC
-
Symptom: Enantiomeric peaks are co-eluting or show only minor separation (e.g., a small shoulder).
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selectivity of a CSP is highly specific to the analyte's structure.
-
Recommended Action: Screen a diverse set of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point[6]. Even structurally similar compounds may behave differently, so screening is essential.
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including solvents and additives, critically influences chiral recognition.
-
Recommended Action:
-
Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the main solvent (e.g., hexane for normal phase, CO2 for SFC)[4].
-
For basic (amine) compounds, add a basic modifier like diethylamine (DEA) or an acidic additive like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA), which can dramatically improve separation[4][20].
-
For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA) to suppress ionization and improve peak shape[4].
-
-
-
Possible Cause 3: Incorrect Temperature. Temperature affects the thermodynamics of the chiral recognition process.
-
Recommended Action: Optimize the column temperature. Generally, lower temperatures enhance the subtle interactions responsible for chiral separation, often improving resolution[4]. However, the effect is compound-dependent, and sometimes higher temperatures can improve efficiency or even reverse the elution order[4].
-
-
Possible Cause 4: Low Column Efficiency or Overload.
-
Recommended Action:
-
Decrease the flow rate. Slower flow rates can increase the number of theoretical plates and improve resolution.
-
Inject a more dilute sample to check for column overload, which can cause peak broadening and loss of resolution[4].
-
-
Issue 2: Enzymatic Resolution is Too Slow or Fails
-
Symptom: The enzymatic reaction shows very low or no conversion even after an extended time.
-
Possible Cause 1: Steric Hindrance Prevents Substrate Binding. The bulky nature of the substrate prevents it from accessing the enzyme's active site.
-
Recommended Action:
-
Screen different enzymes. While many hydrolytic enzymes are unable to accept sterically hindered substrates, certain proteases and microbial esterases have shown success[2]. Porcine pancreatic lipase is another effective catalyst for hindered substrates[9][21].
-
Use "activated esters" with electron-withdrawing groups to increase the reactivity of the ester moiety, making it more susceptible to enzymatic hydrolysis[2].
-
-
-
Possible Cause 2: Poor Enzyme Activity/Dispersion. The enzyme may not be optimally active in the chosen reaction medium.
-
Possible Cause 3: Unfavorable Reaction Conditions.
Issue 3: Failure to Resolve via Diastereomeric Salt Crystallization
-
Symptom: No precipitate forms when a chiral resolving agent is added, or the resulting solid is not enantiomerically enriched.
-
Possible Cause: Steric hindrance prevents the formation of a stable salt between the analyte and the resolving agent[1]. The bulky groups physically obstruct the ionic interaction required for salt formation and subsequent crystallization.
-
Recommended Action: This method is often unsuitable for highly hindered compounds. It is recommended to abandon this approach and pursue an alternative strategy.
-
Alternative 1: Chiral Chromatography (HPLC or SFC) is often the first alternative for compounds that cannot form salts[22][23].
-
Alternative 2: Enzymatic resolution is another excellent option, particularly for hindered alcohols[1].
-
Alternative 3: If the compound racemizes, explore Crystallization-Induced Deracemization or Viedma ripening, which do not require a resolving agent[1].
-
-
Data Presentation
Table 1: Comparison of Key Chiral Separation Techniques
| Feature | HPLC | SFC | Enzymatic Resolution | Crystallization-Induced Deracemization |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP)[23] | Differential interaction with a CSP using a supercritical fluid mobile phase[] | Stereoselective reaction catalyzed by an enzyme[24] | In-situ racemization combined with selective crystallization of one enantiomer[13] |
| Typical Speed | Moderate to Slow | Fast[8][17] | Slow (hours to days)[10] | Slow (days)[16] |
| Solvent Use | High | Low (CO2 is recycled)[8][22] | Moderate | Moderate |
| Scalability | Good (Preparative HPLC) | Excellent (Preparative SFC)[] | Good | Excellent for large scale[13] |
| Max Yield | ~100% (recovery) | ~100% (recovery) | 50% (Kinetic); >95% (Dynamic Kinetic) | ~100% (theoretical) |
| Best For | Broad applicability, well-established methods[6] | Bulky molecules, green chemistry, high-throughput screening[7] | Hindered alcohols, esters, acids; creating high e.e. products[2][9] | Conglomerates, atropisomers, compounds that racemize easily[1][16] |
Table 2: Example Data from Preparative SFC Purification of Racemic Ibuprofen [22]
| Enantiomer | Recovery Yield (%) | Enantiomeric Excess (e.e., %) |
| (R)-Ibuprofen | 80.0 | 95.1 |
| (S)-Ibuprofen | 77.6 | 99.3 |
Experimental Protocols
Protocol 1: General Screening of Chiral Stationary Phases (CSPs) for HPLC/SFC
-
Analyte Preparation: Prepare a ~1 mg/mL solution of the racemic standard in a suitable solvent (e.g., mobile phase).
-
Column Selection: Select a set of 3-5 columns with diverse chemistries. A good starting set includes polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and a Pirkle-type phase.
-
Initial Mobile Phase Conditions:
-
Normal Phase HPLC: Start with a Hexane/Isopropanol (90:10) mobile phase.
-
Reversed-Phase HPLC: Start with an Acetonitrile/Water (50:50) mobile phase, buffered if the analyte is ionizable.
-
SFC: Start with CO2 and Methanol (85:15) as a modifier.
-
-
Screening Execution:
-
Equilibrate the first column with the initial mobile phase for at least 10 column volumes.
-
Inject the sample and run a generic isocratic or gradient method.
-
Evaluate the chromatogram for any sign of peak separation (e.g., peak splitting, shoulders)[4]. Even partial separation indicates potential for optimization.
-
Repeat for each selected column.
-
-
Optimization: For the column showing the best initial selectivity, systematically optimize the mobile phase composition, additives, temperature, and flow rate as described in the troubleshooting guide.
Protocol 2: Enzymatic Kinetic Resolution of a Sterically Hindered Secondary Alcohol
This protocol is adapted from the resolution of 2,2,2-trifluoro-1-(9-anthryl)ethanol using porcine pancreatic lipase (PPL)[9][21].
-
Enzyme Preparation: To enhance reaction rates, disperse the powdered PPL enzyme on aluminum oxide. Mix PPL powder with activated aluminum oxide (e.g., 1:10 w/w) and gently grind to create a fine, dispersed powder.
-
Substrate Preparation: Prepare the butyrate ester of the racemic alcohol via standard acylation methods.
-
Reaction Setup:
-
In a flask, dissolve the racemic butyrate ester substrate in a suitable organic solvent (e.g., toluene).
-
Add an alcohol nucleophile (e.g., n-butanol, typically 3-5 equivalents).
-
Add the PPL/Al2O3 preparation (e.g., 0.5x the weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to track the disappearance of the fast-reacting ester enantiomer and the formation of the alcohol product. Stop the reaction at ~50% conversion to achieve high enantiomeric excess for both the remaining ester and the product alcohol.
-
Workup and Separation:
-
Filter off the enzyme preparation and wash with the solvent.
-
Remove the solvent under reduced pressure.
-
The resulting mixture contains the unreacted (S)-ester and the product (R)-alcohol (assuming this stereopreference). Separate these two compounds using standard column chromatography[9].
-
Hydrolyze the separated, unreacted (S)-ester using a standard chemical method (e.g., NaOH) to obtain the (S)-alcohol.
-
Protocol 3: Preparative SFC Method Development for a Hindered Compound
This protocol is based on the strategy used for ibuprofen purification[22].
-
Analytical Method Development:
-
Using an analytical SFC system, screen several chiral columns (e.g., Chiralpak series) to find a stationary phase that provides baseline separation.
-
Optimize the mobile phase modifier (e.g., methanol, ethanol) and any necessary additives (e.g., 0.1% TFA for acids, 0.1% DEA for bases) to achieve a resolution (Rs) > 1.5.
-
Optimize back pressure and temperature for the best peak shape and resolution.
-
-
Method Scale-Up:
-
Transfer the optimized analytical method to a preparative SFC system equipped with a larger-diameter column of the same stationary phase.
-
Increase the flow rate and injection volume proportionally to the column's cross-sectional area.
-
Perform loading studies by incrementally increasing the injection volume until resolution begins to degrade, to determine the maximum sample load per injection.
-
-
Preparative Run and Fractionation:
-
Run the preparative separation using the optimized loading conditions.
-
Collect the fractions corresponding to the two separated enantiomer peaks.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by analytical SFC to confirm their enantiomeric purity (e.e., %).
-
Evaporate the solvent from the fractions to recover the purified enantiomers. Calculate the recovery yield.
-
Visualizations
Caption: High-level decision workflow for selecting a chiral resolution strategy.
Caption: Logical workflow for troubleshooting poor enantiomeric resolution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. selvita.com [selvita.com]
- 9. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 19. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cris.ariel.ac.il [cris.ariel.ac.il]
- 22. archives.ijper.org [archives.ijper.org]
- 23. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 24. Kinetic resolution - Wikipedia [en.wikipedia.org]
Chiral HPLC Troubleshooting Center: Overcoming Column Memory Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and preventing column memory effects in chiral High-Performance Liquid Chromatography (HPLC) separations.
Frequently Asked Questions (FAQs)
Q1: What are column memory effects in chiral HPLC, and what causes them?
A: Column memory effects in chiral HPLC refer to the phenomenon where a column's performance is influenced by its previous usage history, including the mobile phases, additives, and samples it has been exposed to.[1][2] This can lead to changes in separation reproducibility, retention times, and peak shapes.[3][4] The primary cause is the strong adsorption of certain compounds, particularly acidic or basic additives, onto the chiral stationary phase (CSP).[2][4] These adsorbed molecules can then interact with subsequent analytes, altering the chiral recognition mechanism.[4]
Q2: How can I identify if my chiral column is exhibiting memory effects?
A: You may be experiencing column memory effects if you observe the following:
-
Inconsistent Results: A previously well-performing separation is no longer reproducible, even with fresh mobile phase and samples.[3]
-
Ghost Peaks: Unexpected peaks appear in your chromatogram, especially during blank runs or gradient analysis.[5][6] These peaks can originate from carryover of strongly retained compounds from previous injections.[5]
-
Changes in Selectivity: The elution order of enantiomers changes, or the resolution between them deteriorates.[4][5]
-
Peak Tailing or Broadening: Peak shapes become asymmetrical or broader than expected.[5]
To confirm, you can inject a well-characterized standard on the suspect column and compare the results to a historical chromatogram or the manufacturer's test chromatogram.[1]
Q3: What are "ghost peaks," and how do they relate to memory effects?
A: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.[5] They are a common symptom of column memory effects and system contamination.[6][7] Ghost peaks can be caused by:
-
Late Eluting Compounds: Strongly retained impurities from previous samples slowly eluting in subsequent runs.[6]
-
Mobile Phase Contamination: Impurities present in the solvents or additives used for the mobile phase.[8][9]
-
System Contamination: Residues in the injector, tubing, or detector.[7][8]
-
Autosampler Carryover: Remnants of a previous sample being injected with the current one.[5]
Q4: How can I troubleshoot and resolve column memory effects?
A: A systematic approach is crucial for troubleshooting. The following workflow can help you identify the source of the problem and implement a solution.
Caption: A logical workflow to diagnose and address column memory effects.
Troubleshooting Guides
Guide 1: Column Cleaning and Regeneration
If you suspect column contamination or memory effects, a thorough cleaning and regeneration procedure is often necessary. Always consult the column manufacturer's instructions first, as improper solvents can damage the stationary phase.[1][5]
General Column Flushing and Regeneration Protocols
| Column Type | Flushing/Regeneration Solvents & Sequence | Flow Rate & Duration (for analytical columns) | Reference |
| Immobilized Polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC) | 1. Ethanol2. Tetrahydrofuran (THF)3. Ethanol4. Equilibrate with mobile phase | 1. 0.5 mL/min for 30 min2. 0.5 mL/min for 2 hours3. 0.5 mL/min for 30 min | [3] |
| Immobilized Polysaccharide CSPs (Alternative) | 1. Ethanol2. N,N-dimethylformamide (DMF)3. Ethanol4. Equilibrate with shipping solvent | 1. 0.5 mL/min for 30 min2. 0.3 mL/min for 3 hours3. 0.3 mL/min for 50 min | [10] |
| Protein-based CSPs (e.g., CHIRAL-AGP) | 20% 2-propanol in pure water (reverse flow direction) | Flush overnight | [11] |
| Cellobiohydrolase CSPs (e.g., CHIRALPAK CBH) | 1. 2.5 mM disodium EDTA2. 10 mM phosphate buffer pH 3.5 with 15% 2-propanol (backflush) | 1. Standard flow2. Reduced flow (e.g., 0.5 mL/min) for ~1 hour | [12] |
Important Considerations:
-
Always disconnect the column from the detector before flushing with strong solvents to prevent contamination of the detector cell.[5][9]
-
When switching between normal phase and reversed-phase modes, ensure the solvents are miscible. It is highly recommended to flush with an intermediate solvent like ethanol or isopropanol.[3][13]
-
For persistent issues, more aggressive solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) may be used for immobilized columns, but always check for compatibility.[10]
Guide 2: Preventing Memory Effects in Your Workflow
Proactive measures can significantly reduce the occurrence of column memory effects.
Caption: Key preventative measures to integrate into your experimental workflow.
Detailed Experimental Protocols:
-
Sample Solvent Selection: Whenever possible, dissolve your sample in the mobile phase.[3][11][12] If a stronger solvent is necessary, inject the smallest possible volume to minimize peak distortion and potential precipitation on the column.[6][14]
-
Mobile Phase Preparation: Use high-purity, HPLC-grade solvents and additives.[7][9] Filter the mobile phase through a 0.5 µm membrane filter before use.[3]
-
Guard Column Usage: A guard column is highly recommended to protect the analytical column from strongly retained impurities and particulates, thereby extending its life.[3][12]
-
Dedicated Columns: If you frequently use methods with strong acid or base modifiers, consider dedicating a column to that specific application to avoid cross-contamination and memory effects.[4]
-
Column Storage: Before storing a column, flush it with a salt-free, non-buffered solvent. For long-term storage, follow the manufacturer's recommendations, which often involve a mixture like isopropanol/water.[11][12]
By understanding the causes of column memory effects and implementing these troubleshooting and preventative strategies, you can ensure more robust, reproducible, and reliable chiral HPLC separations.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ct-k.com [ct-k.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. uhplcs.com [uhplcs.com]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. hplc.eu [hplc.eu]
- 10. chiraltech.com [chiraltech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. chiraltech.com [chiraltech.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Guide: (+)-p-Bromomandelic Acid vs. Mosher's Acid (MTPA) for Determining Absolute Configuration
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful and accessible method for this purpose. This guide offers an objective comparison of two such agents: the well-established α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, and (+)-p-bromomandelic acid.
The fundamental principle involves the reaction of a chiral substrate, such as a secondary alcohol or a primary amine, with an enantiomerically pure CDA to form a pair of diastereomers. Unlike enantiomers, which are indistinguishable by NMR in an achiral environment, diastereomers exhibit distinct chemical shifts (δ). The analysis of the differences in these chemical shifts (Δδ) between the two diastereomeric products allows for the deduction of the absolute stereochemistry of the original molecule.[1][2][3]
Performance Comparison: An Overview
The efficacy of a CDA is primarily judged by the magnitude of the chemical shift differences (Δδ) it induces in the resulting diastereomers, as larger differences allow for more straightforward and reliable analysis. Both Mosher's acid and mandelic acid derivatives operate on the principle of creating a diastereomeric environment that leverages the anisotropic effect of an aromatic ring to influence the chemical shifts of nearby protons.
| Feature | (+)-p-Bromomandelic Acid | Mosher's Acid (MTPA) |
| Anisotropic Group | p-Bromophenyl | Phenyl and Trifluoromethyl |
| Key NMR Nucleus | ¹H | ¹H, ¹⁹F |
| Configuration Stability | α-proton susceptible to racemization | No α-proton, configurationally stable |
| Reported Δδ Values | Generally smaller than MTPA | Known for inducing large Δδ values |
| Cost & Availability | Generally more affordable | Can be more expensive |
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and accurate results. Below are generalized protocols for the derivatization of a chiral secondary alcohol with both (+)-p-bromomandelic acid and Mosher's acid.
Protocol 1: Derivatization with (+)-p-Bromomandelic Acid
This protocol outlines a general procedure for the esterification of a chiral secondary alcohol with (+)-p-bromomandelic acid. The acid is typically converted to its more reactive acid chloride in situ or prior to the reaction.
Materials:
-
Chiral secondary alcohol
-
(+)-p-Bromomandelic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
Dry glassware
-
NMR spectrometer and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Preparation of p-Bromomandeloyl Chloride: In a dry flask under an inert atmosphere, dissolve (+)-p-bromomandelic acid in an anhydrous solvent like dichloromethane. Add an excess of oxalyl chloride or thionyl chloride and stir at room temperature until the reaction is complete (evolution of gas ceases). Remove the excess reagent and solvent under reduced pressure to obtain the crude p-bromomandeloyl chloride.
-
Esterification (prepare two separate reactions for comparison with the enantiomer of the CDA if needed):
-
Reaction A: Dissolve the chiral alcohol in anhydrous pyridine or dichloromethane containing a non-nucleophilic base (e.g., DMAP). Add a solution of the prepared (+)-p-bromomandeloyl chloride in the same solvent.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude ester can often be used directly for NMR analysis.
-
NMR Analysis: Dissolve the crude ester in a deuterated solvent and acquire the ¹H NMR spectrum. Compare the chemical shifts of the protons in the diastereomeric ester with those of the ester formed with the opposite enantiomer of the CDA (if prepared) to determine the Δδ values.
Protocol 2: Derivatization with Mosher's Acid (MTPA) - The Advanced Mosher's Method
This well-established protocol involves the preparation of both the (R)- and (S)-MTPA esters of the chiral alcohol.[3]
Materials:
-
Chiral secondary alcohol
-
(R)- and (S)-Mosher's acid chloride (MTPA-Cl)
-
Anhydrous pyridine or a mixture of dichloromethane and DMAP
-
Dry glassware
-
NMR spectrometer and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Derivatization (prepare two separate reactions):
-
Reaction A: In a dry NMR tube or small reaction vial, dissolve the chiral alcohol in anhydrous pyridine-d₅ or a solution of DMAP in CDCl₃. Add (R)-MTPA-Cl.
-
Reaction B: In a separate, identical setup, react the chiral alcohol with (S)-MTPA-Cl under the same conditions.
-
-
Reaction Monitoring and NMR Analysis: Allow the reactions to proceed to completion at room temperature. The progress can be monitored directly by ¹H NMR. Acquire the final ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis for Absolute Configuration:
-
Assign the signals in the ¹H NMR spectra for both diastereomers.
-
Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δ(S-ester) - δ(R-ester) .
-
A consistent sign (positive or negative) for the Δδ values of protons on one side of the chiral center relative to the other allows for the assignment of the absolute configuration based on the established Mosher's model.[4][5]
-
Data Presentation: A Comparative Look at Performance
While direct, side-by-side comparative studies with quantitative Δδ values for the same analyte using both (+)-p-bromomandelic acid and MTPA are scarce in the literature, the following table summarizes the expected performance based on the structural differences and known applications of each reagent. Mosher's acid is renowned for inducing significant chemical shift differences due to the combined anisotropic effects of the phenyl and trifluoromethyl groups.[1] The p-bromophenyl group in (+)-p-bromomandelic acid is also expected to induce anisotropic effects, though potentially to a lesser extent than MTPA.
| Chiral Analyte Type | Expected Performance with (+)-p-Bromomandelic Acid | Established Performance with Mosher's Acid (MTPA) |
| Secondary Alcohols | Should provide distinguishable diastereomers. The magnitude of Δδ may be smaller compared to MTPA, potentially complicating analysis of complex molecules. | Well-established for inducing large and consistent Δδ values, facilitating reliable assignment of absolute configuration.[3][6][7] |
| Primary Amines | Can be used to form diastereomeric amides. The presence of the α-proton may lead to racemization under certain conditions. | Highly effective for forming stable diastereomeric amides with no risk of racemization at the α-carbon, making it a reliable choice.[2][8][9] |
| Primary Alcohols | Less effective due to the smaller steric hindrance near the chiral center, leading to smaller Δδ values. | Generally less effective than for secondary alcohols for the same reasons, but can still be applied in some cases. |
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the logical flow of each experimental protocol for determining the absolute configuration of a chiral secondary alcohol.
Conclusion
Mosher's acid (MTPA) remains the more established and versatile chiral derivatizing agent for the determination of absolute configuration by NMR spectroscopy. Its key advantages include its configurational stability and the large, reliable chemical shift differences it induces, which are well-documented for a wide range of chiral alcohols and amines. The availability of both enantiomers of MTPA-Cl facilitates the straightforward application of the Advanced Mosher's Method.
(+)-p-Bromomandelic acid represents a more classical and cost-effective alternative. However, its application is less documented, and it carries the potential risk of racemization at the α-carbon during the derivatization process. The magnitude of the induced Δδ values is also generally expected to be smaller than those observed with MTPA, which may present challenges in the analysis of structurally complex molecules.
For researchers requiring a highly reliable and well-characterized method, particularly for precious or complex samples, Mosher's acid is the recommended choice. (+)-p-Bromomandelic acid may be a suitable option for simpler molecules where cost is a primary consideration, provided that the reaction conditions are carefully controlled to prevent racemization. Further research directly comparing the performance of these two reagents on a variety of substrates would be beneficial to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. columbia.edu [columbia.edu]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Halogenated Mandelic Acid Derivatives as Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its efficacy and safety. Halogenated derivatives of mandelic acid are a class of chiral resolving agents that have demonstrated considerable utility in the separation of enantiomers through the formation of diastereomeric salts. This guide provides a comparative overview of the performance of various halogenated mandelic acid derivatives, supported by experimental data, to assist researchers in selecting the most appropriate resolving agent for their specific needs.
Performance Comparison of Halogenated Mandelic Acid Derivatives
The efficacy of a chiral resolving agent is determined by its ability to selectively form a less soluble diastereomeric salt with one enantiomer of a racemic compound, leading to a high resolution efficiency and enantiomeric excess (e.e.) of the desired enantiomer. While direct comparative studies of different halogenated mandelic acid derivatives as resolving agents for the same racemic compound are not extensively available in the literature, a study on the resolution of various racemic halogenated mandelic acids themselves using levetiracetam (LEV) as a resolving agent provides valuable insights into their chiral recognition capabilities.
The following table summarizes the resolution efficiency and enantiomeric excess achieved for five different halogenated mandelic acid derivatives. This data can serve as a proxy for their potential effectiveness as resolving agents, as a higher resolution efficiency in this context suggests a greater degree of chiral discrimination.
| Halogenated Mandelic Acid Derivative | Resolving Agent | Resolution Efficiency (%) | Enantiomeric Excess (% e.e.) of Resolved Enantiomer | Selectively Co-crystallized Enantiomer |
| 2-Chloromandelic acid (2-ClMA) | Levetiracetam | High | High | S |
| 3-Chloromandelic acid (3-ClMA) | Levetiracetam | 94 | 63 (for the (R)-enantiomer in the liquid phase) | S |
| 4-Chloromandelic acid (4-ClMA) | Levetiracetam | Low | Moderate | S |
| 4-Bromomandelic acid (4-BrMA) | Levetiracetam | Moderate | Moderate | S |
| 4-Fluoromandelic acid (4-FMA) | Levetiracetam | Moderate | Moderate | R |
Data compiled from: Wang, J., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5537.[1][2][3]
Key Observations:
-
Positional Isomerism Matters: The position of the halogen substituent on the phenyl ring significantly impacts the resolution efficiency. For chloromandelic acids, the efficiency follows the order: 2-ClMA > 3-ClMA > 4-ClMA.[1][3] This suggests that steric and electronic effects influenced by the substituent's position play a crucial role in the chiral recognition process.
-
Halogen Type Influence: While a direct comparison between different halogens at the same position is limited in this study, the data indicates that both chloro and bromo derivatives can be effective resolving agents. Interestingly, 4-fluoromandelic acid showed a preference for co-crystallizing with the R-enantiomer of levetiracetam, while the chloro and bromo analogues at the para-position preferred the S-enantiomer.[1][2][3]
-
Optimized Conditions are Crucial: The resolution of 3-chloromandelic acid with levetiracetam was optimized, achieving a high resolution efficiency of 94%.[1][3] This highlights the importance of screening various parameters such as solvent, temperature, and stoichiometry to maximize the performance of any given resolving agent.
Experimental Protocols
A detailed experimental protocol is essential for the successful application of a resolving agent. The following is a representative protocol for the resolution of a racemic mixture via diastereomeric salt formation, based on the optimized resolution of 3-chloromandelic acid with levetiracetam.[1][3] This can be adapted for other halogenated mandelic acid derivatives and racemic compounds.
General Protocol for Chiral Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic compound (e.g., a chiral amine or alcohol)
-
Halogenated mandelic acid derivative (resolving agent)
-
Suitable solvent (e.g., ethanol, methanol, ethyl acetate)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for liberation of the resolved enantiomer
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the racemic compound and the halogenated mandelic acid derivative (typically in a 1:1 molar ratio, though optimization may be required) in a minimum amount of a suitable hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. Further cooling in an ice bath or refrigerator can enhance crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected salt from a suitable solvent.
-
Liberation of the Resolved Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (if resolving an acid) or an acid (if resolving a base) to liberate the free enantiomer and the resolving agent.
-
Extract the liberated enantiomer with an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the resolved enantiomer.
-
-
Determination of Enantiomeric Excess: Analyze the enantiomeric purity of the product using techniques such as chiral HPLC, GC, or NMR spectroscopy with a chiral solvating agent.
Mandatory Visualizations
Logical Workflow for Chiral Resolution
The following diagram illustrates the logical steps involved in the process of chiral resolution by diastereomeric salt formation.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam | Semantic Scholar [semanticscholar.org]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Enantiomeric Purity Results Obtained with (+)-p-Bromomandelic Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral compounds. (+)-p-Bromomandelic acid, a halogenated derivative of mandelic acid, serves as a valuable chiral resolving agent for the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[1][2] This guide provides an objective comparison of this classical resolution method with modern analytical techniques, supported by experimental data and detailed protocols, to aid in the validation of enantiomeric purity results.
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers—which possess identical physical properties—into a pair of diastereomers with distinct physical characteristics.[1][3] When a racemic mixture is reacted with an enantiomerically pure chiral resolving agent like (+)-p-Bromomandelic acid, two diastereomeric salts are formed. These salts exhibit different solubilities, allowing one to be preferentially crystallized and separated.[1][4]
Comparative Analysis of Enantiomeric Purity Determination Methods
While classical resolution with (+)-p-Bromomandelic acid is an effective method for preparing enantiomerically enriched compounds, its primary role is preparative. For the precise validation of enantiomeric purity (often expressed as enantiomeric excess, %ee), other analytical techniques are typically employed. The table below compares the classical method with common analytical alternatives.
| Method | Principle | Key Advantages | Key Disadvantages | Primary Application |
| Classical Resolution with (+)-p-Bromomandelic Acid | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[1][5] | Suitable for large-scale separations; cost-effective.[6] | Maximum theoretical yield for the desired enantiomer is 50% per cycle; method development can be empirical and time-consuming.[5][6] | Preparative separation of enantiomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6][7] | High accuracy and precision; applicable to a wide range of compounds; established as a gold standard for purity analysis.[8] | Requires expensive chiral columns and instrumentation; method development can be complex.[8] | Quantitative determination of enantiomeric excess (%ee). |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[6] | High resolution for volatile and thermally stable compounds. | Limited to volatile analytes; derivatization may be required. | Analysis of volatile chiral compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) to induce chemical shift differences between enantiomers.[9][10] | Rapid analysis; provides structural information; does not require chromatographic separation.[8] | Lower sensitivity compared to chromatography; requires a high-field NMR spectrometer; potential for signal overlap. | Orthogonal validation of %ee; rapid screening. |
Quantitative Data Presentation
The choice of resolving agent and solvent system is critical and often requires screening to achieve optimal results. The following table provides illustrative data for the resolution of a hypothetical racemic amine, comparing (+)-p-Bromomandelic acid with other common resolving agents.
| Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (%ee) of Resolved Amine |
| (+)-p-Bromomandelic Acid | Ethanol/Water | 78 | 96% |
| (R,R)-(+)-Tartaric Acid | Methanol | 85 | 92% |
| (+)-Camphor-10-sulfonic acid | Acetone | 72 | 98% |
| D-(-)-Mandelic Acid | Ethanol | 81 | >95%[11] |
Note: Data is illustrative and results will vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. Below are generalized protocols for classical resolution and subsequent analytical validation.
Protocol 1: Chiral Resolution of a Racemic Amine with (+)-p-Bromomandelic Acid
-
Salt Formation : Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of (+)-p-Bromomandelic acid (1.0 eq.) in the same solvent, using gentle heat if necessary.
-
Crystallization : Combine the two solutions. The diastereomeric salt of one enantiomer, being less soluble, should begin to crystallize. The process can be encouraged by slow cooling, seeding with a small crystal, or reducing the solvent volume.
-
Isolation : Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine : Suspend the isolated salt in water and add a base (e.g., 1M NaOH solution) until the pH is basic, neutralizing the resolving agent and liberating the free amine.[7]
-
Extraction and Purification : Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.[7]
-
Analysis : Determine the enantiomeric excess (%ee) of the resolved amine using an appropriate analytical method such as Chiral HPLC (Protocol 2) or NMR Spectroscopy (Protocol 3).[7]
Protocol 2: Validation of Enantiomeric Purity by Chiral HPLC
-
Column and Mobile Phase Selection : Choose a suitable chiral stationary phase (e.g., polysaccharide-based) and a mobile phase (e.g., a mixture of n-hexane and ethanol) that provides baseline separation of the two enantiomers.
-
Sample Preparation : Prepare a dilute solution of the resolved amine (from Protocol 1) in the mobile phase. Also, prepare a solution of the original racemic material as a reference.
-
Chromatographic Analysis : Inject the samples onto the HPLC system. Integrate the peak areas for both the major and minor enantiomers in the chromatogram of the resolved sample.
-
Calculation of Enantiomeric Excess (%ee) : %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Protocol 3: Validation of Enantiomeric Purity by NMR Spectroscopy
-
Sample Preparation : In an NMR tube, dissolve a precise amount of the resolved amine and a molar equivalent of a suitable Chiral Solvating Agent (CSA) (e.g., an enantiopure BINOL derivative) in a deuterated solvent (e.g., CDCl₃).[8]
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. The CSA will form transient diastereomeric complexes, causing specific protons in the two enantiomers to resonate at slightly different chemical shifts.[9]
-
Data Analysis : Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Calculation of Enantiomeric Excess (%ee) : Carefully integrate the two signals. %ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical workflow for validating enantiomeric purity results.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating the Chiral World: A Comparative Guide to Enantiomeric Excess Determination by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate and precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this purpose. This guide provides an objective comparison of the primary NMR methods for ee determination, supported by experimental data and detailed protocols to aid in method selection and implementation.
The three principal NMR techniques for determining enantiomeric excess rely on the use of chiral auxiliaries to induce a chemical shift difference between enantiomers. These methods are:
-
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomeric analyte to form a covalent bond, creating a pair of diastereomers which are inherently distinguishable by NMR.
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers through interactions such as hydrogen bonding or π-π stacking. This results in time-averaged, chemically distinct signals for each enantiomer.
-
Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes that act as Lewis acids, coordinating to basic sites in the analyte. The paramagnetic nature of the lanthanide induces large chemical shift changes, and the chiral ligands on the CLSR cause different shifts for each enantiomer.
Comparative Performance of NMR Methods for Enantiomeric Excess Determination
The choice of method depends on several factors including the nature of the analyte, the required level of accuracy and precision, and the experimental conditions. The following table summarizes the key performance characteristics of each technique based on available experimental data.
| Parameter | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Principle | Covalent bond formation to create diastereomers | Non-covalent complexation to form transient diastereomers | Paramagnetic complexation inducing diastereotopic shifts |
| Accuracy | High (can be within ±1-2%)[1] | Generally good (e.g., 98% for an amino acid derivative) | Good, but can be affected by reagent concentration |
| Precision | High (RSD < 2%)[1] | Good (e.g., RSD of 5.23% for an amino acid derivative) | Moderate, can be influenced by line broadening |
| Limit of Detection (LOD) | Dependent on analyte and derivatizing agent | Dependent on binding affinity and analyte concentration | Generally lower sensitivity than CDAs and CSAs |
| Limit of Quantification (LOQ) | Typically low, allowing for determination of high ee values | Dependent on the equilibrium constant of complexation | Higher than CDAs and CSAs due to potential line broadening |
| Robustness | Generally robust, but reaction must go to completion | Highly dependent on solvent, temperature, and concentration | Sensitive to impurities (especially water) and concentration |
| Advantages | Large, often baseline-separated signals; applicable to a wide range of functional groups. | Simple sample preparation (no reaction required); non-destructive. | Can induce very large chemical shift differences. |
| Disadvantages | Reaction may not go to completion; potential for kinetic resolution or racemization; requires a reactive functional group on the analyte. | Smaller chemical shift differences; requires optimization of solvent, temperature, and concentration; complex equilibria can occur. | Line broadening can reduce resolution and accuracy; sensitive to water; potential for non-linear response. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide generalized protocols for each of the primary NMR methods for ee determination.
Method 1: Chiral Derivatizing Agents (CDAs)
This protocol describes the use of a generic chiral derivatizing agent to determine the enantiomeric excess of a chiral amine.
Materials:
-
Chiral amine analyte
-
Chiral derivatizing agent (e.g., Mosher's acid chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Dry NMR tubes
-
Tertiary amine base (e.g., triethylamine, if necessary)
-
4 Å molecular sieves (optional, for drying solvent and reagents)[2][3]
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a known quantity of the chiral amine analyte in the anhydrous deuterated solvent.
-
Addition of CDA: Add a slight molar excess of the chiral derivatizing agent to the analyte solution. If the derivatization reaction produces an acidic byproduct (e.g., HCl), add an equimolar amount of a non-nucleophilic tertiary amine base.
-
Reaction: Gently swirl the mixture and allow the reaction to proceed to completion. The reaction time will vary depending on the specific CDA and analyte. Monitoring the reaction by TLC or NMR is recommended.
-
NMR Analysis: Transfer the resulting solution of diastereomers to a dry NMR tube.
-
Data Acquisition: Acquire a proton (¹H) or other relevant nucleus (e.g., ¹⁹F, ³¹P) NMR spectrum.[1] Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei for accurate integration.
-
Data Processing and Analysis: Process the NMR spectrum, including phasing and baseline correction. Identify the well-resolved signals corresponding to each diastereomer. Integrate the distinct signals for each diastereomer. The enantiomeric excess is calculated from the ratio of the integrals.
Method 2: Chiral Solvating Agents (CSAs)
This protocol outlines the use of a chiral solvating agent to determine the enantiomeric excess of a chiral alcohol.
Materials:
-
Chiral alcohol analyte
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known quantity of the chiral alcohol analyte in the deuterated solvent directly in an NMR tube.
-
Addition of CSA: Add the chiral solvating agent to the NMR tube. The optimal molar ratio of CSA to analyte will need to be determined empirically, but a starting point is often a 1:1 or 2:1 ratio.
-
Equilibration: Gently shake the NMR tube to ensure thorough mixing and allow the system to reach equilibrium. This is typically rapid.
-
NMR Analysis: Acquire a ¹H NMR spectrum. The acquisition parameters, particularly temperature, may need to be optimized to achieve the best spectral resolution.
-
Data Acquisition: Acquire the spectrum with appropriate parameters, paying attention to the relaxation delay for accurate quantification.
-
Data Processing and Analysis: Process the spectrum and identify the signals of the analyte that have split into two distinct resonances, corresponding to the two diastereomeric complexes. Integrate these resolved signals to determine the enantiomeric ratio and calculate the ee.
Method 3: Chiral Lanthanide Shift Reagents (CLSRs)
This protocol describes the general procedure for using a chiral lanthanide shift reagent to determine the enantiomeric excess of a chiral ketone.
Materials:
-
Chiral ketone analyte
-
Chiral lanthanide shift reagent (e.g., Eu(hfc)₃ - tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Dry NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of the chiral ketone analyte in the anhydrous deuterated solvent in a dry NMR tube. It is crucial that the solvent and analyte are free of water, as it will preferentially coordinate to the lanthanide.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the analyte alone.
-
Incremental Addition of CLSR: Add a small, known amount of the CLSR to the NMR tube. After each addition, acquire a new ¹H NMR spectrum.
-
Optimization of Signal Separation: Continue the incremental addition of the CLSR until optimal separation of the signals for the two enantiomers is observed. Excessive amounts of CLSR can lead to significant line broadening, which will decrease the accuracy of the measurement.
-
Data Acquisition: Once the optimal concentration is reached, acquire a final spectrum with a sufficient relaxation delay for accurate integration.
-
Data Processing and Analysis: Process the spectrum and integrate the well-resolved signals corresponding to each enantiomer. Calculate the enantiomeric excess from the integral ratio.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for determining enantiomeric excess using Chiral Derivatizing Agents and Chiral Solvating Agents.
Logical Relationships in Method Validation
The validation of an analytical method for ee determination involves assessing several key parameters that are logically interconnected.
References
Comparison of different chiral derivatizing agents for NMR spectroscopy.
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity and absolute configuration is a critical step in the synthesis and characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of chiral derivatizing agents (CDAs), provides a powerful and accessible method for this purpose. This guide offers an objective comparison of the performance of various CDAs, supported by experimental data, to aid in the selection of the most suitable agent for a given analytical challenge.
The fundamental principle underlying the use of CDAs involves the conversion of a pair of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers through covalent bonding with a chiral, enantiomerically pure reagent. These resulting diastereomers exhibit distinct chemical and physical properties, leading to different chemical shifts in their NMR spectra. The analysis of these spectral differences allows for the quantification of enantiomeric excess (ee) and, in many cases, the determination of the absolute configuration of the original chiral analyte.[1]
Performance Comparison of Common Chiral Derivatizing Agents
The effectiveness of a CDA is primarily evaluated by its ability to induce a significant chemical shift difference (Δδ) between the signals of the two diastereomers, allowing for accurate integration and analysis. This section provides a comparative overview of some of the most widely used CDAs for the analysis of chiral alcohols, amines, and carboxylic acids.
For Chiral Alcohols
| Chiral Derivatizing Agent | Analyte | Observed Nucleus | Δδ (ppm) | Reference |
| (R)-Mosher's Acid Chloride (MTPA-Cl) | (±)-1-Phenylethanol | ¹H (CH₃) | 0.08 | [2] |
| (±)-1-Phenylethanol | ¹⁹F (CF₃) | 0.17 | [2] | |
| (±)-2-Butanol | ¹H (CH₃ adjacent to OH) | ~0.05 | [3] | |
| (1S)-(+)-Camphorsulfonyl Chloride | (±)-Ethyl-3-hydroxybutyrate | ¹H (diastereotopic CH₂) | Well-resolved doublets | [3] |
| (±)-1-Phenylethanol | ¹H (diastereotopic CH₂) | Baseline resolved AB doublets | [3] | |
| Trost's Mandelic Acid (MPA) | Secondary Alcohols | ¹H | Generally larger Δδ than MTPA | [4] |
For Chiral Amines
| Chiral Derivatizing Agent | Analyte | Observed Nucleus | Δδ (ppm) | Reference |
| (R)-Mosher's Acid Chloride (MTPA-Cl) | Primary Amines | ¹H, ¹⁹F | Significant | [1] |
| Three-Component System (2-formylphenylboronic acid, (S)-BINOL) | (±)-α-Phenylethylamine | ¹H (Imino proton) | Baseline resolved | [5] |
| α-fluorinated phenylacetic phenylselenoester (FPP) | (S)-α-phenylethanamine | ¹⁹F | Significant | [2] |
For Chiral Carboxylic Acids
| Chiral Derivatizing Agent | Analyte | Observed Nucleus | Δδ (ppm) | Reference |
| (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate (9-AHA) | α-Chiral Carboxylic Acids | ¹H | Large chemical shift differences | [6] |
| BINOL-based Amino Alcohol | Mandelic Acids | ¹H | up to 0.641 | [7] |
| Organophosphorus Reagents | Carboxylic Acids | ³¹P | 0.02 - 2.43 | [8] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for obtaining accurate and reproducible results. This section outlines the methodologies for derivatization with some of the discussed CDAs.
Mosher's Esterification for Chiral Alcohols
This protocol describes the formation of diastereomeric esters from a chiral alcohol using (R)- and (S)-Mosher's acid chloride.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (e.g., 1.5 equivalents).
-
Add a slight molar excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube, mix the contents thoroughly, and allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or ¹H NMR.
-
Preparation of (S)-MTPA Ester: In a separate, clean, and dry NMR tube, repeat steps 1-4 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples. For determining enantiomeric excess, integrate a pair of well-resolved signals corresponding to the two diastereomers. For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR).[9]
Caption: Workflow for Mosher's Esterification.
Derivatization with Camphorsulfonyl Chloride for Chiral Alcohols
This method provides a cost-effective alternative to Mosher's acid for the derivatization of chiral alcohols.[10]
Materials:
-
Chiral alcohol (5 mmol)
-
Triethylamine (7.5 mmol)
-
Methylene chloride (25 mL)
-
(1S)-(+)-Camphorsulfonyl chloride (5.5 mmol)
-
Ice-water bath
-
Standard extraction glassware
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol in a solution of triethylamine in methylene chloride.
-
Cool the mixture in an ice-water bath for 15 minutes.
-
Add (1S)-(+)-camphorsulfonyl chloride portion-wise over 5 minutes.
-
Continue cooling in the ice bath for an additional 45 minutes.
-
Purify the product by sequential extractions with ice-cold water, 10% HCl, saturated NaHCO₃ solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the sulfonate ester.
-
NMR Analysis: Dissolve the purified product in a suitable deuterated solvent and acquire ¹H and/or ¹³C NMR spectra.[3]
Caption: Camphorsulfonyl Chloride Derivatization.
Three-Component Derivatization for Chiral Primary Amines
This protocol offers a rapid and efficient method for the in-situ formation of diastereomeric iminoboronate esters for NMR analysis.[5]
Materials:
-
Chiral primary amine
-
2-Formylphenylboronic acid
-
Enantiopure 1,1'-bi-2-naphthol (BINOL)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve the chiral primary amine (1.0 equivalent) in the deuterated solvent.
-
Add 2-formylphenylboronic acid (1.0 equivalent).
-
Add enantiopure (S)-BINOL (1.1 equivalents).
-
Shake the NMR tube to mix the components. The reaction to form the diastereomeric iminoboronate esters is typically rapid and occurs at room temperature.
-
NMR Analysis: Directly acquire the ¹H NMR spectrum. The imino proton signals of the two diastereomers are usually well-resolved, allowing for straightforward integration to determine the enantiomeric excess.[10]
References
- 1. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Performance Showdown: (+)-p-Bromomandelic Acid vs. Tartaric Acid in Chiral Resolution
In the realm of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers is a critical step. Among the classical methods, diastereomeric salt formation stands out for its scalability and cost-effectiveness. This guide provides an objective performance comparison of two chiral resolving agents: (+)-p-Bromomandelic acid and the ubiquitous tartaric acid, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.
Principle of Diastereomeric Resolution
The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with an acid or base to liberate the pure enantiomers of the original compound and recover the resolving agent.
Experimental Comparison: Resolution of Racemic 1-Phenylethylamine
To provide a direct performance comparison, we will examine the resolution of racemic 1-phenylethylamine, a common substrate in chiral resolution studies.
Table 1: Quantitative Comparison of Resolving Agents for Racemic 1-Phenylethylamine
| Parameter | (+)-p-Bromomandelic Acid | (+)-Tartaric Acid |
| Racemic Compound | 1-Phenylethylamine | 1-Phenylethylamine |
| Resolving Agent | (+)-p-Bromomandelic Acid | (+)-Tartaric Acid |
| Solvent | Ethanol | Methanol |
| Yield of Diastereomeric Salt | Up to 45% (for the less soluble salt) | Not explicitly stated, but crystallization is effective. |
| Enantiomeric Excess (ee) of Resolved Amine | >98% (for the S-enantiomer after recrystallization) | Typically yields partially resolved amine requiring further purification. One study reported an optical purity of around -8 (out of a possible -39), indicating significant presence of the other enantiomer before further purification[1]. |
| Key Observations | Forms well-defined, easily crystallizable salts. High enantiomeric purity achievable. | Readily available and widely used. The separation of diastereomeric salts can sometimes be incomplete in a single crystallization, requiring multiple recrystallizations to achieve high optical purity[2]. |
Note: Direct comparative studies under identical conditions are scarce. The data presented is a compilation from different sources and aims to provide a representative comparison.
Experimental Protocols
Resolution of Racemic 1-Phenylethylamine with (+)-p-Bromomandelic Acid
Materials:
-
Racemic 1-phenylethylamine
-
(+)-p-Bromomandelic acid
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 2 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: Dissolve racemic 1-phenylethylamine (1.0 equivalent) in warm ethanol. In a separate flask, dissolve (+)-p-Bromomandelic acid (1.0 equivalent) in warm ethanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
(Optional but recommended for high purity) Recrystallize the diastereomeric salt from a minimal amount of hot ethanol to improve the diastereomeric excess.
-
Liberation of the Enantiomer: Suspend the crystalline salt in water and add diethyl ether. While stirring vigorously, add sodium hydroxide solution until the aqueous layer is basic (pH > 10).
-
Separate the ether layer, and extract the aqueous layer with two more portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (-)-1-phenylethylamine.
-
Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.
Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid
Materials:
-
Racemic 1-phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
50% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (+)-tartaric acid in hot methanol. To this, cautiously add an equimolar amount of racemic 1-phenylethylamine. The mixture will heat up.
-
Allow the solution to cool slowly to room temperature to allow for the crystallization of the diastereomeric salt. For optimal crystallization, the solution can be left to stand for an extended period (e.g., overnight).
-
Isolation of Diastereomeric Salt: Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol. The filtrate contains the other diastereomeric salt.
-
Liberation of the Enantiomer: Dissolve the collected crystals in water and add 50% sodium hydroxide solution until the solution is strongly basic.
-
Extract the liberated amine with three portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Filter or decant the dried ether solution and evaporate the solvent to yield the enantiomerically enriched amine.[3]
-
The enantiomeric excess is then determined by polarimetry or chiral chromatography.
Visualizing the Process and Comparison
To better understand the workflow and the decision-making process, the following diagrams are provided.
Caption: General workflow for the resolution of a racemic mixture via diastereomeric salt formation.
Caption: Logical comparison of (+)-p-Bromomandelic acid and Tartaric acid as resolving agents.
Conclusion
Both (+)-p-Bromomandelic acid and tartaric acid are effective resolving agents for racemic amines. The choice between them often depends on the specific requirements of the synthesis.
-
Tartaric acid is a cost-effective and well-established choice, making it an excellent starting point for resolution screening. However, achieving high enantiomeric purity may require multiple, careful recrystallizations.
-
(+)-p-Bromomandelic acid , while more expensive, can offer a more efficient resolution in terms of achieving high enantiomeric excess, often with fewer recrystallization steps due to the formation of highly crystalline diastereomeric salts.
For industrial-scale resolutions where cost is a major driver, tartaric acid is often preferred. In research and development, where the efficiency of separation and the purity of the final product are paramount, (+)-p-Bromomandelic acid can be a superior choice. It is always recommended to perform small-scale screening experiments with a selection of resolving agents to determine the optimal conditions for a specific racemic mixture.
References
A Researcher's Guide to Chiral Selectors for HPLC Separation of Mandelic Acids
For scientists and professionals in drug development and research, the precise separation of mandelic acid enantiomers is a critical task. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for achieving this separation. The choice of the chiral selector, the core component of the CSP, is paramount for successful enantioseparation. This guide provides an objective comparison of various chiral selectors, supported by experimental data, to aid in the selection of the most suitable option for your analytical needs.
The primary mechanism of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stability of these complexes leads to different retention times and, consequently, separation. The most commonly employed chiral selectors for mandelic acid separation fall into three main categories: polysaccharide-based, cyclodextrin-based, and protein-based selectors. Molecularly Imprinted Polymers (MIPs) also represent a promising, albeit less conventional, approach.
Comparison of Chiral Selector Performance
The efficacy of a chiral selector is evaluated based on its ability to provide baseline resolution of the enantiomers, which is quantified by the separation factor (α) and the resolution (Rs). A higher separation factor indicates a greater difference in retention between the two enantiomers, while a resolution value of 1.5 or greater signifies baseline separation. The following table summarizes experimental data for the HPLC separation of mandelic acid enantiomers using different chiral selectors.
| Chiral Selector Type | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Polysaccharide-Based | Chiralpak AD-3 | Supercritical Fluid Chromatography (CO2/modifier) | Varies with modifier | Varies with modifier | [1] |
| Chiralcel OJ-H | Hexane/Isopropanol/Acetic Acid | >1.5 (baseline) | Not specified | [2] | |
| CHIRALPAK® IC | n-Hexane/Isopropanol (or Ethanol) + 0.1% TFA | Not specified | 2.21 | [3] | |
| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Mobile phase additive | Not specified | Baseline separation | [4] |
| Permethylated cyclodextrins (α, β, γ) | Gas Chromatography | Varies (e.g., 1.029 for Me/OH on γ-CD) | Not specified | [5] | |
| Protein-Based | Chirobiotic T | Not specified | Not specified | Not specified | [6] |
| Molecularly Imprinted Polymer (MIP) | (+)-Mandelic acid imprinted polymer | Buffer 1, 2, or 3 | 2.33, 2.44, 2.86 | Not specified | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent results. Below are representative methodologies for using different classes of chiral selectors for mandelic acid separation.
Polysaccharide-Based CSP (e.g., CHIRALPAK® IC)
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[3].
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol). For acidic compounds like mandelic acid, 0.1% trifluoroacetic acid (TFA) is typically added[3]. The ratio of hexane to alcohol will influence retention and resolution; a common starting point is 80:20 (v/v)[7].
-
Temperature: Maintained at a constant temperature, for example, 25 °C[7].
-
Detection: UV detection at a wavelength where mandelic acid absorbs, such as 215 nm or 230 nm[3][7].
-
Sample Preparation: Dissolve the mandelic acid sample in a suitable solvent, such as ethanol, and filter through a 0.45 µm filter before injection[3].
Cyclodextrin-Based Chiral Mobile Phase Additive (e.g., HP-β-CD)
-
Column: A standard achiral column, such as an ODS (C18) column[4].
-
Mobile Phase: An aqueous buffer solution containing the chiral selector (e.g., HP-β-CD). The concentration of the cyclodextrin and the pH of the buffer are critical parameters to optimize for separation[4].
-
Flow Rate: A typical flow rate for standard HPLC columns is 1.0 mL/min.
-
Temperature: Column temperature should be controlled to ensure reproducible retention times.
-
Detection: UV detection at an appropriate wavelength for mandelic acid.
-
Sample Preparation: Dissolve the mandelic acid sample in the mobile phase to ensure compatibility.
Molecularly Imprinted Polymer (MIP) CSP
-
Column: A column packed with MIP particles synthesized using a mandelic acid enantiomer as the template[6].
-
Mobile Phase: The choice of mobile phase is crucial to modulate the interactions between the analyte and the MIP. This can range from buffered aqueous solutions to organic solvents[6]. The pH of the mobile phase can significantly influence retention times[6].
-
Temperature: Controlled at a constant temperature, for example, 25 °C[6][8].
-
Sample Preparation: Dissolve the mandelic acid sample in a suitable solvent and inject.
Logical Workflow for Chiral Selector Selection
The process of selecting an appropriate chiral selector and optimizing the separation method can be systematic. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting and optimizing a chiral HPLC method.
Conclusion
The selection of a chiral selector for the HPLC separation of mandelic acids is a multi-faceted decision that depends on the specific requirements of the analysis, available instrumentation, and desired outcomes. Polysaccharide-based CSPs are versatile and widely used, often providing excellent separations. Cyclodextrin-based methods, either with a CSP or as a mobile phase additive, offer another effective route. Protein-based columns can provide unique selectivity, while MIPs offer the potential for highly specific separations, though they are less commonly available commercially. By systematically evaluating the available options and following a logical method development workflow, researchers can confidently achieve robust and reliable enantioseparation of mandelic acids.
References
- 1. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. lcms.cz [lcms.cz]
- 8. redalyc.org [redalyc.org]
A Comparative Cost-Benefit Analysis of (+)-p-Bromomandelic Acid for Chiral Resolution in Production Environments
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical decision that balances efficacy with economic viability in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of (+)-p-Bromomandelic acid as a resolving agent for chiral amines, comparing its potential performance and cost against established alternatives such as (+)-Tartaric acid and (1S)-(+)-10-Camphorsulfonic acid. The analysis is supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable agent for a production environment.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for the industrial-scale resolution of racemic compounds, such as amines, is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent. The resulting products are two diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. This disparity allows for their separation by fractional crystallization.[2] The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the desired enantiomer of the amine is liberated from the salt, and the resolving agent can potentially be recovered and recycled.[3][4]
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several key metrics: the yield of the diastereomeric salt, the diastereomeric excess (d.e.) of the crystallized salt, and the final enantiomeric excess (e.e.) of the target molecule. The selection of an appropriate solvent system is also crucial for achieving high resolution efficiency.
While specific industrial-scale data for the resolution of a wide range of amines with (+)-p-Bromomandelic acid is not extensively published, we can extrapolate its potential performance based on data for other mandelic acid derivatives and compare it with common alternatives. The following tables provide a comparative framework using representative data for the resolution of a model racemic amine, 1-phenylethylamine.
Table 1: Performance Comparison of Chiral Resolving Agents for the Resolution of (±)-1-Phenylethylamine
| Resolving Agent | Racemic Substrate | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| (+)-p-Bromomandelic acid | (±)-1-Phenylethylamine | Methanol/Water | Estimated 75-85 | Estimated >95 |
| (+)-Tartaric acid | (±)-1-Phenylethylamine | Methanol | ~80 | >95[5] |
| (1S)-(+)-10-Camphorsulfonic acid | (±)-1-Phenylethylamine | Methanol | ~85 | >98 |
Note: Data for (+)-p-Bromomandelic acid is estimated based on the performance of similar mandelic acid derivatives. Actual performance may vary depending on the specific substrate and experimental conditions.
Cost-Benefit Analysis
The economic viability of a chiral resolution process is a critical factor in a production environment. This analysis considers not only the initial purchase price of the resolving agent but also its molecular weight (which influences the mass required per mole of substrate) and the potential for recovery and recycling.
Table 2: Cost Comparison of Chiral Resolving Agents
| Resolving Agent | Molecular Weight ( g/mol ) | Representative Small-Scale Price (USD/100g) | Estimated Bulk Price (USD/kg) |
| (+)-p-Bromomandelic acid | 231.05 | ~$125 (racemic)[6] | Estimated 500-1000 |
| (+)-Tartaric acid | 150.09 | ~$20 | ~10-20 |
| (1S)-(+)-10-Camphorsulfonic acid | 232.30 | ~$58 | ~150-300 |
From a cost perspective, (+)-Tartaric acid is the most economical option. However, the choice of resolving agent should not be based on price alone. The higher efficiency of a more expensive agent, leading to greater yields and purity in fewer steps, can offset its initial cost. The potential for recycling the resolving agent is also a significant factor in the overall process economy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the systematic evaluation of chiral resolving agents.
General Protocol for Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation
Materials:
-
Racemic amine
-
Chiral resolving acid ((+)-p-Bromomandelic acid, (+)-Tartaric acid, or (1S)-(+)-10-Camphorsulfonic acid)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Base solution (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the same solvent, also with gentle heating. The optimal molar ratio of the resolving agent to the racemic substrate often needs to be determined experimentally.[7]
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the salt from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base solution (e.g., 1 M NaOH) to neutralize the acidic resolving agent and liberate the free amine.
-
Extract the liberated amine with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step contains the salt of the resolving agent. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the chiral resolving agent.
-
Collect the precipitated resolving agent by filtration, wash with cold water, and dry. The efficiency of this recovery process is crucial for the overall cost-effectiveness.[4]
-
Visualizing the Process and Logic
Chiral Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using a chiral acidic resolving agent.
Caption: General workflow for diastereomeric salt resolution.
Cost-Benefit Analysis Logic
The decision-making process for selecting a chiral resolving agent involves a logical assessment of multiple factors.
Caption: Key factors in the cost-benefit analysis of a chiral resolving agent.
Conclusion
The selection of a chiral resolving agent for a production environment is a multifaceted decision that extends beyond the initial purchase price. While (+)-Tartaric acid presents a highly cost-effective option, its performance may not be optimal for all substrates. (1S)-(+)-10-Camphorsulfonic acid offers a more robust alternative, often providing higher yields and purities, which can justify its higher cost.
(+)-p-Bromomandelic acid, while less documented in terms of large-scale application and with a higher estimated cost than tartaric acid, holds promise due to the general effectiveness of mandelic acid derivatives in resolving a variety of amines. Its performance is likely to be competitive, potentially offering high enantiomeric excess. A thorough evaluation, including screening of solvents and optimization of the resolving agent-to-substrate ratio, is essential to determine its true cost-benefit profile for a specific application. The ability to efficiently recycle the resolving agent will be a key determinant of its economic viability in a production setting. Researchers and drug development professionals are encouraged to perform small-scale resolution trials with (+)-p-Bromomandelic acid and its alternatives to gather specific performance data before making a final selection for scale-up.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]
- 4. CN103450008B - Method for recovering mandelic acid from waste water - Google Patents [patents.google.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Determining Absolute Stereochemistry: A Comparative Guide to the Mosher Ester Method and Other Chiral Derivatizing Agents
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. The biological activity of a chiral molecule is often dictated by the spatial arrangement of its atoms. The Mosher ester method, a cornerstone of stereochemical analysis for over five decades, provides a reliable means to elucidate the absolute configuration of chiral alcohols and amines. However, a range of other chiral derivatizing agents (CDAs) have since been developed, each with its own set of advantages and limitations. This guide offers an objective comparison of the Mosher ester method with other common CDAs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The Principle of Chiral Derivatizing Agents in NMR Spectroscopy
The fundamental principle behind using CDAs for determining absolute stereochemistry lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers, being non-superimposable mirror images, are indistinguishable by nuclear magnetic resonance (NMR) spectroscopy under achiral conditions. However, by reacting the chiral analyte (e.g., a secondary alcohol) with an enantiomerically pure CDA, two diastereomeric esters are formed. These diastereomers possess distinct physical and chemical properties, including different NMR chemical shifts. By analyzing the differences in the chemical shifts (Δδ) of specific protons in the two diastereomeric esters, the absolute configuration of the original chiral center can be deduced.
The Mosher Ester Method: A Trusted Standard
The Mosher ester method, developed by Harry S. Mosher, utilizes α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) as the CDA.[1] The presence of the sterically bulky and magnetically anisotropic phenyl and trifluoromethyl groups on the MTPA moiety creates a distinct chemical environment for the protons of the derivatized alcohol.
The analysis involves the separate preparation of two diastereomeric esters using both the (R)- and (S)-enantiomers of MTPA. The ¹H NMR spectra of these two esters are then recorded and compared. The difference in the chemical shifts for each corresponding proton (Δδ = δ(S)-MTPA ester - δ(R)-MTPA ester) is calculated. Based on a conformational model of the Mosher esters, the sign of the Δδ values for protons on either side of the newly formed ester linkage can be correlated to the absolute configuration of the alcohol.
Comparison of Chiral Derivatizing Agents
While the Mosher ester method is widely used, several other CDAs have been developed to address some of its limitations, such as small Δδ values in certain cases. This section compares the performance of Mosher's acid (MTPA) with three other notable CDAs: Trost's α-methoxyphenylacetic acid (MPA), Kakisawa's α-methoxy-α-(1-naphthyl)propionic acid (MαNP acid), and α-cyano-α-fluoro(2-naphthyl)acetic acid (CFNA).
Quantitative Data Presentation
The following tables summarize the quantitative data (Δδ values) obtained from the ¹H NMR analysis of diastereomeric esters formed from different chiral alcohols and CDAs. Larger absolute Δδ values indicate better spectral separation and more reliable configurational assignment.
| Chiral Alcohol | CDA | Proton | δ (R-ester) (ppm) | δ (S-ester) (ppm) | Δδ (δS - δR) (ppm) | Reference |
| (-)-Menthol | Mosher's Acid (MTPA) | H(6') | - | - | -0.01 | [2] |
| Me(10') | - | - | -0.07 | [2] | ||
| H(7') | - | - | +0.05 | [2] | ||
| Me(8') | - | - | +0.04 | [2] | ||
| Me(9') | - | - | +0.05 | [2] | ||
| (-)-Menthol | Trost's MPA | H(6') | - | - | -0.12 | [2] |
| Me(10') | - | - | -0.18 | [2] | ||
| H(7') | - | - | +0.18 | [2] | ||
| Me(8') | - | - | +0.24 | [2] | ||
| Me(9') | - | - | +0.26 | [2] | ||
| (+)-2-Butanol | MαNP Acid | methyl | 1.11 | 0.87 | -0.24 | [3] |
| methine | 4.82 | 4.85 | +0.03 | [3] | ||
| methylene | 1.21 | 1.39 | +0.18 | [3] |
Table 1: Comparison of Δδ values for (-)-Menthol and (+)-2-Butanol esters of different CDAs.
| CDA | Key Features | Advantages | Disadvantages |
| Mosher's Acid (MTPA) | Phenyl and trifluoromethyl groups create anisotropic effects. | Well-established and widely used method. | Can sometimes yield small Δδ values, making analysis difficult. |
| Trost's MPA | Phenyl and methoxy groups. | Generally provides larger Δδ values than MTPA, leading to more reliable assignments.[2] | Can be susceptible to racemization at the α-position under certain conditions. |
| MαNP Acid | Naphthyl group provides a strong anisotropic effect. | Yields significantly larger Δδ values compared to both MTPA and MPA (e.g., ~4x larger for menthol ester vs. MTPA).[4] | Newer and less extensively documented in literature compared to Mosher's acid. |
| CFNA | Naphthyl, cyano, and fluoro groups. | Reported to be superior to Mosher's acid for determining the enantiomeric excess of primary alcohols.[5] | Limited quantitative comparative data available in the literature. |
Table 2: Qualitative comparison of different Chiral Derivatizing Agents.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. The following sections provide step-by-step methodologies for the preparation of esters using Mosher's acid and a general protocol that can be adapted for other CDAs like Trost's MPA, MαNP acid, and CFNA.
Protocol 1: Preparation of Mosher Esters (MTPA Esters)
This protocol describes the preparation of both the (R)- and (S)-MTPA esters of a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol (1.0 eq)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 eq)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 eq)
-
Anhydrous pyridine (3-4 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks, dissolve the chiral secondary alcohol (e.g., 10 mg) in anhydrous DCM (e.g., 1 mL). To each flask, add anhydrous pyridine.
-
Esterification: To one flask, add (R)-MTPA-Cl. To the other flask, add (S)-MTPA-Cl.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench each reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixtures to separate separatory funnels and extract with DCM. Wash the organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
Purification (if necessary): If the crude product is not pure enough for NMR analysis, it can be purified by flash column chromatography on silica gel.
-
NMR Analysis: Dissolve each purified ester in CDCl₃ and acquire the ¹H NMR spectra. Assign the relevant proton signals and calculate the Δδ (δS - δR) values.
Protocol 2: General Procedure for Esterification with other CDAs (Trost's MPA, MαNP Acid, CFNA)
This general protocol can be adapted for the synthesis of esters from other chiral derivatizing acids. The acid chloride of the CDA is often used for higher reactivity. If the acid chloride is not commercially available, it can be prepared from the carboxylic acid using reagents like oxalyl chloride or thionyl chloride. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the esterification.
Materials:
-
Chiral secondary alcohol (1.0 eq)
-
Chiral derivatizing acid (e.g., Trost's MPA, MαNP acid, or CFNA) (1.1 eq)
-
Coupling agent (e.g., DCC or EDC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the chiral secondary alcohol, the chiral derivatizing acid, and a catalytic amount of DMAP in anhydrous DCM.
-
Esterification: Cool the solution to 0 °C and add the coupling agent (e.g., DCC) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the urea byproduct (if DCC or EDC is used). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and NMR Analysis: Purify the crude ester by flash column chromatography if necessary, and then analyze by ¹H NMR as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the general workflow and the logical relationships in determining absolute stereochemistry using a chiral derivatizing agent.
Caption: General workflow for determining absolute stereochemistry using a CDA.
Caption: Logical relationship for assigning absolute configuration based on Δδ values.
Conclusion
The determination of absolute stereochemistry is a critical task in modern chemistry. The Mosher ester method remains a powerful and widely used technique for this purpose. However, for challenging substrates that yield small chemical shift differences with MTPA, alternative chiral derivatizing agents such as Trost's MPA and particularly MαNP acid can offer significant advantages by providing larger and more easily interpretable Δδ values. The choice of the optimal CDA will depend on the specific structure of the analyte and the experimental resources available. This guide provides the necessary information and protocols to make an informed decision and successfully determine the absolute stereochemistry of chiral molecules.
References
A Comparative Guide to Chiral Separation: Classical Resolution vs. Chiral Chromatography
In the landscape of pharmaceutical development and scientific research, the effective separation and quantification of enantiomers is paramount.[1] Enantiomers, non-superimposable mirror-image stereoisomers, often exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3][4] Consequently, regulatory agencies frequently require the development of single-enantiomer drugs to optimize efficacy and minimize adverse effects.[5][6]
This guide provides an objective comparison between classical resolution, primarily through diastereomeric salt crystallization, and modern chiral chromatography techniques. It aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate strategy for their chiral separation needs, supported by experimental data and detailed methodologies.
Principles of Chiral Separation
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual components.[1][5] This is crucial as enantiomers of a chiral drug can exhibit vastly different pharmacological activities.[1][7] The two major approaches to achieve this separation are classical resolution and chromatographic methods.[1]
Classical Resolution: This traditional method relies on converting the pair of enantiomers into diastereomers by reacting them with an enantiomerically pure chiral resolving agent.[5][6][8] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][9] Following separation, the resolving agent is removed to yield the purified enantiomers.[8]
Chiral Chromatography: This modern technique utilizes a chiral environment, most commonly a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column, to separate enantiomers.[1][10] As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.[1] This direct method does not require derivatization of the analyte.[2]
Comparative Analysis
The choice between classical resolution and chiral chromatography depends on various factors, including the stage of drug development, required scale, cost, and the physicochemical properties of the compound.[1]
| Feature | Classical Resolution (Diastereomeric Crystallization) | Chiral Chromatography (e.g., HPLC, SFC) |
| Principle | Formation of diastereomers with different physical properties (e.g., solubility).[1][9] | Differential interaction with a chiral stationary phase (CSP).[1][10] |
| Theoretical Max. Yield | 50% per cycle (for the desired enantiomer), unless the undesired enantiomer is racemized and recycled.[5][8] | Can approach 100% recovery of both enantiomers.[11] |
| Enantiomeric Purity (ee) | Variable; can be high (>99%) but may require multiple recrystallizations.[12] | Typically high (>99%); baseline resolution (Rs > 1.5) is achievable.[7] |
| Development Time | Can be lengthy and empirical; requires screening of resolving agents and solvents.[8][13] | Can be rapid with modern screening platforms and a variety of available CSPs.[14][15] |
| Scalability | Well-suited and cost-effective for large, industrial-scale production (kilograms to tons).[16][17] | Traditionally used for analytical to preparative scale (grams to kilograms); large-scale can be expensive.[11][17] |
| Cost | Lower operational cost for large scale; resolving agents can be inexpensive and recyclable.[16][18] | High capital cost for equipment and high cost for CSP columns and solvents, especially for large scale.[16][17] |
| Applicability | Limited to compounds with functional groups (e.g., acids, bases) that can form salts.[18] | Broadly applicable to a wide range of compounds; many different CSPs are available.[7][14] |
| Solvent Consumption | Can be high, depending on the crystallization process. | Can be significant, especially for preparative HPLC; Supercritical Fluid Chromatography (SFC) is a greener alternative.[11] |
Experimental Protocols
Reproducible and detailed experimental methodologies are crucial for the successful implementation of chiral separation techniques.[1]
Protocol 1: Classical Resolution of a Racemic Amine
This protocol outlines a general procedure for the resolution of a racemic amine using an enantiomerically pure chiral acid as the resolving agent.
-
Resolving Agent and Solvent Screening: Dissolve the racemic amine in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at a specified concentration. In parallel, prepare solutions of a chiral resolving agent (e.g., (+)-Tartaric acid, (S)-Mandelic acid) in the same solvents.[12][13]
-
Salt Formation: Add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents) of the resolving agent solution to the racemic amine solution at an elevated temperature to ensure complete dissolution.[12]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal may be necessary.[9]
-
Isolation: Isolate the precipitated crystals by filtration, wash them with a small amount of cold solvent, and dry them.
-
Analysis: Determine the diastereomeric excess (de) and enantiomeric excess (ee) of the isolated salt and the mother liquor using a suitable analytical method, such as chiral HPLC.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine, liberating the free enantiomer.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent to obtain the purified enantiomer.[8]
Protocol 2: Chiral HPLC Method Development
This protocol provides a general workflow for developing a chiral HPLC method for enantiomeric separation.
-
Column and Mobile Phase Screening: The selection of the appropriate chiral stationary phase (CSP) is the most critical step.[1][7] Screen a set of diverse CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with different mobile phase systems (e.g., normal phase, reversed-phase, polar organic mode).[14]
-
Normal Phase: n-Hexane/Ethanol or n-Hexane/Isopropanol mixtures.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.
-
-
Optimization of Mobile Phase: Once a promising CSP is identified, fine-tune the mobile phase composition to optimize resolution (Rs) and retention time. Adjust the ratio of the strong to weak solvent and evaluate the effect of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).[19]
-
Flow Rate Optimization: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min) which can increase efficiency, though this may increase run time.[1]
-
Temperature Optimization: Evaluate the effect of column temperature. Decreasing the temperature often enhances chiral selectivity and resolution, but can increase viscosity and backpressure.[1][20]
-
Method Validation: Once optimal conditions are established, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19][21]
Workflow Visualizations
To better understand the procedural differences, the following diagrams illustrate the workflows for classical resolution and chiral chromatography.
Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 11. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. content.e-bookshelf.de [content.e-bookshelf.de]
- 16. benchchem.com [benchchem.com]
- 17. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 18. pharmtech.com [pharmtech.com]
- 19. scispace.com [scispace.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of p-Bromomandelic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, proper disposal of p-Bromomandelic acid requires adherence to hazardous waste protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of (+)-p-Bromomandelic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
p-Bromomandelic acid is classified as a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Therefore, all waste containing this chemical must be managed in accordance with local, state, and federal regulations.[6]
Hazard Profile of p-Bromomandelic Acid
A comprehensive understanding of the hazards associated with p-Bromomandelic acid is crucial for its safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4][5] |
This table summarizes the primary health hazards associated with p-Bromomandelic acid, necessitating careful handling and disposal.
Experimental Protocol for the Disposal of p-Bromomandelic Acid
This protocol outlines the step-by-step methodology for the safe disposal of p-Bromomandelic acid waste from a laboratory setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, clearly labeled.
-
Waste disposal tags or labels as required by your institution.
-
Access to a designated Satellite Accumulation Area (SAA) for hazardous waste.[7]
Procedure:
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling p-Bromomandelic acid waste.[1][2]
-
Conduct all waste handling procedures within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][6]
-
Avoid generating dust when handling the solid form of the chemical.[6]
-
-
Waste Segregation:
-
Do not mix p-Bromomandelic acid waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Keep halogenated organic waste, such as p-Bromomandelic acid, separate from non-halogenated solvents.[8]
-
Ensure that incompatible materials are not mixed in the same waste container.[8]
-
-
Containerization of Waste:
-
Place solid p-Bromomandelic acid waste and any materials contaminated with it (e.g., weighing boats, contaminated gloves) into a designated, leak-proof hazardous waste container.[6][7]
-
For solutions containing p-Bromomandelic acid, use a compatible, sealable container. Avoid using metal containers for acidic waste.[7][8]
-
Ensure the waste container is properly sealed to prevent leakage or spillage.[6]
-
-
Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[7]
-
Identify the contents of the container, including "p-Bromomandelic acid" and any other components of the waste mixture.[7]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[7]
-
Include the date when the waste was first added to the container.[7]
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be a secure area away from general laboratory traffic.
-
Ensure that the waste is stored in a manner that prevents it from tipping over or being damaged.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup, which may include completing a waste disposal form.[9]
-
The primary methods for the ultimate disposal of p-Bromomandelic acid are incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[6]
-
-
Decontamination of Empty Containers:
-
Empty containers that held p-Bromomandelic acid may still contain residual chemical and should be treated as hazardous waste.[6]
-
If the container cannot be thoroughly cleaned to remove all residues, it should be disposed of as hazardous waste.[6]
-
If recycling is an option, consult with your EHS department for the proper cleaning and decontamination procedures before the container can be considered non-hazardous.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of p-Bromomandelic acid.
A flowchart illustrating the step-by-step process for the safe disposal of p-Bromomandelic acid waste in a laboratory setting.
References
- 1. cochise.edu [cochise.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. odu.edu [odu.edu]
Essential Safety and Operational Guide for Handling (+)-p-Bromomandelic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (+)-p-Bromomandelic acid. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling (+)-p-Bromomandelic acid. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces[3]. | To protect against splashes and dust particles that can cause serious eye irritation[1][2]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure[1][2]. Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are recommended[4]. | To prevent skin contact which can cause irritation[1][2]. Contaminated clothing should be removed and washed before reuse[1][3]. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area[1][2]. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., P2) should be used. | To avoid inhalation of dust, which may cause respiratory irritation[1][2][5]. |
Experimental Workflow and Handling Procedures
Adherence to a strict operational workflow is crucial for safety. The following diagram and procedural steps outline the safe handling of (+)-p-Bromomandelic acid from receipt to disposal.
Caption: Workflow for the safe handling of (+)-p-Bromomandelic acid.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before handling the chemical[1][2].
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation[1][2].
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to avoid dust generation[1][3][6].
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of (+)-p-Bromomandelic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This chemical waste must be classified as hazardous[1][5].
-
Disposal Method :
-
Contaminated Packaging :
-
Empty containers may still present a chemical hazard[6].
-
Decontaminate empty containers before disposal[6]. Observe all label safeguards until containers are cleaned or destroyed[6].
-
If recycling is not an option, puncture containers to prevent reuse and dispose of them at an authorized landfill[6].
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
